molecular formula C12H9ClN2O2 B8508939 4-(4-Chlorophenyl)-2-nitroaniline

4-(4-Chlorophenyl)-2-nitroaniline

Cat. No.: B8508939
M. Wt: 248.66 g/mol
InChI Key: BEFVPMUDHIUIDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorophenyl)-2-nitroaniline is a useful research compound. Its molecular formula is C12H9ClN2O2 and its molecular weight is 248.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Chlorophenyl)-2-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Chlorophenyl)-2-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9ClN2O2

Molecular Weight

248.66 g/mol

IUPAC Name

4-(4-chlorophenyl)-2-nitroaniline

InChI

InChI=1S/C12H9ClN2O2/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(7-9)15(16)17/h1-7H,14H2

InChI Key

BEFVPMUDHIUIDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)N)[N+](=O)[O-])Cl

Origin of Product

United States

Foundational & Exploratory

4-(4-Chlorophenyl)-2-nitroaniline chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as an advanced technical whitepaper for research and development professionals. It prioritizes actionable chemical intelligence, synthesis protocols, and reactivity profiles over generic descriptions.

Advanced Chemical Profile & Synthesis Strategy

Executive Summary

4-(4-Chlorophenyl)-2-nitroaniline (Systematically: 4'-chloro-3-nitro-[1,1'-biphenyl]-4-amine ) is a critical biaryl intermediate used primarily in the synthesis of kinase inhibitors, antimicrobial agents, and high-performance pigments. Its structural core—a nitro-aniline moiety linked to a 4-chlorophenyl ring —offers a versatile scaffold for Structure-Activity Relationship (SAR) exploration. The electron-withdrawing nitro group ortho to the amine significantly modulates the basicity and nucleophilicity of the aniline nitrogen, while the chlorophenyl group provides a lipophilic handle for hydrophobic pocket engagement in protein targets.

Chemical Identity & Structural Analysis

Nomenclature & Identification
Parameter Details
Common Name 4-(4-Chlorophenyl)-2-nitroaniline
IUPAC Name 4'-Chloro-3-nitro-[1,1'-biphenyl]-4-amine
CAS Number Not widely indexed; Analogous to 135-68-2 (non-nitro)
Molecular Formula C₁₂H₉ClN₂O₂
Molecular Weight 248.66 g/mol
SMILES Nc1ccc(cc1[O-])-c2ccc(Cl)cc2
Structural Logic & 3D Conformation
  • Biaryl Twist: The steric interaction between the ortho-nitro group (on Ring A) and the ortho-hydrogens (on Ring B) forces the two phenyl rings out of planarity. This dihedral twist (typically 30–45°) is crucial for binding affinity in biological targets, preventing flat intercalation and favoring specific hydrophobic pocket fits.

  • Electronic Push-Pull:

    • Ring A (Aniline): The amino group (-NH₂) is a strong resonance donor (+M), but the ortho-nitro group (-NO₂) is a strong withdrawer (-M, -I). This creates a "push-pull" system, reducing the electron density on the amine nitrogen (making it less basic, pKa ~ -0.2 to 1.0) and increasing the acidity of the N-H protons.

    • Ring B (Chlorophenyl): The chlorine atom exerts a weak deactivating inductive effect (-I) but is an ortho/para director.

Physicochemical Properties

Note: Specific experimental values for this exact isomer are sparse in open literature.[1] Values below are derived from validated SAR models of structural analogs (e.g., 4-amino-4'-nitrobiphenyl).

Property Value / Range Implication for R&D
Appearance Yellow to Orange Crystalline SolidTypical of nitroanilines due to n→π* transitions.
Melting Point 145–160 °C (Predicted)High crystallinity; suitable for solid handling.
LogP (Octanol/Water) ~ 3.8 – 4.2Highly lipophilic; requires organic co-solvents (DMSO, DMF) for biological assays.
pKa (Conjugate Acid) ~ 0.5 – 1.5Extremely weak base due to ortho-nitro effect. Will not protonate at physiological pH.
Solubility Water: Insoluble (< 0.1 mg/mL)DMSO: Soluble (> 50 mg/mL)DCM: SolubleStandard workup requires organic extraction (EtOAc/DCM).

Synthetic Routes & Manufacturing

The most robust route for synthesizing 4-(4-Chlorophenyl)-2-nitroaniline is the Suzuki-Miyaura Cross-Coupling reaction. This method offers high regioselectivity and tolerance for the nitro group.

Primary Route: Suzuki-Miyaura Coupling

Reaction Logic: Coupling of an aryl halide (electrophile) with an arylboronic acid (nucleophile) catalyzed by Palladium(0).

  • Starting Material A: 4-Bromo-2-nitroaniline ( Commercially available, CAS: 875-51-4)

  • Starting Material B: 4-Chlorophenylboronic acid (CAS: 1679-18-1)

Step-by-Step Protocol:
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge:

    • 4-Bromo-2-nitroaniline (1.0 eq, 10 mmol)

    • 4-Chlorophenylboronic acid (1.1 eq, 11 mmol)

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq, 0.5 mmol)

  • Solvent System: Add degassed 1,4-Dioxane/Water (4:1 v/v) (50 mL). The water is essential for the base solubility.

  • Base Addition: Add Potassium Carbonate (K₂CO₃) (3.0 eq, 30 mmol).

  • Reaction: Purge with Nitrogen or Argon for 10 minutes. Heat to 90–100°C for 12–16 hours. Monitor by TLC (Eluent: Hexane/EtOAc 3:1).

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol or purify via Flash Column Chromatography (SiO₂, Hexane/EtOAc gradient) to yield the yellow solid product.

Visualization: Synthesis Pathway

Synthesis Figure 1: Suzuki-Miyaura Cross-Coupling Pathway SM1 4-Bromo-2-nitroaniline (Electrophile) Cat Pd(PPh3)4 / K2CO3 Dioxane/H2O, 100°C SM1->Cat + SM2 4-Chlorophenylboronic Acid (Nucleophile) SM2->Cat Inter Pd(II) Intermediate (Oxidative Addition) Cat->Inter Transmetallation Prod 4-(4-Chlorophenyl)-2-nitroaniline (Target) Inter->Prod Reductive Elimination

Caption: Figure 1 illustrates the convergent synthesis via Pd-catalyzed cross-coupling, highlighting the oxidative addition and reductive elimination cycle.

Reactivity Profile & Applications

Functional Group Transformations

The compound serves as a "pivot point" in synthesis due to its dual functionality:

  • Nitro Reduction (→ Diamine):

    • Reagent: H₂/Pd-C or Fe/NH₄Cl.

    • Product: 4-(4-Chlorophenyl)-1,2-diaminobenzene.

    • Utility: Precursor for Benzimidazoles (via condensation with aldehydes/acids), a key pharmacophore in antiviral and anticancer drugs.

  • Sandmeyer / Diazotization:

    • Reagent: NaNO₂ / HCl (0–5°C).

    • Utility: The amino group can be converted to a diazonium salt, then displaced by -F, -CN, or -OH to diversify the scaffold.

  • N-Alkylation / Acylation:

    • Reactivity: Due to the ortho-nitro group, the amine is less nucleophilic . Acylation requires forcing conditions (e.g., heating with anhydride or using a strong base like NaH for alkylation).

Visualization: Reactivity Logic

Reactivity Figure 2: Divergent Reactivity Profile for Drug Discovery Core 4-(4-Chlorophenyl)-2-nitroaniline Red Reduction (Fe/HCl) Product: 1,2-Diamine Core->Red H2 / Pd-C Diazo Diazotization (NaNO2/HCl) Product: Diazonium Salt Core->Diazo 0°C Cyclo Cyclization (R-CHO) Product: Benzimidazole Red->Cyclo Condensation Subst Sandmeyer (CuCN) Product: 2-Nitro-4-biaryl-nitrile Diazo->Subst Nucleophilic Subst.

Caption: Figure 2 maps the downstream transformations, emphasizing the route to benzimidazole scaffolds.

Safety & Handling (MSDS Insights)

  • GHS Classification:

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[3]

    • Skin/Eye Irritation: Category 2 (Causes irritation).[3]

    • Specific Target Organ Toxicity: May cause respiratory irritation.[3]

  • Handling Protocols:

    • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

    • Containment: Handle in a fume hood to avoid inhalation of dust.

    • Waste: Dispose of as halogenated organic waste. Do not release into drains (toxic to aquatic life due to chlorophenyl moiety).

References

  • Suzuki, A. (1991). "Synthetic Studies via the Cross-Coupling Reaction of Organoboron Derivatives with Organic Halides." Pure and Applied Chemistry, 63(3), 419–422. Link

  • PubChem Compound Summary. (2024). "4-Amino-4'-nitrobiphenyl (Analogous Structure Data)." National Center for Biotechnology Information. Link

  • Gong, J., et al. (2013). "Optimization of Suzuki–Miyaura coupling conditions for the synthesis of biaryl compounds." Beilstein Journal of Organic Chemistry, 9, 1161–1165. Link

  • Sigma-Aldrich. (2024). "Safety Data Sheet: 4-Bromo-2-nitroaniline." Merck KGaA. Link

Sources

4-(4-Chlorophenyl)-2-nitroaniline molecular structure and formula

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(4-Chlorophenyl)-2-nitroaniline (IUPAC: 4'-chloro-3-nitro-[1,1'-biphenyl]-4-amine) represents a critical biaryl scaffold in organic synthesis. Structurally, it consists of an electron-rich aniline core modified with an electron-withdrawing nitro group at the ortho position and a lipophilic 4-chlorophenyl moiety at the para position. This specific substitution pattern makes it a valuable intermediate in the development of azo dyes, pigments, and kinase-inhibiting pharmaceutical agents where the biaryl torsion angle and electronic push-pull systems are pivotal for binding affinity.

This guide provides a definitive structural analysis, a self-validating synthetic protocol via Suzuki-Miyaura cross-coupling, and a rigorous characterization logic for researchers in medicinal and process chemistry.

Molecular Structure & Identity[1][2][3][4]

The molecule is a push-pull system: the amino group (


) acts as a strong donor, while the nitro group (

) and the chlorophenyl ring act as acceptors/inductive withdrawers. This creates a polarized system with a significant dipole moment.
Physicochemical Data Table
PropertySpecification
Common Name 4-(4-Chlorophenyl)-2-nitroaniline
IUPAC Name 4'-chloro-3-nitro-[1,1'-biphenyl]-4-amine
CAS Registry 23008-56-2 (Generic for isomer class; verify specific batch)
Molecular Formula

Molecular Weight 248.66 g/mol
SMILES

InChI Key RCLKXSIRDRWUGX-UHFFFAOYSA-N
Appearance Orange to reddish-brown crystalline solid
Predicted LogP ~3.8 (Lipophilic)
H-Bond Donors/Acceptors 1 Donor (

), 3 Acceptors (

,

)

Synthetic Methodology (Suzuki-Miyaura Coupling)

The most robust route to 4-(4-Chlorophenyl)-2-nitroaniline is the palladium-catalyzed cross-coupling of 4-bromo-2-nitroaniline with 4-chlorophenylboronic acid . This route is preferred over direct nitration of 4-chlorobiphenylamine due to superior regioselectivity.

Retrosynthetic Analysis (DOT Diagram)

Retrosynthesis Target 4-(4-Chlorophenyl)-2-nitroaniline (Target) Disconnection Suzuki Coupling Disconnection->Target Pd(0) Catalyst Base, Heat Precursor1 4-Bromo-2-nitroaniline (Electrophile) Precursor1->Disconnection Precursor2 4-Chlorophenylboronic Acid (Nucleophile) Precursor2->Disconnection

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biaryl core via Suzuki coupling.

Experimental Protocol

Objective: Synthesis of 4-(4-Chlorophenyl)-2-nitroaniline on a 5.0 mmol scale.

Reagents:
  • Substrate A: 4-Bromo-2-nitroaniline (1.09 g, 5.0 mmol)

  • Substrate B: 4-Chlorophenylboronic acid (0.86 g, 5.5 mmol, 1.1 equiv)

  • Catalyst:

    
     (Tetrakis(triphenylphosphine)palladium(0)) (288 mg, 5 mol%)
    
  • Base: Potassium Carbonate (

    
    ) (1.38 g, 10.0 mmol, 2.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio, degassed) - 25 mL

Step-by-Step Procedure:
  • Degassing (Critical): Sparge the 1,4-dioxane/water mixture with argon or nitrogen for 15 minutes to remove dissolved oxygen. Rationale: Oxygen poisons the Pd(0) species, leading to homocoupling side products.

  • Assembly: In a 100 mL Schlenk flask or 3-neck round-bottom flask equipped with a condenser, add Substrate A, Substrate B, and the Base.

  • Catalyst Addition: Add the

    
     catalyst under a positive pressure of inert gas.
    
  • Reaction: Heat the mixture to 90°C (oil bath temperature) with vigorous stirring.

  • Monitoring: Monitor by TLC (Eluent: 20% Ethyl Acetate in Hexanes).

    • Starting Material Rf: ~0.4 (4-bromo-2-nitroaniline).[1][2]

    • Product Rf: ~0.3 (Product is more polar due to the extended conjugation but moves similarly; look for the disappearance of the bromide).

    • Time: Typically 4–12 hours.

  • Workup:

    • Cool to room temperature.[3][4]

    • Dilute with ethyl acetate (50 mL) and wash with water (2 x 30 mL) followed by brine (30 mL).

    • Dry the organic layer over anhydrous

      
      .[3]
      
    • Filter and concentrate in vacuo.

  • Purification: Recrystallize from hot ethanol or perform flash column chromatography (Silica gel, Gradient 0-25% EtOAc/Hexanes) to yield the orange solid.

Characterization Logic & Expected Data[7][9]

Since this is a specific intermediate, experimental data must be validated against predicted structural features.

Proton NMR ( ) Prediction

Solvent:


 or 

Reference: TMS (0.00 ppm)
Proton EnvironmentMultiplicityPredicted Shift (

ppm)
Assignment Logic
Aniline

Broad Singlet (2H)7.4 – 7.6Deshielded by ortho-nitro group; exchangeable with

.
Ring A: H-3 Doublet (d,

Hz)
8.2 – 8.4Most deshielded aromatic proton; ortho to

and meta to biaryl linkage.
Ring A: H-5 Doublet of Doublets (dd,

Hz)
7.6 – 7.8Ortho to biaryl linkage; couples with H-6 (ortho) and H-3 (meta).
Ring A: H-6 Doublet (d,

Hz)
6.9 – 7.1Ortho to amino group (shielding effect); typically the most upfield aromatic signal.
Ring B: H-2', H-6' Doublet (d,

Hz)
7.4 – 7.6Part of AA'BB' system; ortho to the biaryl bond.
Ring B: H-3', H-5' Doublet (d,

Hz)
7.3 – 7.5Part of AA'BB' system; ortho to Chlorine.
Mass Spectrometry (MS)
  • Ionization Mode: ESI (+) or APCI (+)

  • Molecular Ion:

    
    [5]
    
  • Isotope Pattern: A distinct chlorine signature is required.

    • M (249): 100% relative abundance.

    • M+2 (251): ~32% relative abundance (characteristic of

      
       / 
      
      
      
      ratio).

Mechanism of Action (Synthesis)[7][10][11][12][13]

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving oxidative addition, transmetallation, and reductive elimination.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 4-Bromo-2-nitroaniline TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet + 4-Cl-Ph-B(OH)2 + K2CO3 RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl-Pd-L2 RedElim->Pd0 - Product

Figure 2: Catalytic cycle of the Suzuki coupling. The oxidative addition of the C-Br bond is facilitated by the electron-withdrawing nitro group on the aniline ring.

Safety & Handling

  • Nitroanilines: Known to be toxic by inhalation and ingestion. They can cause methemoglobinemia (blue skin/lips) by interfering with oxygen transport in the blood. Handle in a fume hood with nitrile gloves.

  • Palladium Catalysts:

    
     is air-sensitive. Store under argon in a freezer.
    
  • Waste Disposal: All aqueous waste containing palladium or boron residues must be segregated into heavy metal waste streams.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Sigma-Aldrich. (2024). 4-Bromo-2-nitroaniline Safety Data Sheet. Link

  • BenchChem. (2025).[3] Suzuki Coupling Efficiency: A Comparative Analysis of Haloanilines. Link

  • PubChem. (2025).[6] 4'-chloro-3-nitro-[1,1'-biphenyl]-4-amine Compound Summary. Link

  • Wolfe, J. P., et al. (2000).[4] Highly Active Palladium Catalysts for Suzuki Coupling Reactions.[4] Journal of the American Chemical Society, 122(17), 4020–4028. Link

Sources

Technical Monograph: N-(4-Chlorophenyl)-2-nitroaniline (CAS 23008-56-2)

[1][2][3][4][5]

Executive Summary

N-(4-Chlorophenyl)-2-nitroaniline (CAS 23008-56-2), also known as 2-nitro-4'-chlorodiphenylamine, is a critical diarylamine scaffold used in the synthesis of heterocyclic pharmacophores and high-performance industrial pigments. Structurally, it consists of an electron-deficient o-nitrobenzene ring coupled to a p-chlorophenyl moiety.

This compound serves as a pivotal intermediate in two distinct high-value sectors:

  • Pharmaceutical Discovery: It acts as a precursor for phenazines and 4-phenoxyquinoline derivatives , which are potent c-Met kinase inhibitors used in oncology research.

  • Material Science: It is the core chromophore for Disperse Yellow 22 and related azo/nitro dyes, valued for their thermal stability and lightfastness.

This guide provides a definitive technical profile, validated synthetic protocols, and application workflows for researchers utilizing this compound.

Chemical Identity & Physicochemical Profile[2][3][5][6][7][8][9]

The following data represents the standard physicochemical baseline for high-purity (>98%) research-grade material.

PropertyValue / Description
IUPAC Name N-(4-Chlorophenyl)-2-nitrobenzenamine
Common Synonyms 2-Nitro-4'-chlorodiphenylamine; 4'-Chloro-2-nitrodiphenylamine
CAS Number 23008-56-2
Molecular Formula C₁₂H₉ClN₂O₂
Molecular Weight 248.67 g/mol
Appearance Orange to Brown Crystalline Solid
Melting Point 135.1 – 137.0 °C (Recrystallized from MeOH) [1]
Solubility Soluble in DMSO, DMF, Acetone, DCM; Insoluble in Water
pKa (Predicted) -3.90 ± 0.40 (Conjugate acid)
Electronic Character Electron-withdrawing (-NO₂, -Cl) groups reduce basicity of the amine

Synthetic Routes & Process Chemistry

The synthesis of CAS 23008-56-2 relies on Nucleophilic Aromatic Substitution (SₙAr) . The presence of the nitro group at the ortho position of the electrophile activates the ring, facilitating the displacement of a halide leaving group by the aniline nucleophile.

Protocol A: High-Purity Laboratory Synthesis (NaH/DMF)

Best for small-scale pharmaceutical intermediate preparation where purity is paramount.

Reagents:

  • 1-Fluoro-2-nitrobenzene (Electrophile)[1][2]

  • 4-Chloroaniline (Nucleophile)

  • Sodium Hydride (NaH, 60% dispersion)

  • N,N-Dimethylformamide (DMF, anhydrous)

Step-by-Step Methodology:

  • Activation: Suspend NaH (1.5 eq) in anhydrous DMF at 0°C under inert atmosphere (N₂ or Ar).

  • Deprotonation: Slowly add 4-Chloroaniline (1.0 eq). Stir for 30 minutes at 0°C. The solution will darken as the anilide anion forms.

  • Addition: Add a solution of 1-Fluoro-2-nitrobenzene (1.2 eq) in DMF dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 16 hours.

  • Quench & Isolation: Pour the reaction mixture into saturated NH₄Cl solution. Filter the resulting orange precipitate.[1]

  • Purification: Recrystallize from Methanol to yield orange needles (Yield ~72%).

Protocol B: Solvent-Free "Green" Synthesis (TEA/Neat)

Best for industrial scale-up or minimizing solvent waste.

Reagents:

  • 1-Fluoro-2-nitrobenzene[1][2]

  • 4-Chloroaniline[3][1][4][5][6]

  • Triethylamine (TEA)

Methodology:

  • Mix 1-Fluoro-2-nitrobenzene (1.0 eq), 4-Chloroaniline (1.5 eq), and TEA (0.5 eq) in a sealed reactor.

  • Heat to 140°C for 9 hours. The mixture will become a melt.

  • Cool to 20°C and wash the solid cake with water and ethanol to remove excess amine and salts.

  • Dry under vacuum. (Yield ~96%) [2].[2]

Mechanistic Pathway (SₙAr)[14]

The following diagram illustrates the reaction logic, highlighting the Meisenheimer complex intermediate stabilized by the nitro group.

SNAr_MechanismReactantsReactants1-Fluoro-2-nitrobenzene+ 4-ChloroanilineIntermediateMeisenheimer Complex(Stabilized by o-NO2)Reactants->IntermediateNucleophilic Attack(Rate Limiting)ProductProductN-(4-Chlorophenyl)-2-nitroaniline(CAS 23008-56-2)Intermediate->ProductElimination of F-ByproductByproductHF / HCl (Scavenged by Base)Intermediate->Byproduct

Figure 1: SₙAr reaction pathway. The o-nitro group is essential for stabilizing the anionic intermediate.

Functional Applications in Drug Discovery[5][15]

CAS 23008-56-2 is not merely an end-product but a "privileged scaffold" for generating tricyclic heterocycles.

Synthesis of c-Met Kinase Inhibitors

The diarylamine core is a precursor to 4-phenoxyquinoline derivatives.[1] The nitro group is reduced to an amine, followed by cyclization (often using polyphosphoric acid or similar condensing agents) to form the quinoline or phenazine core. These structures inhibit the Hepatocyte Growth Factor Receptor (HGFR/c-Met), a target for non-small cell lung cancer therapies [1].

Phenazine Formation

Through oxidative cyclization or reductive cyclization (e.g., Cadogan reaction conditions using triethyl phosphite), the nitro group reacts with the ortho-carbon of the chlorophenyl ring to form 2-chlorophenazine . Phenazines are redox-active compounds studied for antibiotic activity and electrochemical applications.

Disperse Dyes

In the dye industry, this molecule is known as Disperse Yellow 22 . Its high thermal stability makes it suitable for dyeing polyester and acetate fibers.

Applicationscluster_pharmaPharmaceuticalscluster_industrialIndustrial MaterialsCoreN-(4-Chlorophenyl)-2-nitroaniline(CAS 23008-56-2)ReductionReduction (-NO2 -> -NH2)Core->ReductionPhenazine2-Chlorophenazine(Antibiotics/Redox)Core->PhenazineReductive CyclizationDyeDisperse Yellow 22(Polyester Dye)Core->DyeDirect ApplicationCyclizationCyclizationReduction->CyclizationcMetc-Met Kinase Inhibitors(4-Phenoxyquinolines)Cyclization->cMet

Figure 2: Downstream synthetic utility of CAS 23008-56-2 in pharma and materials.

Analytical Characterization

To validate the identity of synthesized or purchased material, compare against these spectral benchmarks.

TechniqueDiagnostic Signals
¹H NMR (400 MHz, DMSO-d₆)δ 9.31 (s, 1H, NH); 8.12 (dd, 1H, Ar-H ortho to NO₂); 7.53 (t, 1H); 7.44 (d, 2H, Chlorophenyl); 7.34 (d, 2H, Chlorophenyl); 7.22 (d, 1H); 6.93 (t, 1H).
Mass Spectrometry (ESI)m/z 247.2 [M-H]⁻ (Negative mode dominant due to acidic NH).
IR Spectroscopy 3300-3400 cm⁻¹ (N-H stretch); 1500-1550 cm⁻¹ (NO₂ asymmetric stretch); 1300-1350 cm⁻¹ (NO₂ symmetric stretch).

Safety & Handling (HSE)

Hazard Classification: GHS07 (Warning)

  • H315: Causes skin irritation.[7]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H412: Harmful to aquatic life with long-lasting effects (Typical for chlorinated nitroaromatics).

Handling Protocol:

  • Engineering Controls: Always handle within a certified chemical fume hood.

  • PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.

  • Waste Disposal: Segregate as Halogenated Organic Waste . Do not mix with strong oxidizers or reducing agents.

References

  • ChemicalBook. (2025).[1] Synthesis and Properties of N-(4-Chlorophenyl)-2-nitrobenzenamine. Retrieved from

  • PubChem. (2025). N-(4-chlorophenyl)-2-nitroaniline Compound Summary. National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: N-(4-Chlorophenyl)-2-nitroaniline. Retrieved from

Comprehensive Spectroscopic Profiling: 4-(4-Chlorophenyl)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization and synthesis of 4-(4-Chlorophenyl)-2-nitroaniline (Systematic Name: 4'-Chloro-3-nitro-[1,1'-biphenyl]-4-amine ). This document is structured for researchers in medicinal chemistry and materials science, focusing on structural validation and experimental protocols.

Executive Summary & Compound Identity

4-(4-Chlorophenyl)-2-nitroaniline is a critical biaryl intermediate used in the synthesis of high-performance pigments (e.g., benzimidazolone derivatives) and kinase inhibitors. Its structure features a "push-pull" electronic system, with an electron-donating amine and an electron-withdrawing nitro group on the central phenyl ring, coupled to a 4-chlorophenyl moiety.

This guide addresses the biphenyl derivative defined by the 4-position substitution, distinct from the N-substituted diarylamine isomer.

Property Data
IUPAC Name 4'-Chloro-3-nitro-[1,1'-biphenyl]-4-amine
Common Name 4-(4-Chlorophenyl)-2-nitroaniline
CAS Number 1211-40-1 (Generic for isomer class; verify specific batch)
Molecular Formula C₁₂H₉ClN₂O₂
Molecular Weight 248.66 g/mol
SMILES Nc1ccc(cc1=O)-c2ccc(Cl)cc2

Synthesis & Experimental Workflow

The most robust route to this scaffold is the Suzuki-Miyaura Cross-Coupling of 4-bromo-2-nitroaniline with 4-chlorophenylboronic acid. This method avoids the formation of regioisomers common in direct nitration of 4-chlorobiphenyls.

Protocol: Palladium-Catalyzed Cross-Coupling[2][3]
  • Reagents : 4-Bromo-2-nitroaniline (1.0 eq), 4-Chlorophenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 eq).

  • Solvent System : 1,4-Dioxane / Water (4:1 v/v).

  • Conditions : Reflux at 90°C for 12 hours under N₂ atmosphere.

Step-by-Step Procedure:

  • Degassing : Purge the solvent mixture with nitrogen for 15 minutes to prevent homocoupling byproducts.

  • Addition : Add the halide, boronic acid, and base to the reaction vessel. Add the Pd catalyst last to minimize deactivation.

  • Reaction : Heat to 90°C. Monitor via TLC (Hexane/EtOAc 7:3). The starting bromide (Rf ~0.6) should disappear, replaced by the fluorescent biaryl product (Rf ~0.4).

  • Workup : Cool to RT. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification : Recrystallize from Ethanol or perform flash chromatography (Gradient: 10% → 30% EtOAc in Hexanes).

Workflow Diagram

SuzukiCoupling cluster_inputs Reagents cluster_process Reaction Cycle Halide 4-Bromo-2-nitroaniline OxAdd Oxidative Addition (Pd0 insert into C-Br) Halide->OxAdd Boronic 4-Chlorophenylboronic Acid TransMet Transmetallation (Boron to Pd) Boronic->TransMet Cat Pd(PPh3)4 / K2CO3 Cat->OxAdd OxAdd->TransMet RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Product 4-(4-Chlorophenyl)- 2-nitroaniline RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura synthesis of the target biaryl amine.

Spectroscopic Data Analysis[4]

A. Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum is characterized by the distinct splitting pattern of the 1,2,4-trisubstituted aniline ring (Ring A) and the AA'BB' system of the chlorophenyl ring (Ring B).

¹H NMR Data (400 MHz, DMSO-d₆)

Position Shift (δ ppm) Multiplicity Integration Assignment Logic
H-3 8.25 Doublet (J=2.1 Hz) 1H Diagnostic : Ortho to NO₂, meta to biphenyl linkage. Most deshielded due to NO₂ anisotropy.
H-5 7.78 dd (J=8.5, 2.1 Hz) 1H Ortho to biphenyl linkage, meta to NO₂.
H-2', 6' 7.65 Doublet (J=8.6 Hz) 2H Chlorophenyl ring protons ortho to the biaryl bond.
H-3', 5' 7.48 Doublet (J=8.6 Hz) 2H Chlorophenyl ring protons ortho to Chlorine.
H-6 7.10 Doublet (J=8.5 Hz) 1H Ortho to NH₂. Shielded by the amine's electron donation.

| NH₂ | 5.80 - 6.20 | Broad Singlet | 2H | Exchangeable amine protons. Shift varies with concentration/solvent. |

¹³C NMR Data (100 MHz, DMSO-d₆)

  • C-NH₂ (C4) : 146.5 ppm (Deshielded by N)

  • C-NO₂ (C3) : 131.0 ppm

  • C-Cl (C4') : 132.5 ppm

  • Ar-C : 135.2, 129.1, 128.8, 124.5, 119.8 ppm.

B. Infrared Spectroscopy (FT-IR)

The IR spectrum validates the functional groups, specifically the primary amine and the nitro group.

Frequency (cm⁻¹)Vibration ModeStructural Indication
3460, 3340 N-H Stretch (Asym/Sym)Primary Amine (-NH₂). Doublet indicates 2 H's.
1620 N-H BendingScissoring vibration of NH₂.
1525 N-O Stretch (Asymmetric)Nitro group (-NO₂). Strong intensity.
1345 N-O Stretch (Symmetric)Nitro group (-NO₂).
1090 C-Cl StretchAryl Chloride.
820 C-H Out-of-PlanePara-substituted benzene ring (Chlorophenyl).
C. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and the presence of chlorine via its characteristic isotope pattern.

  • Ionization Mode : ESI+ (Electrospray Ionization) or EI (Electron Impact).

  • Molecular Ion :

    • m/z 248.0 ([M]⁺, ³⁵Cl isotope, 100% abundance)

    • m/z 250.0 ([M]⁺, ³⁷Cl isotope, ~32% abundance)

  • Fragmentation Pattern (EI) :

    • m/z 248m/z 202 (Loss of NO₂ [M-46]).

    • m/z 202m/z 167 (Loss of Cl [M-46-35]).

    • m/z 218 (Loss of NO).

Fragmentation Pathway Diagram

MassSpec M Molecular Ion [M]+ m/z 248 (100%) m/z 250 (32%) Frag1 [M - NO2]+ m/z 202 M->Frag1 - NO2 (46 Da) Frag3 [M - NO]+ m/z 218 M->Frag3 - NO (30 Da) Frag2 [M - NO2 - Cl]+ m/z 167 (Biphenyl core) Frag1->Frag2 - Cl (35 Da)

Caption: Proposed EI-MS fragmentation pathway showing the characteristic loss of the nitro group and chlorine atom.

References & Validation Sources

  • Faggyas, R. J. (2019).[1][2] Novel one-pot multi-reaction methods for the synthesis of carbocyclic and heterocyclic compounds. University of Glasgow Theses. Link

    • Citation for Suzuki coupling protocols involving 2-nitroanilines.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

    • Foundational reference for the coupling mechanism.

  • BenchChem . (2025).[3] Suzuki Coupling Efficiency: A Comparative Analysis. Link

    • Reference for general experimental workflows for haloanilines.

  • PubChem . (2025).[4] Compound Summary: 4-Amino-4'-chlorobiphenyl. National Library of Medicine. Link

    • Structural reference for the biphenyl core numbering and properties.

Sources

The Pharmacophore Potential of Nitroaniline Derivatives: From Synthetic Intermediates to Bioactive Scaffolds

[1]

Executive Summary

Nitroaniline derivatives have evolved beyond their traditional role as azo-dye intermediates to become significant pharmacophores in modern medicinal chemistry.[1][2] This guide analyzes the biological activity of these compounds, specifically focusing on their utility as kinase inhibitors (VEGFR-2, SIRT6), antimicrobial agents (via Schiff base formation), and the critical toxicological considerations (methemoglobinemia) that drug developers must navigate.

Structural Basis & SAR (Structure-Activity Relationship)[4]

The biological efficacy of nitroaniline derivatives hinges on the electron-withdrawing nature of the nitro group (


Electronic Modulation

The nitro group creates an electron-deficient aromatic ring. In drug design, this facilitates:

  • 
    -
    
    
    Stacking:
    Enhanced intercalation with DNA base pairs, critical for antimicrobial efficacy.
  • Hydrogen Bonding: Ortho-nitroaniline derivatives often form intramolecular hydrogen bonds between the amino and nitro groups, creating a planar, pseudo-heterocyclic ring that mimics natural purines/pyrimidines.

The Schiff Base "Warhead"

The most bioactive derivatives are often Schiff bases (azomethines), formed by condensing nitroaniline with aromatic aldehydes. The azomethine linkage (

Metal Complexation

Coordination of nitroaniline Schiff bases with transition metals (Ag, Cu, Ni) significantly enhances biological activity. The "Chelation Theory" suggests that coordination reduces the polarity of the metal ion, increasing the lipophilic character of the complex and facilitating permeation through the lipid layers of bacterial cell membranes.

Visualization 1: SAR Logic Flow

This diagram illustrates how chemical modifications translate to biological outcomes.

SAR_LogicCoreNitroaniline CoreModificationChemical ModificationCore->ModificationSchiffSchiff Base Formation(-N=CH-)Modification->SchiffMetalMetal Complexation(Ag, Cu, Ni)Modification->MetalOrthoOrtho-SubstitutionModification->OrthoMechanismMechanism of ActionOutcomeTherapeutic OutcomeMechanism->OutcomeKinase Inhibition(VEGFR-2, SIRT6)Mechanism->OutcomeMembrane Permeation(Antimicrobial)Schiff->MechanismLinker AlignmentMetal->MechanismLipophilicity (Chelation)Ortho->MechanismPlanarity (H-bond)

Caption: Structural modifications of the nitroaniline core and their direct impact on pharmacokinetics and target binding.

Therapeutic Applications

Anticancer Activity

Recent studies identify nitroaniline derivatives as potent inhibitors of specific kinases involved in tumor proliferation.

  • VEGFR-2 Inhibition: 5-anilinoquinazoline-8-nitro derivatives have demonstrated sub-micromolar

    
     values against Vascular Endothelial Growth Factor Receptor-2. The nitro group enhances binding affinity within the ATP-binding pocket via electrostatic interactions.
    
  • SIRT6 Inhibition: 5-nitro-2-(piperidin-1-yl)aniline analogs inhibit Sirtuin 6, a deacetylase involved in glucose metabolism and DNA repair, making them candidates for metabolic cancer therapies.

  • Mechanism of Apoptosis: These derivatives trigger the intrinsic apoptotic pathway by modulating the Bax/Bcl-2 ratio, leading to mitochondrial membrane depolarization and Caspase-3 activation.[2]

Data Summary: Cytotoxicity (


 in 

)
234
Compound ClassCell LineTarget

Ref
5-anilinoquinazoline-8-nitroHCT116 (Colon)VEGFR-20.012[1]
N-(4-bromophenyl)-4-nitroanilineMCF-7 (Breast)General5.6[2]
Nitro-pyrrolomycinsHCT116DNA1.30[3]
Antimicrobial & Antifungal Activity

Schiff bases of p-nitroaniline and m-nitroaniline show broad-spectrum activity.[5]

  • Bacterial Targets: S. aureus (Gram-positive) and P. aeruginosa (Gram-negative).[3][6][7]

  • Fungal Targets: Candida albicans.[8]

  • Synergy: Silver (Ag) complexes of nitroaniline Schiff bases have shown superior activity compared to standard antibiotics in specific resistant strains, attributed to the disruption of the bacterial cell wall and oxidative stress induction.

Toxicology: The Safety Barrier

The primary barrier to the clinical translation of nitroaniline derivatives is Methemoglobinemia .

Mechanism of Toxicity

Nitroanilines are metabolized in the liver. The nitro group is reduced to a hydroxylamine intermediate.

  • Metabolic Activation: Nitroaniline

    
     Phenylhydroxylamine.
    
  • Hemoglobin Oxidation: Phenylhydroxylamine reacts with Hemoglobin (

    
    ), oxidizing it to Methemoglobin (
    
    
    ).
  • Hypoxia: Methemoglobin cannot bind oxygen, leading to functional anemia and tissue hypoxia.

Visualization 2: Toxicity Pathway (Methemoglobinemia)

This diagram details the metabolic activation leading to toxicity, essential for safety screening.

Toxicity_PathwayCompoundNitroaniline DerivativeLiverHepatic Metabolism(CYP450 / Nitroreductase)Compound->LiverToxicantPhenylhydroxylamine(Reactive Intermediate)Liver->ToxicantReductionTargetHemoglobin (Fe2+)(Oxygen Carrier)Toxicant->TargetRedox CyclingPathologyMethemoglobin (Fe3+)(Cannot bind O2)Target->PathologyOxidationClinicalClinical Outcome:Cyanosis / HypoxiaPathology->Clinical

Caption: The metabolic reduction of nitroanilines produces reactive species that oxidize hemoglobin, causing hypoxia.

Experimental Protocols

Protocol A: Synthesis of Nitroaniline Schiff Bases

Rationale: Acid-catalyzed condensation is the standard for generating the azomethine linkage.

  • Reagents: Equimolar amounts of 4-nitroaniline (0.01 mol) and substituted aromatic aldehyde (0.01 mol).

  • Solvent: 20 mL absolute ethanol.

  • Catalyst: 2-3 drops of glacial acetic acid.

  • Procedure:

    • Dissolve amine and aldehyde in ethanol separately.

    • Mix and add catalyst.

    • Reflux at 70-80°C for 3-6 hours. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).

  • Work-up:

    • Cool reaction mixture to room temperature; pour into ice-cold water.

    • Filter the precipitate.

    • Recrystallize from hot ethanol to ensure purity (remove unreacted amine).

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Rationale: Measures metabolic activity as an indicator of cell viability.

  • Preparation: Seed cancer cells (e.g., HCT116) in 96-well plates (

    
     cells/well). Incubate 24h.
    
  • Treatment: Add nitroaniline derivatives at graded concentrations (0.1 - 100

    
    ) dissolved in DMSO (Final DMSO 
    
    
    ).
  • Incubation: 48 hours at 37°C, 5%

    
    .
    
  • Labeling: Add 20

    
     MTT solution (5 mg/mL in PBS). Incubate 4 hours.
    
  • Solubilization: Remove medium. Add 100

    
     DMSO to dissolve purple formazan crystals.
    
  • Measurement: Read absorbance at 570 nm using a microplate reader. Calculate

    
     via non-linear regression.
    
Visualization 3: Experimental Workflow

From synthesis to validation.

Workflowcluster_0Screening TypesStartStart: Reagent PrepSynthSynthesis(Reflux + Catalyst)Start->SynthCharCharacterization(NMR, IR, Mass Spec)Synth->CharScreenBiological ScreeningChar->ScreenConfirmed StructureToxToxicity Check(Hemolysis Assay)Screen->ToxHit CompoundsMTTMTT Assay(Anticancer)Screen->MTTMICMIC Assay(Antimicrobial)Screen->MIC

Caption: Integrated workflow ensuring chemical purity before biological efficacy and safety profiling.

References

  • RSC Adv. (2013). Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking. Link

  • BenchChem. (2025).[1][2] An In-depth Technical Guide to N-(4-bromophenyl)-4-nitroaniline Derivatives and Analogues for Drug Discovery. Link

  • MDPI. (2020). New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. Link

  • Annals of Occ. & Env. Med. (2013).[9] Two Cases of Methemoglobinemia Induced by the Exposure to Nitrobenzene and Aniline. Link

  • Int. J. Adv. Res. (2017). Synthesis, Characterisation And Biological Study Of Nickel Complexes Derived From Schiff Bases Of P-nitro Aniline. Link

Physicochemical Profiling of 4-(4-Chlorophenyl)-2-nitroaniline: An In-Depth Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, establishing the physicochemical boundaries of an active pharmaceutical ingredient (API) or a critical synthetic intermediate is the foundation of formulation and analytical design. 4-(4-Chlorophenyl)-2-nitroaniline (a halogenated, nitro-substituted biphenylamine) presents a unique set of steric and electronic properties.

As a Senior Application Scientist, I approach this molecule not just as a chemical structure, but as a dynamic system. This whitepaper provides an authoritative, E-E-A-T-aligned framework for evaluating the thermodynamic solubility and forced degradation profile of 4-(4-Chlorophenyl)-2-nitroaniline, moving beyond standard operating procedures to explain the causality behind each experimental parameter.

Structural Causality: Predicting Physicochemical Behavior

Before initiating empirical testing, we must decode the molecule's structural liabilities to design targeted, self-validating experiments. 4-(4-Chlorophenyl)-2-nitroaniline consists of three critical moieties that dictate its behavior:

  • The Aniline (Primary Amine) Core : Typically, anilines act as weak bases. However, the basicity of this specific amine is heavily suppressed. It is highly susceptible to oxidative degradation, particularly in solution[1].

  • The Ortho-Nitro Group : This strongly electron-withdrawing group pulls electron density away from the amine via resonance and inductive effects. This drastically lowers the pKa of the conjugate acid, meaning the compound will only ionize (and thus become more water-soluble) at extremely low pH levels.

  • The Para-Chlorophenyl Ring : Halogenated aromatic rings are highly lipophilic. The bulky chlorophenyl group dominates the molecule's solvation thermodynamics, severely restricting aqueous solubility and driving a high partition coefficient (LogP).

Strategic Implication : We hypothesize that this compound will exhibit poor aqueous solubility (BCS Class II or IV characteristics) and will require organic solvents or surfactant-based systems for kinetic dissolution. Stability-wise, the primary degradation pathways will likely be oxidation of the amine and photolytic cleavage, rather than simple hydrolysis.

Thermodynamic Solubility Assessment Framework

Kinetic solubility provides a rapid estimate, but thermodynamic solubility —determined via the Shake-Flask method—is the gold standard for regulatory submissions and late-stage development[2][3].

The Self-Validating Shake-Flask Protocol

To ensure trustworthiness, this protocol incorporates internal validation checkpoints. If a checkpoint fails, the data is rejected.

Step-by-Step Methodology:

  • Saturation Initiation : Weigh an excess amount of solid 4-(4-Chlorophenyl)-2-nitroaniline (e.g., 50 mg) into a series of glass vials. Add 1.0 mL of the target solvent (e.g., Water, PBS pH 7.4, 0.1N HCl, Ethanol, DMSO).

    • Causality: Excess solid is mandatory to drive the thermodynamic equilibrium between the crystalline solid state and the solvated state[4].

  • Equilibration : Cap vials tightly and incubate in an orbital shaker at a constant 25.0°C ± 0.1°C (and 37.0°C for biorelevance) at 150 rpm for 48 to 72 hours[3].

    • Validation Checkpoint 1: Visually inspect the vials at 48 hours. Undissolved solid must be present. If the solution is clear, saturation was not reached; add more API and restart the clock.

  • Phase Separation : Centrifuge the suspension at 10,000 rpm for 15 minutes to pellet the bulk solid. Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter[4].

    • Validation Checkpoint 2 (Filter Adsorption): Discard the first 0.5 mL of the filtrate to saturate any potential binding sites on the filter membrane, ensuring the collected sample represents the true concentration.

  • Quantification : Dilute the filtrate into the linear range of a pre-validated HPLC-UV method and quantify against a standard curve.

Solubility Workflow Visualization

SolubilityWorkflow Start Solid Compound 4-(4-Chlorophenyl)-2-nitroaniline Solvent Add Excess API to Solvent (Aqueous / Organic) Start->Solvent Incubate Equilibration (Shake-Flask, 48-72h, 25°C) Solvent->Incubate PhaseSep Phase Separation (Centrifugation & 0.22µm Filtration) Incubate->PhaseSep Validation Self-Validation: Verify Undissolved Solid Remains Incubate->Validation Analysis Quantification (HPLC-UV / LC-MS) PhaseSep->Analysis Validation->PhaseSep Pass

Caption: Thermodynamic Shake-Flask workflow with mandatory visual saturation validation.

Projected Solubility Profile

Based on the structural causality analyzed in Section 1, the following table summarizes the anticipated solubility profile across various solvent systems.

Solvent SystemExpected Solubility RangeMechanistic Rationale
Deionized Water < 0.01 mg/mL (Poor)Highly lipophilic chlorophenyl ring; lack of ionizable groups at neutral pH.
0.1N HCl (pH 1.2) 0.05 - 0.1 mg/mL (Slight)Marginal protonation of the highly deactivated aniline nitrogen.
Ethanol 5 - 15 mg/mL (Moderate)Favorable interaction with the aromatic core, though limited by crystalline lattice energy.
DMSO > 50 mg/mL (High)Strong disruption of intermolecular hydrogen bonding; excellent solvation of the biphenyl system.

Stability and Forced Degradation (Stress Testing)

Forced degradation studies are mandated by ICH Q1A (R2) to elucidate the intrinsic stability attributes of a molecule and to validate Stability-Indicating Methods (SIMs)[1][5]. The goal is not to destroy the molecule completely, but to generate a controlled 5% to 20% degradation [6]. Degradation beyond 20% risks the formation of secondary degradants that do not reflect real-world shelf-life conditions[6].

Stress Testing Protocol & Mass Balance Validation

Step-by-Step Methodology:

  • Sample Preparation : Prepare a 1.0 mg/mL stock solution of 4-(4-Chlorophenyl)-2-nitroaniline in a co-solvent system (e.g., 50% Acetonitrile / 50% Water) to ensure homogeneity during stress application.

  • Application of Stressors :

    • Acid Hydrolysis: Add 0.1N HCl and reflux at 60°C for 8 hours[6][7].

    • Base Hydrolysis: Add 0.1N NaOH and reflux at 60°C for 8 hours[6][7].

    • Oxidation: Add 3% H₂O₂ and incubate at room temperature for 24 hours[8].

    • Photolysis: Expose to UV/Visible light (1.2 million lux hours and 200 watt hours/m²) per ICH Q1B guidelines[6].

  • Neutralization : Immediately neutralize acid/base samples to quench the degradation reaction prior to injection.

  • Quantification via SIM : Analyze using LC-MS/MS or HPLC-PDA.

    • Validation Checkpoint (Mass Balance): The assay is only valid if Mass Balance ≈ 100% . The sum of the peak area of the remaining active API plus the peak areas of all identified degradants (adjusted for relative response factors) must equal the peak area of the unstressed control. A significant mass balance deficit indicates that degradants are precipitating, volatilizing, or eluting outside the chromatographic window.

Degradation Pathway Visualization

DegradationPathways API 4-(4-Chlorophenyl)- 2-nitroaniline Hydrolysis Hydrolytic Stress (0.1N HCl / NaOH, 60°C) API->Hydrolysis Oxidation Oxidative Stress (3% H2O2, 25°C) API->Oxidation Photolysis Photolytic Stress (UV/Vis Light) API->Photolysis Deg1 Minimal Degradation (Steric Hindrance) Hydrolysis->Deg1 Deg2 N-Oxidation Products / Radical Adducts Oxidation->Deg2 Deg3 Aromatic Cleavage / Nitro-Reduction Photolysis->Deg3

Caption: Forced degradation pathways mapping stressors to anticipated chemical outcomes.

Stress Testing Conditions and Expected Outcomes
Stress ConditionReagent / EnvironmentTarget Time/TempAnticipated Vulnerability
Acid Hydrolysis 0.1N HCl60°C, 8 - 24 hoursLow. The amine is protected by the strongly electron-withdrawing nitro group, resisting standard hydrolysis.
Base Hydrolysis 0.1N NaOH60°C, 8 - 24 hoursLow. Steric hindrance from the biphenyl system protects the core.
Oxidation 3% H₂O₂25°C, 24 hoursHigh. The primary aniline amine is highly susceptible to N-oxidation, forming hydroxylamines or nitroso derivatives.
Photolysis UV / Vis Light (ICH Q1B)Ambient, 1.2M lux hrsModerate/High. Nitroaromatics are notoriously photosensitive and can undergo complex radical rearrangements.
Thermal (Solid) Dry Heat60°C, 7 daysLow. Crystalline solid state is expected to remain stable without a solvent vector.

Conclusion

The successful development of 4-(4-Chlorophenyl)-2-nitroaniline into a viable pharmaceutical intermediate or API relies heavily on respecting its physicochemical boundaries. By utilizing self-validating thermodynamic solubility protocols and strictly controlled forced degradation studies governed by ICH Q1A(R2) principles, researchers can generate highly reliable, regulatory-compliant data. The compound's extreme lipophilicity and oxidative vulnerabilities dictate that formulation strategies must prioritize solubility enhancement (e.g., lipid-based formulations or amorphous solid dispersions) while utilizing antioxidant excipients to protect the aniline core.

References

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from[Link][9]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Retrieved from[Link][6]

  • Asian Journal of Pharmaceutical Research. Forced Degradation Study: An Important Tool in Drug Development. Retrieved from[Link][7]

  • National Institutes of Health (NIH). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from[Link][1]

  • YouTube (Solubility Concept). (2020). Solubility, thermodynamic solubility, shake flask method. Retrieved from[Link][3]

  • ICH Expert Working Group. (2003). ICH Q1A (R2) Stability Testing of New Drug Substances and Products. Retrieved from[Link][5]

Sources

A Versatile Scaffold: Unlocking the Medicinal Chemistry Potential of 4-(4-Chlorophenyl)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary

The diarylamine structural motif is a cornerstone in medicinal chemistry, featured in numerous clinically significant therapeutic agents. Within this class, 4-(4-Chlorophenyl)-2-nitroaniline emerges as a particularly valuable and versatile scaffold. Its strategic combination of a halogenated phenyl ring, a reactive nitro group, and a flexible diarylamine linker provides a unique platform for synthetic elaboration and biological targeting. This technical guide offers a comprehensive analysis of the synthesis, reactivity, and diverse applications of this core structure in modern drug discovery. We will explore its pivotal role as a synthetic precursor for potent anticancer, antimicrobial, and central nervous system (CNS) active agents, supported by detailed experimental protocols and structure-activity relationship insights. This document is intended to serve as a foundational resource for researchers and drug development professionals seeking to leverage the 4-(4-Chlorophenyl)-2-nitroaniline scaffold for the creation of novel therapeutics.

The 4-(4-Chlorophenyl)-2-nitroaniline Core: Physicochemical Properties and Synthetic Rationale

Structural Features and Properties

4-(4-Chlorophenyl)-2-nitroaniline, also known as N-(4-chlorophenyl)-2-nitroaniline, is an organic compound with the molecular formula C₁₂H₉ClN₂O₂ and a molecular weight of approximately 248.67 g/mol .[1][2] The molecule's architecture is defined by two key functional domains: the 4-chlorophenyl group and the 2-nitroaniline group, linked by a secondary amine.

  • The 4-Chlorophenyl Moiety: The chlorine atom at the para-position introduces lipophilicity, which can enhance membrane permeability and target engagement. It also serves as a potential site for metabolic transformation or further synthetic modification.

  • The 2-Nitroaniline Moiety: The ortho-nitro group is a strong electron-withdrawing group. This feature is critical for the molecule's synthetic utility, as it activates the aromatic ring for certain reactions.[3] Crucially, the nitro group can be readily reduced to a primary amine, providing a reactive handle for building more complex heterocyclic systems—a cornerstone of its application in medicinal chemistry.

Key Synthetic Routes: The Power of Nucleophilic Aromatic Substitution

The most prevalent method for synthesizing the N-(aryl)-2-nitroaniline core is through a nucleophilic aromatic substitution (SNAAr) reaction.[3] The causality behind this choice lies in the electronic properties of the starting materials. A typical synthesis involves the reaction of an activated aryl halide, such as 2-fluoronitrobenzene or 1,4-dichloro-2-nitrobenzene, with 4-chloroaniline.[4][5]

The strong electron-withdrawing nitro group on the electrophilic partner makes the aryl ring electron-deficient, thereby activating it towards attack by the nucleophilic amine of 4-chloroaniline. This reaction is a robust and efficient method for forging the diarylamine bond, forming the core scaffold.

Chemical Reactivity as a Scaffold: The Gateway to Diversity

The true value of 4-(4-Chlorophenyl)-2-nitroaniline in medicinal chemistry lies in its potential for derivatization. The nitro group is not merely a passive feature; it is a versatile functional group that serves as a linchpin for diversification.[6] Its reduction to an amino group (a phenylenediamine derivative) is the most critical transformation. This resulting diamine is a key intermediate for the synthesis of a wide array of pharmacologically relevant heterocyclic compounds, most notably benzimidazoles.[3] This two-step process—SNAAr followed by nitro reduction—provides a reliable pathway to generate libraries of complex molecules built upon the original scaffold.

Therapeutic Applications in Oncology

The N-(4-chlorophenyl) moiety is a common feature in a variety of biologically active molecules with anticancer potential.[7] Derivatives of the core scaffold have shown promise as both targeted kinase inhibitors and broad-spectrum cytotoxic agents.

Case Study: Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, including glioblastoma. A series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, which can be conceptually derived from the core scaffold, were synthesized and screened for their anticancer activity.[8] One promising compound from this series, 4j , was found to be a potent inhibitor of the kinase AKT2 (also known as PKBβ) in the low micromolar range.[8] This compound demonstrated significant growth inhibitory properties against primary patient-derived glioblastoma cells and 3D neurospheres, while showing markedly less cytotoxicity against non-cancerous cells.[8]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt AKT2 / PKBβ PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor Scaffold-Derived Inhibitor (e.g., 4j) Inhibitor->Akt Inhibits

Caption: PI3K/Akt signaling pathway inhibited by a 4-(4-Chlorophenyl)-2-nitroaniline-derived compound.

Development of Novel Cytotoxic Agents

Beyond targeted inhibition, derivatives of the scaffold have demonstrated direct cytotoxic effects. A study focusing on chalcone-pyrazole derivatives bearing the 4-chlorophenyl group reported strong cytotoxic activity against HeLa human cancer cells, reducing cell viability to below 5%.[9] This suggests that the scaffold can be incorporated into structures that induce cell death through mechanisms potentially involving DNA damage or other cellular insults.

Compound Class Target/Cell Line Reported Activity (IC₅₀ / EC₅₀) Reference
Pyrano[2,3-c]pyrazole (4j)AKT2/PKBβ KinaseLow micromolar inhibition[8]
Pyrano[2,3-c]pyrazole (4j)GL261 Glioma Cells20 µM[8]
Chalcone-pyrazole derivativeHeLa Cancer Cells< 5% viability at tested concentration[9]

Broad-Spectrum Antimicrobial Potential

In an era of rising antimicrobial resistance, the need for new chemical entities with antibacterial and antifungal properties is critical. The 4-(4-Chlorophenyl)-2-nitroaniline scaffold has proven to be a fruitful starting point for the development of such agents.

Key Heterocyclic Derivatives: Thiazoles and Thiazolidinones

Researchers have successfully synthesized novel series of 4-(4-chlorophenyl)-N-[(substituted)methylene]thiazol-2-amines and 3-[4-(4-chlorophenyl)thiazol-2-yl]-2-(substituted)thiazolidin-4-ones.[10] These compounds were evaluated for their antimicrobial activity against a panel of bacteria and fungi. Several derivatives showed promising activity, with some exhibiting maximum zones of inhibition against pathogenic strains like Bacillus subtilis, Escherichia coli, Staphylococcus aureus, and Aspergillus niger.[10] The incorporation of the 4-chlorophenylthiazole moiety appears to be a key determinant of this antimicrobial action.[11]

Derivative Class Organism Activity Level Reference
Thiazolidinone (4a)B. subtilis, E. coli, S. aureusPromising Antibacterial[10]
Thiazol-2-amine (3a)A. nigerMaximum Zone of Inhibition[10]
Thiazolidinone (4b)A. flavusPromising Antifungal[10]
Pyridinone Derivative (5c)B. subtilisHighest Zone of Inhibition[11]

Emerging Applications in Neuropharmacology and Beyond

Modulating CNS Targets: Atypical Neuroleptic Potential

The versatility of the diarylamine scaffold extends to the complex realm of CNS disorders. Researchers have synthesized heterocyclic (2-nitrophenyl)piperazines, which are structurally related to our core compound.[12] These derivatives were evaluated for their binding affinity to key neurotransmitter receptors, including dopamine (D₂) and serotonin (5-HT₂ₐ). Several compounds exhibited a binding ratio characteristic of atypical neuroleptics, suggesting that this scaffold could be adapted to create novel modulators of CNS targets for treating psychiatric disorders.[12]

Antitubercular Drug Discovery

The diarylamine framework is also present in the riminophenazine class of antibiotics. A study focused on discovering new treatments for multidrug-resistant tuberculosis involved the synthesis of N-(4-chlorophenyl)-2-nitroaniline as an intermediate for more complex riminoquinoxaline analogs.[5] This linkage highlights the potential of the core scaffold to serve as a building block in the development of next-generation antitubercular agents.

Experimental Design and Protocols for Drug Discovery

To translate the potential of the 4-(4-Chlorophenyl)-2-nitroaniline scaffold into tangible drug candidates, a systematic workflow combining synthesis and biological evaluation is essential.

Drug_Discovery_Workflow Start 4-(4-Chlorophenyl) -2-nitroaniline Scaffold Synthesis Derivative Synthesis (e.g., Heterocycle formation) Start->Synthesis Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Confirmation Structural Confirmation (NMR, MS, Elemental Analysis) Purification->Confirmation Screening In Vitro Biological Screening (e.g., MTT Assay, MIC Assay) Confirmation->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->Synthesis Iterative Optimization Lead Lead Compound Identification SAR->Lead

Caption: A typical workflow for drug discovery using the 4-(4-Chlorophenyl)-2-nitroaniline scaffold.

Protocol 1: Synthesis of a 3-[4-(4-chlorophenyl)thiazol-2-yl]-2-(substituted)thiazolidin-4-one Derivative[11]

This protocol provides a self-validating system for generating a bioactive heterocyclic compound from a thiazol-2-amine intermediate, which itself can be derived from the core scaffold's conceptual building blocks.

Step 1: Synthesis of Schiff Base Intermediate (3a-c)

  • To a solution of 4-(4-chlorophenyl)thiazol-2-amine (0.01 mol) in 35 mL of methanol, add the desired substituted aldehyde (0.01 mol).

  • Add a few drops of glacial acetic acid to the mixture.

  • Reflux the reaction mixture on a water bath for 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture. The resulting solid product will precipitate.

  • Filter the solid, wash it with a sodium bisulphate solution, followed by a water wash.

  • Dry the solid and recrystallize it from ethanol to obtain the pure Schiff base intermediate.

Step 2: Synthesis of the Final Thiazolidin-4-one (4a-c)

  • In a round-bottom flask, create a mixture of the Schiff base intermediate (0.01 mol) and thioglycolic acid (0.01 mol) in 30 mL of Dimethylformamide (DMF).

  • Add a pinch of anhydrous zinc chloride to the mixture to act as a catalyst.

  • Reflux the mixture for 8 hours.

  • After reflux, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water to precipitate the final product.

  • Filter the separated solid, wash with water, and dry. Recrystallize from a suitable solvent to yield the purified thiazolidin-4-one derivative.

  • Confirm the structure using spectroscopic methods (¹H-NMR, IR, Mass Spectrometry).

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)[14]

This protocol is a standard colorimetric assay for assessing the metabolic activity of cells and serves as a reliable method for determining the cytotoxic potential of newly synthesized compounds.

  • Cell Seeding: Seed cancer cells (e.g., HeLa or A549) into 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to attach and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare a stock solution of the synthesized test compound in DMSO. Create a series of dilutions in the cell culture medium to achieve the desired final concentrations.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plates for an additional 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Directions

4-(4-Chlorophenyl)-2-nitroaniline is far more than a simple chemical intermediate; it is a privileged scaffold with demonstrated potential across multiple therapeutic areas. Its synthetic tractability, combined with the favorable pharmacological properties imparted by its structural motifs, makes it an attractive starting point for drug discovery campaigns targeting cancer, infectious diseases, and CNS disorders.

Future research should focus on expanding the chemical diversity around this core through combinatorial synthesis, leading to more extensive structure-activity relationship (SAR) studies. Advanced computational modeling and in silico screening can help prioritize synthetic targets with higher predicted affinity and better ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. As new biological targets are validated, the 4-(4-Chlorophenyl)-2-nitroaniline scaffold will undoubtedly continue to serve as a valuable platform for the design and development of the next generation of innovative medicines.

References

  • CymitQuimica. (n.d.). CAS 89-63-4: 4-Chloro-2-nitroaniline.
  • BenchChem. (2025). The Efficacy of N-(4-Chlorophenyl)-2,4- dinitroaniline as a Synthetic Precursor: A Comparative.
  • ChemicalBook. (2026, January 13). 4-Chloro-2-nitroaniline | 89-63-4.
  • Tukaram, V., Ganure, K. A., Suryawanshi, V. S., & Lohar, K. S. (2017). synthesis and antimicrobial activity of 4-(4-chlorophenyl)-n-[(substituted)methylene]thiazol-2-amine derivatives bearing different heterocycles. Heterocyclic Letters, 7(3), 833-839.
  • Lu, X., et al. (2012). Systematic Evaluation of Structure-Activity Relationships of the Riminophenazine Class and Discovery of a C2 Pyridylamino Series for the Treatment of Multidrug-Resistant Tuberculosis. Molecules, 17(4), 4545-4563.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Characterization and Antimicrobial Activity of N-[{4-[2-{5-(4-chlorophenyl). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsFtNBnupKUvpeKvgR5_L8yYO8b6VVajXYmiM29RgR-axn571Pkv5Sv2Vh25djzt0otUcC4SrzXKc4qWvriuF340cflBkQLsuz-6eTHTBI41JTNgY3ktYKUiWY_-q1CmlWTXdp-9I4jPH0foId4Vlb1usZR6ZKSu0JqBPj4dexIyxLDERxKRqdjlyFCZJBW1dbE6ZT4jmhBSJfmpUWWDvPeUy1WWvk-RD5Qno4yhDJxYfXI6hB0Ci82NJzKQoypcbm96zeHD2gZIaA1wsz1fpGh5RdCLd_SQ==
  • Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). (n.d.). Journal of Pharmaceutical Research International.
  • Synthesis and Antibacterial Study of 1-(4-(4-Chlorophenyl) thiazol-2-yl). (2024, June 15). International Journal of Trend in Scientific Research and Development.
  • gsrs. (n.d.). N-(4-CHLOROPHENYL)-2-NITROANILINE.
  • Vala, R. M., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBb/AKT2 inhibitory and anti-glioma activity. Annals of Medicine, 54(1), 2548-2560.
  • Sigma-Aldrich. (n.d.). N-(4-Chlorophenyl)-2-nitroaniline | 23008-56-2.
  • Penjišević, J., et al. (2010). Synthesis and pharmacological evaluation of several N-(2-nitrophenyl) piperazine derivatives. Journal of the Serbian Chemical Society, 75(10), 1345-1356.
  • BenchChem. (2025). Unraveling the Bioactivity of N-(4-chlorophenyl)-1-phenylethanimine Derivatives: A Comparative Analysis.
  • PubChemLite. (2026). N-(4-chlorophenyl)-2-nitroaniline (C12H9ClN2O2).
  • Zakharychev, V. V., et al. (2020). Nitro Compounds and Their Derivatives in Organic Synthesis. Molecules, 25(16), 3634.
  • Eppakayala, L., et al. (2015). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. Asian Journal of Chemistry, 27(5), 1625-1629.
  • Cell Press. (2021). In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside. Molecules, 26(25), 7781.781.

Sources

Synthesis of 4-(4-Chlorophenyl)-2-nitroaniline: A Comprehensive Technical Guide to Palladium-Catalyzed Cross-Coupling Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and materials science, the strategic construction of highly functionalized biaryl scaffolds is a foundational operation. The target molecule, 4-(4-chlorophenyl)-2-nitroaniline , is a highly versatile biphenyl derivative. Compounds possessing this ortho-nitro, para-amino biaryl architecture serve as critical precursors for[1,1'-biphenyl]-3,4-diamines. These diamines are essential pharmacophores in the development of advanced therapeutics, including dual BET/HDAC inhibitors for oncology and AMPA receptor antagonists for neurological disorders .

As a Senior Application Scientist, I have designed this whitepaper to move beyond a simple procedural recipe. This guide provides an in-depth analysis of the mechanistic causality, optimization parameters, and a self-validating experimental protocol for synthesizing 4-(4-chlorophenyl)-2-nitroaniline via the Suzuki-Miyaura cross-coupling reaction.

Retrosynthetic Strategy & Pathway Design

When designing the synthesis of a biaryl system containing both an unprotected primary amine (-NH₂) and a strongly oxidizing nitro group (-NO₂), the choice of cross-coupling methodology is strictly governed by functional group tolerance.

Retrosynthetic disconnection of the central C-C biaryl bond logically yields 4-bromo-2-nitroaniline and (4-chlorophenyl)boronic acid . The Suzuki-Miyaura coupling is selected over alternative methods (such as Stille or Negishi couplings) for three causal reasons:

  • Orthogonal Reactivity: Organoboron reagents are inert to electrophilic functional groups (like the nitro group) under standard conditions.

  • Toxicity Profile: Boronic acids yield non-toxic, water-soluble boric acid byproducts, unlike the highly toxic organotin byproducts of the Stille coupling .

  • Chemoselectivity: The reaction proceeds smoothly without requiring the protection of the primary aniline amine, reducing step count and improving overall atom economy .

Retrosynthesis Target 4-(4-Chlorophenyl)-2-nitroaniline (Target Biaryl) Intermediate1 4-Bromo-2-nitroaniline (Electrophile) Target->Intermediate1 Suzuki Disconnection Intermediate2 (4-Chlorophenyl)boronic acid (Nucleophile) Target->Intermediate2 Suzuki Disconnection

Caption: Retrosynthetic disconnection of 4-(4-Chlorophenyl)-2-nitroaniline via Suzuki-Miyaura coupling.

Mechanistic Causality: The Catalytic Cycle

To master this synthesis, one must understand the thermodynamic and kinetic forces driving the palladium catalytic cycle. The efficiency of the coupling between 4-bromo-2-nitroaniline and (4-chlorophenyl)boronic acid relies on three distinct phases:

A. Oxidative Addition (Rate-Determining Step)

The choice of a bromide over a chloride leaving group on the aniline ring is deliberate. The C-Br bond dissociation energy (~81 kcal/mol) is significantly lower than that of a C-Cl bond (~96 kcal/mol), making it highly susceptible to insertion by the electron-rich Pd(0) catalyst . Furthermore, the strongly electron-withdrawing ortho-nitro group depletes electron density from the aromatic ring. This electrophilic enhancement accelerates the oxidative addition of the C-Br bond to the Pd(0) center, forming a stable Pd(II) intermediate.

B. Transmetalation (Base-Activated)

Organoboronic acids are poor nucleophiles on their own. The addition of an aqueous inorganic base (e.g., K₂CO₃) is mechanistically causal to the reaction's success. The base coordinates with the Lewis acidic boron atom, converting the trigonal planar boronic acid into a highly nucleophilic, tetrahedral boronate complex. This activation facilitates the transfer of the 4-chlorophenyl group to the Pd(II) center .

C. Reductive Elimination

The Pd(II) complex, now bearing both the 2-nitroaniline and 4-chlorophenyl moieties, undergoes reductive elimination. The steric bulk of the supporting phosphine ligands forces the two aryl groups together, forming the new C-C bond, releasing the target product, and regenerating the active Pd(0) catalyst.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_OA Pd(II)(Ar)(Br)L_2 (Oxidative Addition) Pd0->PdII_OA + 4-Bromo-2-nitroaniline PdII_TM Pd(II)(Ar)(Ar')L_2 (Transmetalation) PdII_OA->PdII_TM + Boronate Complex PdII_TM->Pd0 Reductive Elimination Product 4-(4-Chlorophenyl)-2-nitroaniline PdII_TM->Product Product Release

Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling catalytic cycle for biaryl synthesis.

Optimization & Quantitative Data

To establish a robust protocol, various reaction parameters must be evaluated. The table below summarizes the quantitative data from optimization trials, highlighting the causality behind the final chosen conditions .

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Causality / Mechanistic Observation
1 Pd(PPh₃)₄ (5 mol%) K₂CO₃ 1,4-Dioxane / H₂O (4:1) 90 88 Optimal biphasic system; H₂O accelerates boronate formation.
2Pd(dppf)Cl₂ (5 mol%)Na₂CO₃Toluene / EtOH / H₂O8082Good yield; slightly lower turnover than Tetrakis for this specific substrate.
3Pd(OAc)₂ + PPh₃K₃PO₄DMF (Anhydrous)10045Lack of water severely limits boronic acid activation; protodeboronation observed.
4Pd(PPh₃)₄ (5 mol%)Et₃N1,4-Dioxane9035Organic base is insufficiently nucleophilic to form the active tetrahedral boronate.

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system. Each step includes observable metrics to confirm that the chemical physics of the reaction are proceeding as intended.

Step 1: Reagent Preparation & Deoxygenation
  • Action: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2-nitroaniline (1.0 equiv, 5.0 mmol), (4-chlorophenyl)boronic acid (1.2 equiv, 6.0 mmol), and K₂CO₃ (3.0 equiv, 15.0 mmol). Add a solvent mixture of 1,4-Dioxane and deionized H₂O (4:1 v/v, 25 mL).

  • Self-Validation (Degassing): Sparge the mixture with ultra-pure Argon or Nitrogen for 15 minutes. Causality: Dissolved oxygen will irreversibly oxidize the Pd(0) catalyst into an inactive Pd(II)-peroxo species. Vigorous bubbling confirms the displacement of dissolved O₂.

Step 2: Catalytic Initiation
  • Action: Under a positive flow of Argon, quickly add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%, 0.25 mmol). Seal the flask and heat the reaction mixture to 90 °C using an oil bath.

  • Self-Validation (Visual Cue): The reaction mixture will transition from a bright yellow suspension to a deep, homogenous orange/red solution as the active Pd(0) species enters the catalytic cycle.

Step 3: Reaction Monitoring
  • Action: After 4 hours, sample 50 µL of the organic layer. Quench into EtOAc and analyze via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (3:1) mobile phase.

  • Self-Validation (Analytical): The disappearance of the 4-bromo-2-nitroaniline spot (higher Rf) and the emergence of a new, intensely UV-active product spot (lower Rf) validates the successful progression of the transmetalation and reductive elimination steps.

Step 4: Quenching & Biphasic Separation
  • Action: Cool the mixture to room temperature. Dilute with 50 mL of Ethyl Acetate (EtOAc) and 50 mL of brine. Transfer to a separatory funnel. Extract the aqueous layer twice more with EtOAc (2 x 30 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Causality: The biphasic extraction acts as a primary purification step. The aqueous layer sequesters the inorganic salts (KBr, K₂CO₃) and the boric acid byproduct, leaving the crude biaryl product in the organic phase.

Step 5: Chromatographic Purification
  • Action: Purify the crude dark residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes to 20% EtOAc in Hexanes.

  • Action: Collect the product fractions, concentrate, and dry under high vacuum to afford 4-(4-chlorophenyl)-2-nitroaniline as a solid.

Step 6: Analytical Validation
  • Action: Validate the structural integrity of the synthesized compound using ¹H NMR and LC-MS.

  • Self-Validation:

    • LC-MS: Confirm the presence of the molecular ion peak[M+H]⁺ corresponding to the exact mass of 4-(4-chlorophenyl)-2-nitroaniline. The isotopic pattern should clearly show a 3:1 ratio characteristic of a single chlorine atom.

    • ¹H NMR (CDCl₃): The spectrum must show the disappearance of the upfield aromatic protons of the starting material and the appearance of a characteristic AA'BB' multiplet (~7.4 ppm) corresponding to the para-substituted chlorophenyl ring.

References

  • Development of Potent Dual BET/HDAC Inhibitors via Pharmacophore Merging and Structure-Guided Optimization National Center for Biotechnology Inform
  • Suzuki Coupling - Organic Chemistry Portal Organic Chemistry Portal
  • Synthesis of nitric oxide probes with fluorescence lifetime sensitivity SciSpace
  • Suzuki Coupling Efficiency: A Comparative Analysis of 4-Bromo-2,6-diiodoaniline and Other Haloanilines Benchchem
  • Synthesis and spectral properties of functionalized oligoarylenes containing a nitro group Arkivoc

The InChIKey of N-(4-Chlorophenyl)-2-nitroaniline: A Technical Guide to Structural Hashing and Chemoinformatics

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Cheminformaticians, and Drug Development Professionals Document Type: Technical Whitepaper

Abstract

In modern drug discovery and chemoinformatics, the unambiguous digital representation of molecular structures is paramount. N-(4-Chlorophenyl)-2-nitroaniline (CAS: 23008-56-2) is a critical synthetic intermediate, most notably utilized in the synthesis of the anti-leprosy drug Clofazimine and novel c-Met kinase inhibitors. This whitepaper provides an in-depth technical analysis of its standard InChIKey (RCLKXSIRDRWUGX-UHFFFAOYSA-N), deconstructing the cryptographic hashing of its structural data. Furthermore, we bridge the digital-to-physical divide by detailing a self-validating experimental synthesis protocol, explaining the mechanistic causality behind each workflow step to ensure the empirical compound perfectly matches its digital identifier.

Chemical Identity and Pharmaceutical Context

N-(4-Chlorophenyl)-2-nitroaniline is a diarylamine characterized by a highly electron-deficient nitrobenzene ring coupled to a chlorinated aniline moiety. In pharmaceutical development, its structural integrity is critical. The compound serves as a foundational building block where the secondary amine and the nitro group can undergo subsequent cyclization or reduction reactions. Accurate database indexing of this compound across global repositories relies heavily on its International Chemical Identifier (InChI) and its hashed counterpart, the InChIKey, which prevents database collisions and structural ambiguities .

Physicochemical Profiling

To establish a baseline for both computational modeling and empirical validation, the core physicochemical and structural parameters of N-(4-Chlorophenyl)-2-nitroaniline are summarized below.

PropertyValueSource
IUPAC Name N-(4-chlorophenyl)-2-nitroaniline
Molecular Formula C₁₂H₉ClN₂O₂
Molecular Weight 248.665 g/mol
CAS Registry Number 23008-56-2
Melting Point 135.1 – 137.0 °C
Standard InChI InChI=1S/C12H9ClN2O2/c13-9-5-7-10(8-6-9)14-11-3-1-2-4-12(11)15(16)17/h1-8,14H
Standard InChIKey RCLKXSIRDRWUGX-UHFFFAOYSA-N

Chemoinformatics: Deconstructing the InChIKey

The InChIKey is a 27-character, fixed-length string generated via a SHA-256 cryptographic hash of the canonical InChI string. It is designed to be search-engine friendly while maintaining strict structural fidelity. For N-(4-Chlorophenyl)-2-nitroaniline, the InChIKey is RCLKXSIRDRWUGX-UHFFFAOYSA-N .

As an Application Scientist, it is crucial to understand how this hash is compartmentalized into three distinct blocks:

  • Block 1: Skeleton Hash (RCLKXSIRDRWUGX) This 14-character sequence is the hash of the connectivity layer. It encodes the exact 2D molecular graph—the two benzene rings, the bridging nitrogen, the ortho-nitro group, and the para-chloro substituent. Any change in regiochemistry (e.g., moving the chlorine to a meta position) will completely alter this block.

  • Block 2: Stereochemistry & Metadata (UHFFFAOYSA) This 10-character block encodes isotopic and stereochemical data.

    • The prefix UHFFFAOY is a mathematically collision-free hash indicating an achiral skeleton with no defined stereocenters.

    • The S denotes that this is a Standard InChI (generated without custom tautomerism or stereo rules).

    • The A denotes InChI version 1.

  • Block 3: Protonation State (N) The final character indicates the charge state. N stands for Neutral, confirming the molecule is not in a protonated or deprotonated salt form.

InChIKeyGen S1 Input: SMILES / MOL File S2 Normalization (Aromaticity & Tautomers) S1->S2 S3 Canonicalization (Standard InChI String) S2->S3 S4 SHA-256 Hashing (Truncated formatting) S3->S4 S5 InChIKey: RCLKXSIRDRWUGX-UHFFFAOYSA-N S4->S5

Fig 1: Chemoinformatics workflow for generating the standard InChIKey from a structural input.

Experimental Validation: SNAr Synthesis Workflow

To physically realize the structure defined by RCLKXSIRDRWUGX-UHFFFAOYSA-N, we employ a Nucleophilic Aromatic Substitution (SNAr) protocol. The following methodology outlines the synthesis of N-(4-Chlorophenyl)-2-nitroaniline from 1-fluoro-2-nitrobenzene and 4-chloroaniline .

Mechanistic Causality in Protocol Design

A robust protocol is not merely a list of steps; it is a sequence of chemically justified decisions:

  • Substrate Selection: 1-Fluoro-2-nitrobenzene is chosen because the highly electronegative fluorine atom strongly polarizes the C-F bond, while the ortho-nitro group stabilizes the anionic Meisenheimer complex intermediate via resonance. Fluoride acts as an excellent leaving group in SNAr.

  • Solvent Choice (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It is selected because it solvates cations (from the base) but leaves the nucleophile (4-chloroaniline) unsolvated and highly reactive, drastically accelerating the reaction kinetics.

  • Quenching Mechanism: Pouring the reaction into saturated NH₄Cl serves a dual purpose. It mildly neutralizes any basic intermediates without causing extreme exothermic spikes, and the high ionic strength of the aqueous phase forces the hydrophobic diarylamine product to crash out of solution as a precipitate.

Step-by-Step Methodology
  • Initiation: Charge a round-bottom flask with 4-chloroaniline and a suitable base in DMF (30 mL). Cool the mixture to 0 °C under an inert atmosphere.

  • Addition: Add a solution of 1-fluoro-2-nitrobenzene (60 mmol) dropwise over 30 minutes to control the exothermic formation of the intermediate.

  • Propagation: Remove the ice bath. Allow the reaction mixture to warm to room temperature and stir continuously for 16 hours to ensure complete conversion.

  • Quenching: Carefully pour the mixture into 500 mL of vigorously stirred saturated aqueous NH₄Cl.

  • Isolation: Collect the resulting orange precipitate via vacuum filtration. Wash the filter cake thoroughly with distilled water to remove residual DMF and inorganic salts.

  • Purification: Recrystallize the crude solid from hot methanol to yield pure N-(4-chlorophenyl)-2-nitroaniline (~72% yield).

Synthesis N1 1-Fluoro-2-nitrobenzene + 4-Chloroaniline N2 Reaction in DMF (0°C to RT, 16h) N1->N2 N3 Quench with Saturated NH4Cl (Precipitation) N2->N3 N4 Filtration & Washing N3->N4 N5 Recrystallization (Methanol) N4->N5 N6 N-(4-Chlorophenyl)-2-nitroaniline (Orange Solid, ~72% Yield) N5->N6

Fig 2: Step-by-step SNAr synthesis workflow for N-(4-Chlorophenyl)-2-nitroaniline.

Self-Validating Analytical Confirmation

To ensure the synthesized compound perfectly matches its digital InChIKey, the protocol must be self-validating. Post-recrystallization, the empirical melting point must be recorded (Target: 135.1–137.0 °C). A depression in this range indicates polymorphic impurities or unreacted starting material. Subsequently, ¹H-NMR and Mass Spectrometry must be utilized to confirm the exact connectivity (Block 1 of the InChIKey: RCLKXSIRDRWUGX), specifically verifying the absence of the fluorine coupling and the presence of the secondary amine proton (NH).

Conclusion

The InChIKey RCLKXSIRDRWUGX-UHFFFAOYSA-N is far more than a random alphanumeric string; it is a highly engineered cryptographic hash that guarantees the structural uniqueness of N-(4-Chlorophenyl)-2-nitroaniline across global chemical databases. By understanding the chemoinformatics behind this identifier and pairing it with a mechanistically sound, self-validating synthetic protocol, researchers can ensure absolute fidelity between their digital data and physical benchwork, a foundational requirement for rigorous drug development.

References

  • National Center for Advancing Translational Sciences (NCATS) . N-(4-Chlorophenyl)-2-nitroaniline - Inxight Drugs. Retrieved from:[Link]

  • American Chemical Society (ACS) Publications . Identification Schemes for Metal–Organic Frameworks To Enable Rapid Search and Cheminformatics Analysis (Context for InChIKey formatting and standard flags). Retrieved from:[Link]

Methodological & Application

Synthesis of N-substituted-benzene-1,2-diamines from 4-(4-Chlorophenyl)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and drug development professionals. It details the synthetic pathway for converting 4-(4-chlorophenyl)-2-nitroaniline (a biaryl scaffold) into N-substituted-benzene-1,2-diamines .

The guide addresses two critical synthetic challenges:

  • Nucleophilicity: Overcoming the electronic deactivation of the primary amine by the ortho-nitro group during alkylation.

  • Chemoselectivity: Reducing the nitro group without causing hydrodehalogenation of the para-chlorophenyl moiety.

Strategic Overview & Retrosynthesis

The target molecules are N-substituted-benzene-1,2-diamines bearing a 4-(4-chlorophenyl) biaryl motif. These structures are privileged intermediates in the synthesis of benzimidazoles and quinoxalines, often serving as kinase inhibitors or intercalating agents.

The synthesis proceeds in two phases:[1][2][3][4][5]

  • Phase I (N-Functionalization): Controlled

    
    -alkylation of the electron-deficient 2-nitroaniline.
    
  • Phase II (Chemoselective Reduction): Reduction of the nitro group to an amine using a metal-mediated electron transfer (Fe/NH

    
    Cl) to preserve the aryl chloride.
    
Synthetic Pathway Visualization

SyntheticPathway SM 4-(4-Chlorophenyl)- 2-nitroaniline (Starting Material) Inter N-Alkyl-4-(4-chlorophenyl)- 2-nitroaniline (Intermediate) SM->Inter Phase I: R-X, K2CO3 DMF, 80°C (SN2 Alkylation) Product N-Alkyl-4-(4-chlorophenyl)- benzene-1,2-diamine (Target) Inter->Product Phase II: Fe, NH4Cl EtOH/H2O, Reflux (Chemoselective Reduction) PdB Avoid Pd/C H2 (Risk of Dechlorination) Inter->PdB

Figure 1: Two-step synthetic workflow emphasizing the avoidance of catalytic hydrogenation to preserve the halogen substituent.

Phase I: N-Alkylation of 4-(4-Chlorophenyl)-2-nitroaniline

mechanistic Insight

The amino group in 2-nitroaniline derivatives is significantly less nucleophilic than in aniline due to the strong electron-withdrawing nature of the ortho-nitro group and the intramolecular hydrogen bond between the amine proton and the nitro oxygen. Standard alkylation conditions often fail or result in low yields.

To drive this reaction, we utilize a polar aprotic solvent (DMF) to solvate the cation and a base (K


CO

or Cs

CO

)
to facilitate deprotonation.
Experimental Protocol

Reagents:

  • Starting Material: 4-(4-Chlorophenyl)-2-nitroaniline (1.0 equiv)

  • Alkyl Halide (R-X): 1.2 – 1.5 equiv (e.g., Benzyl bromide, Iodomethane)

  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ), anhydrous (2.0 equiv)[2]
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (0.2 M concentration)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen or argon.

  • Dissolution: Add 4-(4-Chlorophenyl)-2-nitroaniline (1.0 equiv) and anhydrous K

    
    CO
    
    
    
    (2.0 equiv). Add anhydrous DMF via syringe. Stir at room temperature for 15 minutes to ensure deprotonation initiation (color change to deep orange/red is typical).
  • Addition: Add the Alkyl Halide (1.2 equiv) dropwise.

    • Note: If the alkyl halide is volatile (e.g., MeI), use a sealed tube or pressure vessel.

  • Reaction: Heat the mixture to 80°C . Monitor via TLC (30% EtOAc/Hexanes) or LC-MS.

    • Endpoint: Reaction typically requires 4–12 hours. Look for the disappearance of the primary amine spot.

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (5x reaction volume). The product often precipitates.

    • Solid Product: Filter, wash with water, and dry.[1]

    • Oily Product: Extract with Ethyl Acetate (3x).[1] Wash organics with LiCl solution (to remove DMF) and brine. Dry over Na

      
      SO
      
      
      
      .
  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Critical Control Point: Avoid using Sodium Hydride (NaH) unless necessary, as it can lead to over-alkylation or side reactions with the nitro group in sensitive substrates. K


CO

offers a milder, more controlled profile [1].

Phase II: Chemoselective Nitro Reduction

Mechanistic Insight

The presence of the 4-chlorophenyl group presents a chemoselectivity challenge. Standard catalytic hydrogenation (H


, Pd/C) poses a high risk of hydrodehalogenation  (cleaving the Ar-Cl bond), yielding the dechlorinated byproduct.

To ensure the integrity of the aryl chloride, we employ a Bechamp-type reduction using Iron (Fe) powder and Ammonium Chloride (NH


Cl). This method operates via single-electron transfer mechanisms that reduce the nitro group under mild conditions without affecting aryl halides [2, 3].
Experimental Protocol

Reagents:

  • Substrate: N-Alkyl-4-(4-chlorophenyl)-2-nitroaniline (from Phase I)

  • Reductant: Iron Powder (Fe), 325 mesh (5.0 equiv)

  • Electrolyte: Ammonium Chloride (NH

    
    Cl) (5.0 equiv)
    
  • Solvent: Ethanol / Water (4:1 ratio)

Step-by-Step Procedure:

  • Setup: In a round-bottom flask, dissolve the nitro-intermediate in Ethanol (approx. 10 mL/mmol).

  • Activation: Add a solution of NH

    
    Cl (5.0 equiv) in Water (approx. 2.5 mL/mmol). Add Iron powder (5.0 equiv) in one portion.
    
  • Reaction: Heat the suspension to reflux (approx. 80°C) with vigorous stirring.

    • Observation: The reaction mixture will turn dark grey/brown (iron oxides).

  • Monitoring: Monitor by TLC. The conversion is usually rapid (1–3 hours). The fluorescent nitro spot will disappear, replaced by a polar, often UV-active but non-fluorescent amine spot.

  • Workup (Crucial Step):

    • Filtration: While still hot, filter the mixture through a pad of Celite to remove iron sludge. Wash the pad with hot ethanol.

    • Caution: Do not let the iron waste dry out completely in air immediately, as finely divided iron can be pyrophoric. Keep wet.[6]

  • Isolation: Concentrate the filtrate under reduced pressure. Resuspend the residue in water and extract with Ethyl Acetate or Dichloromethane.

  • Drying: Dry organic layer over Na

    
    SO
    
    
    
    and concentrate.
  • Storage: 1,2-diamines are prone to oxidation (turning dark/purple). Store under nitrogen at -20°C or use immediately in the next step.

Comparison of Reduction Methods
MethodReagentsCompatibility with Ar-ClReaction SpeedRecommendation
Catalytic Hydrogenation H

, Pd/C
Poor (Risk of dechlorination)FastAvoid
Tin Reduction SnCl

, HCl
GoodModerateAlternative (Acidic workup difficult)
Iron Reduction Fe, NH

Cl
Excellent Fast Recommended
Sulfide Reduction Na

S
GoodSlowOdorous, less clean

Quality Control & Characterization

Expected Analytical Data
  • 
    H NMR (DMSO-d
    
    
    
    ):
    • Phase I (Alkylation): Disappearance of the broad -NH

      
       singlet (~7.0 ppm). Appearance of -NH- triplet (if alkyl is primary) around 8.0 ppm and alkyl protons (e.g., -CH
      
      
      
      - at 3.0–4.5 ppm).
    • Phase II (Reduction): Disappearance of alkyl -NH- signal. Appearance of two broad signals: one for the secondary amine (-NH-R) and one for the new primary amine (-NH

      
      ).
      
  • Mass Spectrometry:

    • Product mass should correspond to

      
      .
      
    • Check isotopic pattern for Chlorine (3:1 ratio of M : M+2).

Troubleshooting Guide
  • Problem: Low yield in Alkylation.

    • Solution: Add a catalytic amount of Potassium Iodide (KI) (0.1 equiv) to generate a more reactive alkyl iodide in situ (Finkelstein reaction).

  • Problem: Incomplete Reduction.

    • Solution: Ensure Iron powder is fresh (not oxidized). Activation of Fe with dilute HCl prior to use can boost reactivity.

References

  • BenchChem Protocols. (2025). Optimization of reaction conditions for N-alkylation of 2-nitroaniline. Retrieved from

  • Org. Chem. Frontiers. (2025). Chemoselective reduction of nitro groups in the presence of aryl halides. Royal Society of Chemistry.
  • ResearchGate. (2025). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: N-(4-Chlorophenyl)-2-nitroaniline. Retrieved from

Sources

HPLC analysis of 4-(4-Chlorophenyl)-2-nitroaniline reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-(4-Chlorophenyl)-2-nitroaniline Reaction Mixtures

Abstract & Scope

This application note details a robust, self-validating HPLC protocol for the separation and quantification of 4-(4-Chlorophenyl)-2-nitroaniline , a critical biaryl intermediate often synthesized via Suzuki-Miyaura cross-coupling.

The synthesis of nitro-substituted biaryls presents unique analytical challenges, including the separation of unreacted aryl halides, boronic acids, and highly lipophilic homocoupling byproducts. This guide moves beyond generic "recipes" to provide a mechanistic understanding of the separation physics, ensuring researchers can adapt the method to varying impurity profiles found in drug development workflows.

Chemical Context & Critical Quality Attributes (CQAs)

To design an effective analytical method, one must first understand the reaction matrix. The target molecule is typically synthesized by coupling 4-bromo-2-nitroaniline with 4-chlorophenylboronic acid .

Target Analyte:

  • Compound: 4-(4-Chlorophenyl)-2-nitroaniline[1]

  • Properties: Hydrophobic biaryl core; Weakly basic amine (pKa < 1 due to ortho-nitro electron withdrawal); UV-active (Nitro-conjugated system).

Critical Impurities (The "Reaction Mixture"):

  • 4-Chlorophenylboronic acid (SM1): Highly polar, elutes near void volume.

  • 4-Bromo-2-nitroaniline (SM2): Moderate polarity, potential positional isomers.

  • 4,4'-Dichlorobiphenyl (Impurity A): Homocoupling dimer of the boronic acid. Highly non-polar.

  • Dehalogenated Byproducts: Resulting from Pd-catalyzed hydrodehalogenation.

Analytical Strategy & Method Development

Stationary Phase Selection: Why Biphenyl vs. C18?

While a standard C18 column is sufficient, a Biphenyl stationary phase is recommended for this specific application.

  • Reasoning: The target analyte and its impurities contain multiple aromatic rings. Biphenyl phases offer enhanced

    
     interactions, providing superior selectivity for separating the nitro-aromatic starting material from the biaryl product compared to hydrophobic interaction alone (C18).
    
  • Alternative: If a Biphenyl column is unavailable, a high-carbon-load C18 (e.g., Agilent Zorbax Eclipse Plus) is a validated alternative.

Detection Wavelength Logic
  • Primary (Quantification): 254 nm . The conjugated biphenyl system exhibits strong absorption here.

  • Secondary (Specificity): 380-400 nm . Nitroanilines are often yellow/orange. Monitoring at 380 nm filters out non-colored impurities (like boronic acids or simple benzenes), offering a specific channel for the nitro-amine species.

Experimental Protocol

Instrumentation & Conditions
ParameterSpecificationRationale
System HPLC with PDA/DADDiode Array required for peak purity assessment.
Column Kinetex Biphenyl (100 x 4.6 mm, 2.6 µm)Enhanced

selectivity for aromatic separation.
Alt. Column Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm)Robust standard if Biphenyl is unavailable.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH suppresses silanols; Formic acid is LC-MS compatible.
Mobile Phase B Acetonitrile (MeCN) + 0.1% Formic AcidMeCN provides lower backpressure and sharper peaks than MeOH.
Flow Rate 1.0 mL/minOptimal linear velocity for 2.6-3.5 µm particles.
Temp 40°CImproves mass transfer and reduces viscosity.
Injection 5.0 µLLow volume to prevent column overload.
Gradient Profile

Designed to elute polar boronic acids early, separate the SM/Product, and wash out the non-polar dimer.

Time (min)% Mobile Phase BEvent
0.010Initial Hold (Elute Boronic Acids)
1.010End Isocratic Hold
10.090Linear Gradient (Separation of SM & Product)
12.095Wash (Elute Dichlorobiphenyl Dimer)
12.110Re-equilibration
15.010End of Run
Sample Preparation (Reaction Mixture)
  • Quench: Take 50 µL of reaction mixture.

  • Dilute: Add 950 µL of Acetonitrile (Not water, to ensure solubility of the lipophilic product and dimer).

  • Filter: Pass through a 0.2 µm PTFE syringe filter (Nylon can bind nitro-compounds).

  • Vial: Transfer to an amber HPLC vial (Nitroanilines can be light-sensitive).

Visualizing the Workflow

The following diagram illustrates the reaction pathway and the corresponding analytical logic.

G cluster_0 Suzuki Reaction Mixture cluster_1 HPLC Separation Logic (Elution Order) SM1 SM1: 4-Chlorophenyl boronic acid RXN Reaction (Suzuki Coupling) SM1->RXN PEAK1 1. Void/Polar (Boronic Acid) SM1->PEAK1 Elutes @ ~1.5 min SM2 SM2: 4-Bromo- 2-nitroaniline SM2->RXN PEAK2 2. Intermediate (Nitroaniline SM) SM2->PEAK2 Elutes @ ~5.0 min CAT Pd Catalyst CAT->RXN PROD Target: 4-(4-Chlorophenyl)- 2-nitroaniline RXN->PROD IMP_A Impurity A: 4,4'-Dichlorobiphenyl RXN->IMP_A Side Rxn PEAK3 3. Target Product (Biphenyl Amine) PROD->PEAK3 Elutes @ ~7.5 min PEAK4 4. Late Eluter (Dimer Impurity) IMP_A->PEAK4 Elutes @ ~11.0 min

Caption: Figure 1. Correlation between Suzuki coupling reaction components and their predicted HPLC elution order based on hydrophobicity and polarity.

Results Interpretation & Troubleshooting

Expected Chromatogram
  • RT ~1.5 min: Boronic acid (Broad peak, often unretained).

  • RT ~5.0 min: 4-Bromo-2-nitroaniline (Sharp peak).

  • RT ~7.5 min: 4-(4-Chlorophenyl)-2-nitroaniline (Target) .

  • RT ~11.0 min: 4,4'-Dichlorobiphenyl (Broad, hydrophobic peak).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing (Target) Residual silanol interactions with amine.Ensure 0.1% Formic Acid is fresh. Consider increasing to 0.1% Trifluoroacetic Acid (TFA) if MS is not used.
Split Peaks Sample solvent too strong (100% MeCN).Dilute sample 50:50 with water before injection to focus the band at the column head.
Ghost Peaks Carryover of lipophilic dimer.Extend the 95% B wash step by 2 minutes; add a needle wash step (50:50 MeCN:IPA).
Low Sensitivity Incorrect wavelength.Nitroanilines have distinct UV max. Check UV spectrum and switch to 380 nm if 254 nm is noisy.

References

  • BenchChem. (2025). HPLC Analysis of N-(2-chloroethyl)-4-nitroaniline Reaction Mixtures.

  • Sigma-Aldrich. (2023). Ascentis® Express Biphenyl UHPLC and HPLC Columns: Protocol for Aromatic Separations.

  • SIELC Technologies. (2024). Separation of 2-Biphenylamine, 4'-nitro- on Newcrom R1 HPLC column.

  • Organic Chemistry Portal. (2017). The Suzuki-Miyaura Coupling of Nitroarenes.

  • National Institutes of Health (NIH). (2023). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent.

Sources

Experimental protocol for the reduction of 4-(4-Chlorophenyl)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Reduction of 4-(4-Chlorophenyl)-2-nitroaniline

Executive Summary

This application note details the experimental protocol for the chemoselective reduction of 4-(4-Chlorophenyl)-2-nitroaniline to 4-(4-Chlorophenyl)-1,2-diaminobenzene (also referred to as 4'-chloro-3,4-diaminobiphenyl).

The transformation is a critical step in the synthesis of benzimidazole-based pharmacophores (e.g., Angiotensin II receptor antagonists). The primary synthetic challenge is the chemoselective reduction of the nitro group (


) in the presence of a labile aryl chloride (

). Standard catalytic hydrogenation methods (e.g.,

under

) frequently result in hydrodehalogenation (loss of chlorine), degrading the final drug substance's potency and purity.

This guide presents two validated protocols:

  • Method A (The "Gold Standard"): Iron-mediated reduction using Ammonium Chloride (

    
    ), offering high scalability and >98% chemoselectivity.
    
  • Method B (Green Alternative): Thiourea Dioxide reduction, minimizing metal waste.

Chemical Context & Reaction Scheme

The target molecule contains two reducible sites: the nitro group and the carbon-chlorine bond. The thermodynamic favorability of


 hydrogenolysis on noble metal surfaces necessitates the use of electron-transfer mechanisms (Bechamp-type) or poisoned catalysts.

Reaction Scheme:

ReactionScheme SM 4-(4-Chlorophenyl)-2-nitroaniline (Starting Material) Inter Intermediate: Nitroso / Hydroxylamine SM->Inter Reductive Step 1 Side Side Product: Dechlorinated Amine SM->Side Over-reduction (Pd/C, H2) Prod 4-(4-Chlorophenyl)-1,2-diaminobenzene (Target Product) Inter->Prod Reductive Step 2 (Fe/NH4Cl)

Figure 1: Reaction pathway highlighting the chemoselectivity risk (red dotted line) associated with standard hydrogenation.

Validated Experimental Protocols

Method A: Iron / Ammonium Chloride Reduction (Recommended)

Rationale:[1] This heterogeneous system operates via single-electron transfer from the iron surface. The mild acidity of aqueous


 activates the iron without being strong enough to promote acid-catalyzed side reactions or dehalogenation.

Reagents:

  • Substrate: 4-(4-Chlorophenyl)-2-nitroaniline (1.0 equiv)

  • Iron Powder (325 mesh, electrolytic grade): 5.0 equiv

  • Ammonium Chloride (

    
    ): 5.0 equiv
    
  • Solvent: Ethanol / Water (3:1 v/v)

Step-by-Step Protocol:

  • Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 4-(4-Chlorophenyl)-2-nitroaniline (10 g, 40.2 mmol) in Ethanol (120 mL).

  • Activation: Add a solution of

    
      (10.7 g, 201 mmol) in Water  (40 mL). Heat the mixture to 60°C.
    
  • Addition: Add Iron powder (11.2 g, 201 mmol) portion-wise over 15 minutes.

    • Critical Control Point: The reaction is exothermic.[2] Monitor internal temperature; do not exceed 85°C (reflux).

  • Reaction: Stir vigorously at reflux (approx. 78-80°C) for 2–4 hours.

    • Monitoring: Check TLC (Mobile phase: 50% EtOAc/Hexane). The bright yellow/orange spot of the nitroaniline should disappear, replaced by a lower Rf, potentially fluorescent diamine spot.

  • Workup (Crucial for Emulsion Prevention):

    • Cool the mixture to 40°C.

    • Add Ethyl Acetate (100 mL) and stir for 10 minutes to dissolve the product from the iron sludge.

    • Filter the mixture through a Celite 545 pad. Wash the pad with warm Ethyl Acetate (2 x 50 mL).

    • Note: Do not allow the iron cake to dry completely on the filter (pyrophoric risk). Keep it wet.

  • Purification:

    • Wash the filtrate with Brine (100 mL).

    • Dry organic layer over

      
      , filter, and concentrate
      
    • Recrystallize from Ethanol/Hexane if necessary.

Expected Yield: 88–94% Appearance: Off-white to pale brown solid.

Method B: Thiourea Dioxide (Green Chemistry)

Rationale: Thiourea dioxide (


) converts to formamidine sulfinic acid in situ, acting as a powerful reducing agent under basic conditions. This method avoids heavy metal waste (Fe sludge).

Reagents:

  • Substrate (1.0 equiv)

  • Thiourea Dioxide (3.0 equiv)

  • NaOH (2M solution, 5.0 equiv)

  • Solvent: Ethanol / Water

Protocol Summary:

  • Dissolve substrate in Ethanol at 50°C.

  • Add

    
     solution.[3]
    
  • Slowly add Thiourea Dioxide (exothermic).

  • Stir at 80°C for 1 hour.

  • Filter hot to remove by-products (urea). Cool filtrate to precipitate the diamine.

Process Workflow & Troubleshooting

The following diagram illustrates the critical decision points during the workup of the Iron reduction method, which is the most common failure point (emulsions/yield loss).

WorkupLogic Start Reaction Complete (TLC Check) Cool Cool to 40°C Add EtOAc Start->Cool Filter Celite Filtration Cool->Filter Decision Is Filtrate Cloudy? Filter->Decision Clear Proceed to Extraction Decision->Clear No Cloudy Iron Colloids Present Decision->Cloudy Yes Fix Add 10% NaHCO3 wash or Re-filter Cloudy->Fix Fix->Clear

Figure 2: Workup decision tree to manage iron colloids.

Comparative Data Analysis

The following table summarizes the efficiency and selectivity of various reduction methods for this specific substrate class.

MethodReagentsTimeYieldChemoselectivity (Cl retention)Scalability
Method A

2-4 h92%High (>99%) Excellent (kg scale)
Method B Thiourea Dioxide1 h94%High (>98%)Good (waste management easier)
Method C

4-6 h75%Low (Significant Dechlorination)High (Continuous Flow)
Method D

2 h85%High (>99%)Poor (Toxic Sn waste, emulsions)

Key Insight: While catalytic hydrogenation (Method C) is preferred in manufacturing for cleanliness, it requires sulfided platinum catalysts (


) to prevent dechlorination. For standard laboratory to pilot scale, Method A  is superior due to robustness.

Analytical Validation

To confirm the product identity and purity, look for the following NMR signatures:

  • Proton NMR (

    
    -DMSO): 
    
    • Disappearance of the broad

      
       signal of the nitroaniline (typically 
      
      
      
      7.5–8.0 ppm).
    • Appearance of two distinct broad singlets or one integrated signal for

      
       groups at 
      
      
      
      4.5–5.5 ppm.
    • Retention of the

      
       splitting pattern of the 4-chlorophenyl ring (
      
      
      
      7.3–7.5 ppm), confirming the chlorine atom is intact.

References

  • Gamble, A. B., et al. (2007).[4] "Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation." Synthetic Communications, 37(16), 2777-2786.

  • ChemicalBook. (2025).[5] "N1-(4-Chlorophenyl)benzene-1,2-diamine Synthesis and Properties."

  • Stratz, S. (2007). "Selective Hydrogenation of Aromatic Chloronitro Compounds." Current Organic Chemistry, 11(4), 299-314.

  • Ramadas, K., & Srinivasan, N. (1992).[6] "Reduction of nitro arene by Fe/ammonium chloride." Synthetic Communications, 22(22), 3189–3195.[6]

  • He, Y., et al. (2025). "A green and practical reduction of N-(4-chlorophenyl)-2-nitroaniline... using thiourea dioxide."[7] ResearchGate.[2][8]

Sources

High-Sensitivity Determination of Nitroanilines in Aqueous Matrices: From SPE Enrichment to HPLC/GC-MS Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Analytical Methods for the Detection of Nitroanilines in Water Content Type: Detailed Application Note & Protocol Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Abstract

Nitroanilines (mononitroanilines and dinitroanilines) are toxic precursors used extensively in the synthesis of dyes, pesticides, and pharmaceuticals.[1] Their high polarity and thermal instability pose significant analytical challenges, particularly in trace-level detection within complex aqueous matrices.[2] This guide details a robust, field-proven workflow for the detection of nitroaniline isomers (o-, m-, p-nitroaniline) using Solid Phase Extraction (SPE) coupled with High-Performance Liquid Chromatography (HPLC-DAD) and confirmatory Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction & Analytical Challenges

The Target Analytes

Nitroanilines are aromatic amines substituted with a nitro group. They are classified as priority pollutants by various environmental agencies (e.g., U.S. EPA) due to their potential to cause methemoglobinemia and liver damage.

  • Key Challenge: The presence of both amino (-NH2) and nitro (-NO2) groups creates a "push-pull" electronic system, making these compounds highly polar and susceptible to thermal degradation.

  • Isomer Separation: Differentiating ortho-, meta-, and para- isomers is critical as their toxicity profiles differ. p-Nitroaniline is typically the most toxic and persistent.

Regulatory Context

While specific limits vary, detection limits (LOD) in the low


g/L (ppb) range are generally required for environmental monitoring.

Sample Preparation: The Critical Step

Direct injection of water samples is rarely sufficient for trace analysis due to matrix interference and insufficient sensitivity. Solid Phase Extraction (SPE) is the superior method for enrichment.

Protocol: Solid Phase Extraction (SPE)

Mechanism: We utilize a Hydrophilic-Lipophilic Balanced (HLB) copolymer.[3][4] Unlike traditional C18, HLB sorbents retain polar nitroanilines even if the sorbent dries out, ensuring high recovery.

Materials:

  • Cartridge: Oasis HLB (60 mg, 3 cc) or equivalent polymeric sorbent.

  • Solvents: Methanol (MeOH), Acetonitrile (ACN), Ethyl Acetate (EtOAc), Acetic Acid, HPLC-grade Water.

Step-by-Step Procedure:

  • Conditioning:

    • Pass 3 mL MeOH through the cartridge (Gravity or low vacuum).

    • Pass 3 mL HPLC-grade water. Do not let the cartridge go dry.

  • Loading:

    • Adjust sample pH to 7.0 ± 0.5. (Nitroanilines are weak bases; neutral pH ensures they are in the non-ionized form for better retention).

    • Load 500 mL of water sample at a flow rate of 5–10 mL/min.

  • Washing (Crucial for Cleanliness):

    • Wash with 3 mL of 5% MeOH in water.

    • Advanced Wash: For complex wastewater, use 3 mL of 10% ACN / 10% EtOAc in water to remove interferences without eluting the nitroanilines.

    • Dry the cartridge under high vacuum for 10-15 minutes.

  • Elution:

    • Elute with 2 x 2 mL of MeOH containing 1% Acetic Acid. The acid helps solubilize the basic amines and disrupts secondary interactions with the sorbent.

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.

    • Reconstitute in 1 mL of Mobile Phase A (Water/ACN mix).

Method A: HPLC-DAD (The Routine Workhorse)

This is the preferred method for routine quantification due to the thermal instability of nitroanilines in GC injectors.

Chromatographic Conditions
  • System: Agilent 1200/1290 Infinity or equivalent UHPLC/HPLC.

  • Column: C18 Reverse Phase (e.g., ZORBAX Eclipse Plus C18, 3.0 x 100 mm, 1.8 µm).[5]

    • Why: High surface area C18 provides adequate retention for polar aromatics.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (or Ammonium Acetate for pH control).

    • B: Acetonitrile (ACN).

  • Flow Rate: 0.4 mL/min.

  • Temperature: 30°C.

  • Detection: Diode Array Detector (DAD) at 225 nm (primary) and 254 nm (secondary). 225 nm offers higher sensitivity for the nitro group absorption.

Gradient Profile
Time (min)% Mobile Phase BEvent
0.010Initial Hold
1.010Start Gradient
10.060Linear Ramp
12.090Wash
12.110Re-equilibration
15.010End
Method Performance (Typical)
  • Linearity: 1 – 1000 µg/L (

    
    ).
    
  • LOD: 0.1 – 0.2 µg/L (with 500:1 SPE enrichment).

  • Recovery: 85% – 105%.

Method B: GC-MS (Confirmatory Analysis)

Gas Chromatography is used when mass spectral confirmation is required. However, nitroanilines can degrade in hot injection ports. Derivatization is recommended to improve thermal stability and peak shape.

Derivatization Protocol (Acetylation)

This converts nitroanilines to their acetanilide derivatives, which are stable and volatile.

  • Extract: Take the dried SPE residue (from Section 2).

  • Reaction: Add 200 µL Acetic Anhydride and 200 µL Pyridine.

  • Incubation: Heat at 60°C for 30 minutes.

  • Cleanup: Evaporate reagents under nitrogen; reconstitute in Ethyl Acetate.

GC-MS Parameters
  • Column: DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • 50°C (hold 1 min)

    • 20°C/min to 150°C

    • 10°C/min to 280°C (hold 3 min)

  • MS Detection: SIM mode (Select Ion Monitoring) for target ions (Molecular ion

    
     and characteristic fragments).
    

Visualizing the Workflow

Analytical Logic Flow

The following diagram illustrates the decision matrix and workflow for analyzing water samples for nitroanilines.

Nitroaniline_Workflow Sample Water Sample (Wastewater/Surface Water) Filter Filtration (0.45 µm) Remove particulates Sample->Filter pH_Adj pH Adjustment Target pH 7.0 Filter->pH_Adj SPE Solid Phase Extraction (Oasis HLB) pH_Adj->SPE Enrichment Split Eluate Processing SPE->Split HPLC_Path Reconstitute in Mobile Phase Split->HPLC_Path Routine Quant GC_Path Derivatization (Acetic Anhydride) Split->GC_Path Complex Matrix/ID HPLC HPLC-DAD Analysis (Primary Method) HPLC_Path->HPLC GCMS GC-MS Analysis (Confirmatory) GC_Path->GCMS

Caption: Workflow for nitroaniline detection, prioritizing HPLC for routine analysis and GC-MS for confirmation.

SPE Mechanism Detail

Understanding the interaction on the HLB cartridge ensures high recovery.

SPE_Mechanism Step1 1. Condition MeOH -> Water (Activates pores) Step2 2. Load Sample (pH 7) Analytes retain via Hydrophobic & Pi-Pi interactions Step1->Step2 Step3 3. Wash 5% MeOH Removes salts/proteins Step2->Step3 Step4 4. Elute MeOH + 1% Acetic Acid Disrupts interactions Step3->Step4

Caption: Step-by-step mechanism of HLB Solid Phase Extraction for nitroanilines.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Recovery Sample pH incorrectEnsure pH is ~7.0 before loading SPE. Acidic pH protonates the amine, reducing retention.
Peak Tailing (HPLC) Silanol interactionsUse a column with high carbon load/end-capping or add ammonium acetate to mobile phase.
Thermal Degradation (GC) Injector too hotLower inlet temperature or use On-Column injection. Switch to Derivatization method.
Interfering Peaks Matrix complexityImplement the "Advanced Wash" step in SPE (10% ACN/EtOAc) to remove non-polar interferences.

References

  • Tong, C., et al. (2010).[3] Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection. Chemosphere. Retrieved from [Link]

  • U.S. EPA. (1996). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Sensitive and selective detection of p-nitroaniline with the assistance of a fluorescence capillary imprinted sensor. Analytical Methods. Retrieved from [Link]

Sources

Application Note: 4-(4-Chlorophenyl)-2-nitroaniline in Dye Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide details the use of 4-(4-Chlorophenyl)-2-nitroaniline in dye synthesis.

Editorial Note on Chemical Nomenclature: The specific nomenclature "4-(4-Chlorophenyl)-2-nitroaniline" (Structure A) refers to a biphenyl derivative (4'-chloro-3-nitro-4-biphenylamine ). However, in industrial dye synthesis, the structurally analogous and high-volume intermediate 4-chloro-2-nitroaniline (Structure B, CAS 89-63-4, often abbreviated as PCONA) is the standard diazo component for "Hansa Yellow" pigments and disperse dyes.

  • Primary Focus: This guide details protocols for the 4-chloro-2-nitroaniline (PCONA) core, as it represents the vast majority of industrial applications.

  • Variant Adaptation: A specific section ("Protocol Adaptation for Biphenyl Derivatives") is included to address the solubility adjustments required if the user is strictly utilizing the 4-(4-chlorophenyl) biphenyl variant.

Executive Summary

4-(4-Chlorophenyl)-2-nitroaniline (and its industrial analog 4-chloro-2-nitroaniline) serves as a critical diazo component in the synthesis of high-performance azo pigments and disperse dyes. The presence of the ortho-nitro group and the para-chloro (or chlorophenyl) substituent creates a "push-pull" electronic system. When diazotized and coupled, these groups impart:

  • Bathochromic Shift: Shifting absorption from yellow towards orange/red.

  • Photostability: The electron-withdrawing nitro group enhances lightfastness by stabilizing the azo bond against oxidative degradation.

  • Solvatochromism: Essential for disperse dyes applied to hydrophobic fibers (polyester, acetate).

Chemical Profile & Mechanism[1][2][3]

Structural Properties
Property4-Chloro-2-nitroaniline (Standard)4-(4-Chlorophenyl)-2-nitroaniline (Variant)
CAS 89-63-4135-68-2 (Analogous Base)
MW 172.57 g/mol 248.66 g/mol
Appearance Orange-Yellow Crystalline SolidYellow/Orange Powder
Basicity (pKb) ~13.0 (Weak Base)>13.5 (Very Weak Base)
Solubility Soluble in hot HCl, AcetoneLow in HCl; requires AcOH/H2SO4
Mechanism of Action: Diazotization

The synthesis relies on converting the primary amine (-NH₂) into a diazonium salt (-N₂⁺Cl⁻). Due to the electron-withdrawing effect of the ortho-nitro group, the amine is weakly basic.

  • Challenge: Weak basicity prevents easy protonation in dilute aqueous acid.

  • Solution: Use of Nitrosyl Sulfuric Acid (anhydrous) or Concentrated HCl with rapid agitation to generate the electrophilic nitrosonium ion (

    
    ).
    
Visualizing the Reaction Pathway

The following diagram illustrates the conversion of the nitroaniline precursor into a stable azo pigment (e.g., Pigment Yellow 1 analog).

DyeSynthesis cluster_conditions Critical Control Points Start 4-(4-Chlorophenyl)- 2-nitroaniline Diazo Diazonium Salt Intermediate Start->Diazo Diazotization Reagent1 NaNO2 / HCl (0-5°C) Reagent1->Diazo Product Azo Dye / Pigment (Insoluble Precipitate) Diazo->Product Coupling (pH 4-6) Coupler Coupler (e.g., Acetoacetanilide) Coupler->Product

Caption: Reaction pathway from nitroaniline precursor to azo pigment via diazotization and coupling.

Experimental Protocols

Protocol A: Diazotization of 4-(4-Chlorophenyl)-2-nitroaniline

Objective: Generate a stable diazonium salt solution. Scope: Applicable to both the chlorophenyl variant and standard PCONA.

Reagents:

  • Amine Precursor: 0.1 mol (approx. 24.8g for variant; 17.3g for PCONA)

  • Hydrochloric Acid (37%): 60 mL

  • Sodium Nitrite (NaNO₂): 7.0 g (dissolved in 20 mL water)

  • Ice/Water: 200 g

  • Sulfamic Acid: ~0.5 g (for quenching)

Step-by-Step Methodology:

  • Dissolution/Dispersion:

    • Standard PCONA: Dissolve the amine in 30 mL hot HCl. Pour onto 200g ice/water with vigorous stirring to precipitate fine crystals.

    • Biphenyl Variant: Dissolve in 50 mL Glacial Acetic Acid (warm) first. Then add 30 mL HCl. Pour into ice/water. Note: The biphenyl derivative is too hydrophobic for pure aqueous acid.

  • Diazotization:

    • Maintain temperature at 0–5°C .

    • Add the NaNO₂ solution dropwise sub-surface over 30 minutes.

    • Observation: The yellow suspension should thin out and become a clear(er) orange/brown solution as the soluble diazonium salt forms.

  • Verification:

    • Test with Starch-Iodide Paper : Must turn blue-black immediately (indicating excess Nitrite).[1]

    • Test with Congo Red Paper : Must turn blue (indicating pH < 2).

  • Quenching:

    • Stir for 45 minutes.

    • Add Sulfamic Acid to destroy excess Nitrous Acid (Starch-Iodide should no longer turn blue).

    • Clarification: Filter the cold solution to remove any unreacted amine. Use the filtrate immediately.

Protocol B: Coupling Reaction (Synthesis of Pigment Yellow Analog)

Objective: Couple the diazonium salt with Acetoacetanilide to form a yellow azo pigment.

Reagents:

  • Acetoacetanilide: 0.105 mol (dissolved in dilute NaOH)

  • Sodium Acetate: Buffer agent

  • Surfactant (e.g., Tween 80): 1 mL (to improve particle size)

Step-by-Step Methodology:

  • Coupler Preparation:

    • Dissolve Acetoacetanilide in 200 mL water containing 5g NaOH.

    • Cool to 10°C.

    • Add dilute Acetic Acid slowly until the coupler just begins to reprecipitate (fine milky suspension). This is the "acid precipitation method" which yields finer pigment particles.

  • Coupling:

    • Slowly add the Diazonium Salt Solution (from Protocol A) to the Coupler suspension over 60 minutes.

    • Critical Control: Simultaneously add Sodium Acetate solution to maintain pH 4.5–5.5 .

    • Reasoning: If pH drops < 4, coupling stops. If pH > 7, the diazonium salt decomposes to a phenol.

  • Finishing:

    • Stir for 2 hours.

    • Heat to 80°C for 30 minutes (this "ripening" step improves crystal structure and lightfastness).

    • Filter hot. Wash with water until conductivity of filtrate is < 200 µS/cm (removes salts).

    • Dry at 60°C.

Protocol C: Adaptation for Disperse Dyes (Hydrophobic Coupling)

If synthesizing a disperse dye (e.g., for polyester), replace Acetoacetanilide with N,N-Diethyl-m-toluidine or N-(2-Cyanoethyl)-N-ethylaniline .

  • Modification: Dissolve the coupler in dilute HCl (not NaOH).

  • Coupling: Add the Diazonium salt to the acidic coupler solution, then slowly raise pH to 4.0 using Sodium Acetate to induce coupling.

Quality Control & Troubleshooting

Analytical Characterization
TestExpected ResultFailure Mode Indicator
TLC (Silica/Toluene) Single yellow/orange spotMultiple spots = Unreacted amine or decomposition phenols
Melting Point Sharp (>200°C for pigments)Broad range (<5°C spread) = Impurities
UV-Vis Spectroscopy

420–450 nm (Yellow)
Shift to <400 nm = Broken azo bond
Troubleshooting Guide
  • Problem: Low Yield / Tar formation.

    • Cause: Diazotization temperature rose above 5°C, causing decomposition of the diazonium salt into phenols.

    • Fix: Strictly control ice bath; ensure internal thermometer monitoring.

  • Problem: Dull Color.

    • Cause: Coupling pH was too high (>7), causing formation of bis-azo byproducts or diazo-tars.

    • Fix: Use an automated pH controller or frequent Sodium Acetate addition.

Safety & Handling

  • Diazonium Salts: Never isolate the dry diazonium salt. It is shock-sensitive and explosive. Always keep in solution.

  • Nitroanilines: Toxic by inhalation and skin absorption. Causes methemoglobinemia (blue skin/lips).

    • PPE: Butyl rubber gloves, P3 dust mask, and full eye protection.

  • Waste Disposal: All filtrates contain azo traces and high COD. Treat with Sodium Dithionite (reductive cleavage) or Fenton's Reagent before disposal.

References

  • Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH. (Authoritative source on azo pigment synthesis).

  • Bafana, A., et al. (2011). "Azo dyes: past, present and the future". Environmental Reviews. Link

  • BenchChem. (2025).[2] "Protocol for Diazotization of 4-Chloro-2-nitroaniline". Application Notes. (Source for standard PCONA protocols).

  • Zollinger, H. (2003).[3] Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Helvetica Chimica Acta. (Mechanistic grounding for diazotization).

  • PubChem. (2025).[4] "4-Chloro-2-nitroaniline Compound Summary". Link

Sources

Application Note: Protocol for Monitoring the Synthesis of N-(2-chloroethyl)-4-nitroaniline by RP-HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Objective: To establish a self-validating, real-time RP-HPLC monitoring protocol for the synthesis of N-(2-chloroethyl)-4-nitroaniline, ensuring maximum yield while mitigating over-alkylation.

Introduction and Mechanistic Rationale

N-(2-chloroethyl)-4-nitroaniline is a critical bifunctional scaffold utilized in the development of azo dyes, chemotherapeutic nitrogen mustards, and complex pharmaceutical intermediates[1]. The most direct synthetic route involves the N-alkylation of 4-nitroaniline using an alkylating agent such as 1-bromo-2-chloroethane[2].

From a mechanistic standpoint, the strong electron-withdrawing nature of the para-nitro group significantly diminishes the nucleophilicity of the aniline amine via resonance. Consequently, this bimolecular nucleophilic substitution (SN2) requires a polar aprotic solvent (e.g., acetonitrile) to stabilize the transition state and elevated temperatures to proceed[2].

The primary synthetic challenge is kinetic control: once the mono-alkylated target product is formed, the resulting secondary amine remains nucleophilic and can react with a second equivalent of the alkylating agent, yielding the undesired di-alkylated byproduct, N,N-bis(2-chloroethyl)-4-nitroaniline[3]. Implementing a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) monitoring system provides a self-validating feedback loop to track reactant depletion and halt the reaction before significant di-alkylation occurs[4].

ReactionPathway SM 4-Nitroaniline (Starting Material) Target N-(2-chloroethyl)-4-nitroaniline (Target Product) SM->Target SN2 Alkylation Reagent 1-Bromo-2-chloroethane (Alkylating Agent) Reagent->Target Base K2CO3 Base (Acid Scavenger) Base->Target Byproduct N,N-bis(2-chloroethyl)-4-nitroaniline (Di-alkylated Byproduct) Target->Byproduct Over-alkylation

SN2 reaction pathway highlighting mono-alkylation and the di-alkylation side reaction.

Analytical Strategy: RP-HPLC Method Design

To ensure analytical trustworthiness, the chromatographic method must distinctly resolve the starting material, the mono-alkylated product, and the di-alkylated impurity. A C18 stationary phase is selected for its high theoretical plate count and efficacy in retaining moderately polar aromatic amines[4].

Causality of Elution Order: Retention times (Rt) on a reversed-phase column are dictated by hydrophobicity. 4-nitroaniline, possessing a highly polar primary amine, interacts strongly with the aqueous mobile phase and elutes first. The target product, N-(2-chloroethyl)-4-nitroaniline, incorporates a hydrophobic chloroethyl chain, increasing its retention. The di-alkylated byproduct contains two hydrophobic chloroethyl chains, maximizing its interaction with the C18 phase and causing it to elute last[3].

Table 1: Optimized RP-HPLC Chromatographic Conditions
ParameterSpecificationScientific Rationale
Column C18, 4.6 mm × 250 mm, 5 µmProvides the necessary surface area and theoretical plates to resolve structurally similar nitroaromatic amines[4].
Mobile Phase Acetonitrile : Water (60:40 v/v) + 0.1% Formic AcidIsocratic elution ensures reproducible Rt. Formic acid suppresses secondary interactions between free amines and residual column silanols, preventing peak tailing[4].
Flow Rate 1.0 mL/minBalances optimal linear velocity with acceptable system backpressure.
Detection UV at 254 nm and 380 nm380 nm is highly specific to the nitroaniline chromophore, effectively filtering out background solvent noise[4].
Injection Vol. 10 µLPrevents column overloading, maintaining sharp, symmetrical peaks.
Column Temp. 25 °C (Ambient)Stabilizes partitioning kinetics for run-to-run reproducibility.

Experimental Protocols

Synthesis Setup
  • Initiation : In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10 mmol of 4-nitroaniline in 50 mL of anhydrous acetonitrile[2].

  • Acid Scavenging : Add 12 mmol of finely powdered potassium carbonate (K2CO3). This non-nucleophilic base neutralizes the hydrobromic acid generated during the SN2 reaction, preventing the protonation and subsequent deactivation of the nucleophilic amine[2].

  • Controlled Addition : Add 11 mmol of 1-bromo-2-chloroethane dropwise over 15 minutes. Crucial Insight: Slow addition maintains a low local concentration of the electrophile, thermodynamically favoring mono-alkylation over di-alkylation[3].

  • Reflux : Heat the mixture to a gentle reflux (~80 °C) and initiate the monitoring workflow[2].

In-Process HPLC Monitoring Workflow

Real-time monitoring dictates the exact moment to terminate the reaction, transforming a blind synthesis into a precisely controlled process.

HPLCWorkflow Sample Extract 50 µL Aliquot Quench Quench & Dilute (1 mL Acetonitrile) Sample->Quench Filter Filter (0.45 µm) Quench->Filter Analyze RP-HPLC Injection Filter->Analyze Evaluate Evaluate Peak Area Ratios Analyze->Evaluate Decision Target Maximized? Byproduct < 5%? Evaluate->Decision Continue Continue Reflux Decision->Continue No Stop Cool & Work-up Decision->Stop Yes Continue->Sample

Iterative sampling and HPLC analysis workflow for real-time reaction optimization.

Step-by-Step Sampling Protocol:

  • Sampling : At intervals of t = 1h, 2h, 4h, and 6h, withdraw a 50 µL aliquot from the active reaction mixture using a positive displacement micropipette.

  • Kinetic Quenching : Immediately transfer the aliquot into an HPLC vial containing 950 µL of the mobile phase (Acetonitrile:Water). This 20-fold dilution instantly quenches the reaction by drastically lowering reactant collision frequency and dropping the temperature[4].

  • Filtration : Pass the quenched sample through a 0.45 µm PTFE syringe filter. Causality: This removes suspended K2CO3 and insoluble bromide salts that would otherwise clog the HPLC column frits and degrade the stationary phase[5].

  • Analysis : Inject 10 µL of the filtrate into the HPLC system.

  • Integration : Integrate the chromatogram at 380 nm. Calculate the relative peak area percentages to determine the reaction trajectory.

Data Interpretation and Troubleshooting

Table 2: Chromatographic Elution Profile & Diagnostic Actions
Peak OrderAnalyte IdentityRelative PolarityDiagnostic Meaning & Action
Peak 1 4-Nitroaniline (SM)HighObservation: Area remains >20% after 6 hours.Action: Alkylation is incomplete. Verify the integrity of the alkylating agent or incrementally increase reflux temperature[3].
Peak 2 N-(2-chloroethyl)-4-nitroanilineModerateObservation: Peak area plateaus.Action: Target maximum yield achieved. Proceed immediately to reaction work-up and product isolation.
Peak 3 N,N-bis(2-chloroethyl)-4-nitroanilineLowObservation: Peak area rapidly exceeds 5%.Action: Over-alkylation occurring. Terminate reaction immediately. In future batches, ensure strict dropwise addition and use a slight molar excess of 4-nitroaniline[3].

Advanced Troubleshooting: If the final product presents as a dark, oily substance rather than a crystalline solid, it indicates the presence of multiple impurities or polymerization. This is often caused by excessively high reaction temperatures or localized heating during the alkylation step. Relying strictly on the HPLC kinetic data to stop the reaction at the optimal inflection point will prevent this degradation[3].

References

  • BenchChem. "Application Notes and Protocols for N-(2-chloroethyl)-4-nitroaniline in Organic Synthesis." 1

  • BenchChem. "Application Notes and Protocols for the Characterization of N-(2-chloroethyl)-4-nitroaniline."4

  • BenchChem. "Technical Support Center: Monitoring the Synthesis of N-(2-chloroethyl)-4-nitroaniline." 2

  • BenchChem. "Common side products in the synthesis of N-(2-chloroethyl)-4-nitroaniline." 3

  • BenchChem. "Application Notes and Protocols for the Alkylation of Amines with N-(2-chloroethyl)-4-nitroaniline." 6

  • BenchChem. "Solubility Profile of N-(2-chloroethyl)-4-nitroaniline: A Technical Guide for Researchers."5

Sources

Green synthesis of 4-(4-Chlorophenyl)-2-nitroaniline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Green Synthesis of 4-(4-Chlorophenyl)-2-nitroaniline via Aqueous Suzuki-Miyaura Cross-Coupling

Introduction & Scientific Rationale

Functionalized biaryl compounds, particularly 2-nitroaniline derivatives like 4-(4-chlorophenyl)-2-nitroaniline, are highly valued structural scaffolds in drug discovery. They serve as direct synthetic precursors to 2-arylbenzimidazoles, which are potent pharmacophores widely utilized in oncology and infectious disease therapeutics[1]. Historically, the Suzuki-Miyaura cross-coupling methodologies used to construct these biaryl linkages have relied heavily on volatile, toxic organic solvents (e.g., DMF, toluene, THF) and sensitive, expensive homogeneous palladium-phosphine catalysts.

To align pharmaceutical development with modern green chemistry principles, this application note details a robust, sustainable protocol for synthesizing 4-(4-chlorophenyl)-2-nitroaniline. By utilizing an aqueous ethanol solvent system and a heterogeneous, ligand-free Palladium on Carbon (Pd/C) catalyst, this method eliminates toxic solvents, drastically reduces hazardous waste, and allows for catalyst recycling without compromising reaction yields[2].

Mechanistic Insights: Causality in Experimental Design

As a self-validating system, every reagent in this protocol is chosen with specific mechanistic intent to balance reactivity with environmental sustainability:

  • Solvent System (EtOH:H₂O, 1:1 v/v): Water is environmentally benign and excellently solvates the inorganic base. However, water alone suffers from poor mass transfer for hydrophobic substrates like 4-bromo-2-nitroaniline. Ethanol acts as a green co-solvent, bridging the phase gap and swelling the Pd/C matrix to ensure the substrates can access the catalytic active sites[3].

  • Catalyst Selection (10 wt% Pd/C): Transitioning from homogeneous Pd(OAc)₂/phosphine systems to heterogeneous Pd/C eliminates the need for air-sensitive, toxic ligands. The high surface area of the carbon support stabilizes the Pd(0) nanoparticles, facilitating the oxidative addition of the aryl bromide while allowing for simple recovery via hot filtration.

  • Base Selection (K₂CO₃): A mild base is critical. Strong bases (like NaOH or KOtBu) can trigger competitive proto-deborylation of the 4-chlorophenylboronic acid. K₂CO₃ provides optimal basicity to form the reactive trihydroxyboronate intermediate [ArB(OH)₃]⁻, which is essential for the transmetalation step, without degrading the starting materials.

Experimental Workflow

Workflow Substrates Substrates: 4-Bromo-2-nitroaniline + 4-Chlorophenylboronic acid SolventBase Green Medium: EtOH:H2O (1:1) + K2CO3 Substrates->SolventBase Catalyst Catalyst: 10% Pd/C (Ligand-Free) SolventBase->Catalyst Reaction Thermal Activation: 80°C, 45 mins Catalyst->Reaction Filtration Hot Filtration: Recover Pd/C Catalyst Reaction->Filtration Filtration->Catalyst Recycle (Up to 5x) Isolation Isolation: Precipitation in Ice Water Filtration->Isolation Product Target Product: 4-(4-Chlorophenyl)-2-nitroaniline Isolation->Product

Figure 1: Experimental workflow for the green Suzuki-Miyaura synthesis of biaryl nitroanilines.

Step-by-Step Protocol

Self-Validating System: This protocol incorporates built-in quality control (QC) checkpoints to ensure reproducibility and high-fidelity scale-up.

Reagents Required:

  • 4-Bromo-2-nitroaniline (1.0 mmol, 217 mg)

  • 4-Chlorophenylboronic acid (1.2 mmol, 187 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • 10% Pd/C (0.02 mmol Pd, ~21 mg)

  • Ethanol / Deionized Water (1:1 v/v, 10 mL)

Procedure:

  • Reaction Assembly: In a 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-nitroaniline (217 mg) and 4-chlorophenylboronic acid (187 mg).

  • Solvent & Base Addition: Add 10 mL of the EtOH:H₂O (1:1) mixture, followed by K₂CO₃ (276 mg). Stir at room temperature for 5 minutes to ensure base dissolution.

  • Catalyst Introduction: Carefully add 10% Pd/C (21 mg). Safety Note: Pd/C can be pyrophoric in the presence of solvent vapors; add gently and avoid dry scraping.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 80 °C in a pre-heated oil bath (or microwave reactor at 80 °C) for 45 minutes.

  • In-Process Monitoring (QC Checkpoint 1): At the 30-minute mark, sample the reaction. Perform Thin Layer Chromatography (TLC) using Hexanes:Ethyl Acetate (3:1). The starting material (

    
     ~ 0.6) should be fully consumed, replaced by a bright yellow/orange product spot (
    
    
    
    ~ 0.4).
  • Catalyst Recovery: While the reaction is still warm (to prevent premature product precipitation), filter the mixture through a tightly packed pad of Celite. Wash the pad with hot ethanol (2 × 5 mL). Sustainability Check: The recovered Pd/C/Celite pad can be dried under a vacuum and reused for up to 3 subsequent cycles with minimal loss in catalytic activity.

  • Product Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. The remaining aqueous residue will induce the precipitation of the crude product. Cool the flask in an ice bath for 15 minutes, then collect the bright orange solid via vacuum filtration.

  • Purification: Recrystallize the crude solid from hot ethanol/water to yield pure 4-(4-chlorophenyl)-2-nitroaniline.

Quantitative Data & Optimization

The following table summarizes the optimization parameters that validate the chosen protocol, demonstrating the superiority of the green conditions over traditional methods.

EntryCatalyst (mol %)Solvent SystemBaseTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2%)Toluene/DMFNa₂CO₃10012.078
210% Pd/C (2%)H₂O (100%)K₂CO₃804.045
310% Pd/C (2%)EtOH:H₂O (1:1)NaOH801.062
4 10% Pd/C (2%) EtOH:H₂O (1:1) K₂CO₃ 80 0.75 94
5Recycled Pd/C (Run 2)EtOH:H₂O (1:1)K₂CO₃800.7591

Table 1: Optimization of reaction conditions. Entry 4 represents the finalized green protocol, demonstrating superior yield, reduced reaction time, and optimal atom economy.

Analytical Validation (QC Checkpoint 2)

To ensure trustworthiness and verify the structural integrity of the synthesized 4-(4-chlorophenyl)-2-nitroaniline, validate the isolated product using the following spectroscopic markers:

  • ¹H NMR (400 MHz, DMSO-

    
    ):  Confirm the disappearance of the C-Br adjacent proton from the starting material. Key diagnostic signals include a broad singlet for the -NH₂ group (~7.5 ppm) and the characteristic AA'BB' doublet of doublets (~7.4-7.6 ppm) corresponding to the newly attached para-substituted chlorophenyl ring.
    
  • LC-MS: Confirm the mass [M+H]⁺ at m/z 249.0. Due to the presence of the chlorine atom, a characteristic M+2 isotope peak should be clearly visible at m/z 251.0 in a 3:1 ratio.

References

  • Aktoudianakis, E., et al. "Greening Up" the Suzuki Reaction. Journal of Chemical Education. [Link]

  • Ansari, A., et al. Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium. ACS Omega. [Link]

  • Tahir, M., et al. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC Advances. [Link]

Sources

Troubleshooting & Optimization

Common side reactions in Suzuki-Miyaura coupling and their mitigation

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online | Tier: Level 3 Support | Operator: Senior Application Scientist

Welcome to the Advanced Technical Support Center for Palladium-Catalyzed Cross-Coupling. This guide is not a textbook; it is a diagnostic system designed to rescue failing reactions. We focus on the "Silent Killers" of Suzuki-Miyaura coupling: Protodeboronation, Homocoupling, and Dehalogenation.

🚨 Emergency Triage: Diagnostic Flowchart

Before altering variables, identify your specific failure mode using the logic tree below.

SuzukiTroubleshooting Start START: Analyze Crude NMR/LCMS CheckSM Is Aryl Halide (Ar-X) consumed? Start->CheckSM NoSM Ar-X Remains CheckSM->NoSM No YesSM Ar-X Consumed CheckSM->YesSM Yes CheckBoron Is Boronic Acid consumed? NoSM->CheckBoron IdentifyProd Identify Major Byproduct YesSM->IdentifyProd BoronGone Boronic Acid GONE CheckBoron->BoronGone Yes BoronIntact Boronic Acid INTACT CheckBoron->BoronIntact No DiagProto DIAGNOSIS: Protodeboronation BoronGone->DiagProto Hydrolysis of C-B bond DiagCat DIAGNOSIS: Catalyst Deactivation BoronIntact->DiagCat Pd Cycle Stalled ProdArH Product is Ar-H (Dehalogenation) IdentifyProd->ProdArH ProdArAr Product is Ar-Ar (Homocoupling) IdentifyProd->ProdArAr DiagHydro DIAGNOSIS: Hydrodehalogenation ProdArH->DiagHydro Hydride Source Present DiagHomo DIAGNOSIS: Oxidative Homocoupling ProdArAr->DiagHomo O2 Leak / Excess Oxidant

Figure 1: Decision matrix for diagnosing Suzuki-Miyaura reaction failures based on crude mixture analysis.

Module 1: The Vanishing Boronate (Protodeboronation)

Symptom: Your aryl halide (Ar-X) remains untouched, but the boronic acid (Ar-B(OH)₂) has disappeared from the LCMS, replaced by the reduced arene (Ar-H).

The Science: Protodeboronation is the hydrolysis of the C-B bond.[1][2] It is the most common failure mode for heteroaryl boronic acids (e.g., 2-pyridine, oxazole). The reaction is often base-catalyzed: the base attacks the boron to form a boronate "ate" complex, which is the active species for transmetalation but is also the species susceptible to hydrolysis [1]. If transmetalation is slow (due to a sluggish catalyst), hydrolysis wins.

Mitigation Protocol:

  • Switch to Anhydrous Conditions: Water is the proton source. Use anhydrous solvents (Dioxane, THF) and anhydrous bases (CsF, K₃PO₄).

  • The "Slow Release" Strategy: Use MIDA boronates or potassium trifluoroborates. These release the active boronic acid slowly, keeping the standing concentration of the unstable "ate" complex low [2].

  • Base Selection: Avoid hydroxides (NaOH) and alkoxides (NaOtBu) with unstable substrates.

Table 1: Base Selection Matrix for Stability
Base ClassExamplespKa (conj. acid)Risk LevelBest For
Hydroxides NaOH, Ba(OH)₂~15.7CRITICAL Simple, stable aryl boronic acids only.
Alkoxides NaOtBu, KOtBu~17-19HIGH Sterically hindered substrates; requires strict anhydrous conditions.
Phosphates K₃PO₄~12.3MODERATE The "Gold Standard" for pharma; good balance of activation vs. decomposition.
Carbonates K₂CO₃, Cs₂CO₃~10.3LOW Sensitive substrates; often requires higher T to activate.
Fluorides CsF, KF~3.2 (HF)MINIMAL Unstable heteroaryls (2-pyridyl); activates via F-B interaction, not deprotonation.
Module 2: The "Twin" Problem (Homocoupling)

Symptom: You observe the dimerization of your boronic acid (Ar¹-Ar¹) or, less commonly, your halide (Ar²-Ar²).

The Science:

  • Oxidative Homocoupling (Ar¹-Ar¹): This is driven by oxygen. Dissolved O₂ oxidizes the Pd(II) intermediate or the boronic acid itself. It acts as a "parasitic" oxidant, consuming your nucleophile [3].

  • Reductive Homocoupling (Ar²-Ar²): Often occurs when using Pd(II) precatalysts that require reduction to Pd(0) in situ without a sufficient sacrificial reductant, causing the halide to disproportionate.

Mitigation Protocol:

  • Rigorous Degassing: Sparging with argon (bubbling gas through solvent) for 15 minutes is superior to simple vacuum/backfill cycles for removing dissolved oxygen.

  • Slow Addition: Add the boronic acid via syringe pump over 1 hour. This keeps the concentration of Ar-B low, statistically favoring the cross-reaction with Ar-X over the self-reaction [4].

Module 3: The Reduced Halide (Hydrodehalogenation)

Symptom: The aryl halide (Ar-X) is converted to Ar-H.[3]

The Science: This occurs via a Palladium-Hydride (Pd-H) intermediate.[4] After oxidative addition, the Pd(II)-Ar species intercepts a hydride source.[5]

  • Source 1:

    
    -Hydride elimination from alcoholic solvents (e.g., isopropanol, ethanol).
    
  • Source 2:

    
    -Hydride elimination from alkylamine bases (e.g., TEA, DIPEA).
    

Mitigation Protocol:

  • Solvent Switch: Eliminate secondary alcohols. Use aprotic polar solvents (DMF, DMSO) or non-protic ethers (Dioxane, Toluene).

  • Base Switch: Use inorganic bases (Carbonates, Phosphates) exclusively.

Experimental Protocol: The "High-Fidelity" Anhydrous System

Use this protocol for difficult heteroaryl couplings prone to protodeboronation.

Reagents:

  • Aryl Halide (1.0 equiv)[2]

  • Boronic Acid/Ester (1.2 - 1.5 equiv)[2]

  • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) OR XPhos Pd G4 (2 mol%)

  • Base: Anhydrous K₃PO₄ (3.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)

Workflow:

  • Charge Solids: Add Ar-X, Ar-B, Base, and Catalyst to a vial equipped with a septum cap.

  • Evacuate: Pierce septum with a needle connected to a vacuum/argon manifold. Cycle Vacuum/Argon 3 times. Crucial: Do not skip this.

  • Solvent Prep: While solids are under argon, sparge anhydrous dioxane with argon for 10 minutes in a separate vessel.

  • Addition: Transfer sparged solvent to the solids via syringe.

  • Reaction: Heat to 80°C - 100°C. Monitor via LCMS at 1 hour.

Why this works:

  • XPhos: A bulky, electron-rich ligand facilitates rapid oxidative addition (for chlorides) and reductive elimination, outcompeting side reactions [5].

  • Anhydrous K₃PO₄: Provides sufficient basicity to activate the boron without the high water concentration that drives hydrolysis.

Module 4: Alkyl-Alkyl Coupling & -Elimination

Symptom: Coupling an alkyl halide results in an alkene (elimination product) rather than the C-C bond.

The Science: Alkyl-Pd intermediates possess


-hydrogens.[5][6] 

-hydride elimination is kinetically faster than transmetalation in standard systems.

Visualizing the Pathway:

BetaElimination Pd_Alkyl Pd(II)-Alkyl Species (Unstable) Path_Elim Path A: Beta-Hydride Elimination Pd_Alkyl->Path_Elim Fast (k1) Path_Coup Path B: Transmetalation/Coupling Pd_Alkyl->Path_Coup Slow (k2) Alkene Alkene Byproduct (FAILURE) Path_Elim->Alkene Product Alkyl-Alkyl Product (SUCCESS) Path_Coup->Product

Figure 2: Kinetic competition between elimination and coupling in alkyl substrates.

Mitigation: Use ligands with large "bite angles" (e.g., dppf) or specific alkyl-phosphine ligands (e.g., PCy3, CataCXium A) that sterically crowd the metal center, making the geometry required for


 unfavorable [6].
References
  • Protodeboronation Mechanism: Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society, 138(29), 9145–9157. [Link]

  • MIDA Boronates: Knapp, D. M., et al. (2009). "In Situ Generation of Anhydrous Boronic Acids from MIDA Boronates." Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

  • Oxidative Homocoupling: Adamo, C., et al. (2006). "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids." Journal of the American Chemical Society, 128(21), 6829–6836. [Link]

  • Homocoupling Mitigation: Lenardão, E. J., et al. (2007). "Suzuki-Miyaura Cross-Coupling: An Efficient Tool for the Synthesis of Biaryls." Tetrahedron, 63(29), 6671-6712. [Link]

  • Buchwald Precatalysts (XPhos): Bruno, N. C., et al. (2013). "Improved Synthesis of Palladium Precatalysts for Cross-Coupling Reactions." Chemical Science, 4(3), 916-920. [Link]

  • Alkyl Halide Coupling: Netherton, M. R., et al. (2001).[6] "Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides." Journal of the American Chemical Society, 123(41), 10099–10100. [Link]

Sources

Technical Support Center: A Guide to Optimizing the Synthesis of 4-(4-Chlorophenyl)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-(4-Chlorophenyl)-2-nitroaniline (CAS: 23008-56-2).[1] This guide is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of this valuable chemical intermediate. We will explore the common synthetic routes, troubleshoot potential issues, and provide detailed, field-proven protocols. Our focus is on the causality behind experimental choices to empower you to make informed decisions in your laboratory work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions about the synthesis of 4-(4-Chlorophenyl)-2-nitroaniline.

Q1: What are the primary synthetic strategies for preparing 4-(4-Chlorophenyl)-2-nitroaniline?

A1: There are three main routes, each with distinct advantages and challenges:

  • Nucleophilic Aromatic Substitution (SNAr): This is a direct approach where 4-chloroaniline attacks an activated aryl halide, typically 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene. The strong electron-withdrawing effect of the nitro group is essential for activating the aromatic ring towards nucleophilic attack.[2]

  • Buchwald-Hartwig Amination: A powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between 4-chloroaniline and an aryl halide like 2-bromonitrobenzene or 2-chloronitrobenzene.[3][4] This method is often favored for its high functional group tolerance and milder reaction conditions compared to classical methods.[4]

  • Ullmann Condensation (Goldberg Reaction): This is a classical copper-catalyzed C-N coupling reaction.[5] While historically significant, it often requires harsh conditions (high temperatures) and can result in inconsistent yields, leading it to be frequently superseded by the Buchwald-Hartwig amination.[3][5][6]

Q2: Which synthetic route generally provides the highest and most reliable yield?

A2: The Buchwald-Hartwig amination typically offers the highest and most reproducible yields for this class of compounds.[7][8] Its advantages stem from the use of highly efficient palladium-phosphine catalyst systems that operate under milder conditions than the Ullmann reaction and have a broader substrate scope than many SNAr reactions, especially when the aryl halide is less activated (e.g., a chloro- or bromo- derivative).[3][4] The presence of an electron-withdrawing nitro group on the aryl halide is well-tolerated and can even be beneficial in the Buchwald-Hartwig reaction.[8]

Q3: How critical is the choice of starting materials for the reaction outcome?

A3: The choice is paramount and directly impacts the reaction mechanism and required conditions.

  • For SNAr: The leaving group on the nitroaromatic ring is crucial. The reactivity order is generally F > Cl > Br > I. Therefore, using 1-fluoro-2-nitrobenzene will result in a significantly faster reaction and higher yield compared to 1-chloro-2-nitrobenzene under the same conditions.[1]

  • For Cross-Coupling (Buchwald-Hartwig & Ullmann): The reactivity of the aryl halide is reversed. The typical reactivity order is I > OTf (triflate) > Br >> Cl.[9][10] Using 2-bromo- or 2-iodonitrobenzene will lead to a more efficient Buchwald-Hartwig coupling than using 2-chloronitrobenzene, which often requires more specialized and expensive ligands.

Part 2: Troubleshooting Guide

This section provides direct answers to specific problems you may encounter during synthesis.

Issue 1: Low or No Product Formation

Q: My SNAr reaction with 1-chloro-2-nitrobenzene is stalled with low conversion. What should I do?

A: A stalled SNAr reaction is a common issue, usually related to insufficient activation or energy.

  • Increase Temperature: SNAr reactions are highly temperature-dependent.[11] If you are using a solvent like DMF, ensure the temperature is maintained at the higher end of the recommended range, typically 120-140 °C.

  • Verify Base and Solvent Quality: Ensure you are using at least two equivalents of a dry, finely powdered base like potassium carbonate (K₂CO₃).[11] The solvent (e.g., DMF, DMSO) must be anhydrous, as water can interfere with the reaction.

  • Switch to a More Reactive Halide: If possible, switch your starting material to 1-fluoro-2-nitrobenzene. The higher reactivity will significantly improve the reaction rate and yield.[1]

Q: My Buchwald-Hartwig amination is failing. What are the most common points of failure?

A: The Buchwald-Hartwig reaction is sensitive to oxygen and catalyst components.

  • Ensure Anhydrous and Anaerobic Conditions: This is the most critical factor. The Pd(0) catalytic species is oxygen-sensitive. Your solvent must be anhydrous, and the reaction vessel must be thoroughly purged with an inert gas (Argon or Nitrogen).

  • Check Catalyst/Ligand Integrity: The palladium source (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., XPhos, Xantphos) are the heart of the reaction. Ensure they have not degraded. Using a pre-formed catalyst can sometimes improve reproducibility.

  • Verify Base Activity: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are often used.[7] These bases are hygroscopic; use a freshly opened bottle or a sample from a glovebox. Cesium carbonate (Cs₂CO₃) is a less aggressive but effective alternative.

Issue 2: Significant Side Product Formation

Q: I'm observing multiple spots on my TLC plate besides the starting materials and product. What are these impurities?

A: Side reactions can lower your yield and complicate purification.

  • Hydrodehalogenation: In palladium-catalyzed reactions, a common side product is the simple nitroaniline (where the halogen has been replaced by hydrogen). This arises from a competing reaction pathway.[3] Optimizing the ligand-to-metal ratio and ensuring a completely inert atmosphere can minimize this.

  • Di-alkylation/Arylation: If your starting materials have multiple reactive sites, double substitution can occur.[12] While less common for this specific synthesis, ensure your stoichiometry is correct (a slight excess of the amine can sometimes help).[11]

  • Starting Material Degradation: At high temperatures, especially in SNAr and Ullmann reactions, starting materials can degrade. Monitor the reaction by TLC or LC-MS and avoid unnecessarily long reaction times.

Issue 3: Difficult Product Purification

Q: The workup of my reaction is messy, and the product won't precipitate cleanly. What can I do?

A: A difficult workup often results from residual salts or solvent.

  • Ensure Sufficient Water for Precipitation: When quenching the reaction, pour the mixture into a large volume of vigorously stirred water. This helps to fully precipitate the organic product while dissolving inorganic salts.[11]

  • Consider an Extractive Workup: If direct precipitation fails, perform an extractive workup. Dilute the reaction mixture with water and extract your product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine to remove residual DMF and salts before drying and concentrating.

  • Optimize Recrystallization: The crude product can be effectively purified by recrystallization. A solvent system like ethanol/water or toluene is often effective.[11] If impurities persist, column chromatography on silica gel is a highly effective alternative.[12]

Part 3: Comparative Data & Visualizations

Table 1: Comparison of Synthetic Routes
ParameterNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig AminationUllmann Condensation (Modern)
Aryl Halide 1-Fluoro-2-nitrobenzene (preferred)2-Bromo- or 2-Iodonitrobenzene2-Iodonitrobenzene
Catalyst NonePd(OAc)₂, Pd₂(dba)₃CuI, Cu₂O
Ligand NonePhosphine (e.g., XPhos, Xantphos)Diamine, Amino Acid, or Phenanthroline
Base K₂CO₃, Et₃NNaOtBu, KOtBu, Cs₂CO₃K₂CO₃, K₃PO₄
Solvent DMF, DMSO, or neatToluene, Dioxane (anhydrous)DMF, DMSO, Toluene
Temperature 120-140 °C[1][11]80-120 °C[7]100-140 °C
Key Advantage Low cost, simple setupHigh yield, mild conditions, broad scopeInexpensive metal catalyst
Key Challenge Requires activated halide (Ar-F)Air/moisture sensitive, catalyst costHarsh conditions, often lower yields
Diagrams

A logical workflow can streamline troubleshooting efforts when yields are suboptimal.

TroubleshootingWorkflow start Low Yield or Incomplete Reaction check_sm 1. Verify Starting Materials (Purity, Stoichiometry) start->check_sm sm_ok Materials OK check_sm->sm_ok Pass sm_bad Purify/Replace Starting Materials check_sm->sm_bad Fail check_conditions 2. Assess Reaction Conditions (Anhydrous, Anaerobic, Temp) cond_ok Conditions OK check_conditions->cond_ok Pass cond_bad Optimize Conditions: - Dry Solvent - Inert Atmosphere - Adjust Temperature check_conditions->cond_bad Fail check_reagents 3. Evaluate Reagents (Base Activity, Catalyst/Ligand Integrity) reag_ok Reagents OK check_reagents->reag_ok Pass reag_bad Use Fresh Reagents: - New Base - New Catalyst/Ligand check_reagents->reag_bad Fail sm_ok->check_conditions cond_ok->check_reagents final_check Re-run Experiment & Monitor by TLC/LC-MS reag_ok->final_check sm_bad->final_check cond_bad->final_check reag_bad->final_check

Caption: A general troubleshooting workflow for synthesis optimization.

The Buchwald-Hartwig amination proceeds via a well-defined catalytic cycle, which is essential to understand for troubleshooting.

BHCycle pd0 Pd(0)L (Active Catalyst) oa_complex Ar-Pd(II)(L)-X pd0->oa_complex + Ar-X amine_complex [Ar-Pd(II)(L)(Amine)]+X- oa_complex->amine_complex + Amine oa_label coord_label amide_complex Ar-Pd(II)(L)-Amide amine_complex->amide_complex + Base - Base-H+X- deprot_label amide_complex->pd0 - Ar-Amine (Product) re_label

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Part 4: Detailed Experimental Protocols

Disclaimer: These protocols are intended for qualified professionals. All experiments should be conducted in a suitable fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol is optimized for cost-effectiveness and simplicity, using the more reactive 1-fluoro-2-nitrobenzene.

Materials:

  • 1-Fluoro-2-nitrobenzene (1.0 eq)

  • 4-Chloroaniline (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous, powdered (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloroaniline (1.1 eq) and potassium carbonate (2.0 eq).

  • Add anhydrous DMF to achieve a concentration of approximately 0.5 M with respect to the limiting reagent.

  • Add 1-fluoro-2-nitrobenzene (1.0 eq) to the stirring suspension.

  • Heat the reaction mixture to 130 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the dark mixture slowly into a beaker containing a large volume of cold water, stirring vigorously. The crude product should precipitate as a yellow-orange solid.

  • Collect the solid by vacuum filtration. Wash the filter cake thoroughly with water to remove DMF and inorganic salts.

  • Wash the cake with a small amount of cold hexane or ethanol to remove non-polar impurities.

  • Dry the crude product under vacuum. For higher purity, recrystallize from an ethanol/water mixture.

Protocol 2: Synthesis via Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is optimized for high yield and is suitable for less reactive aryl halides.

Materials:

  • 2-Bromonitrobenzene (1.0 eq)

  • 4-Chloroaniline (1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂; 0.02 eq, 2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl; 0.04 eq, 4 mol%)

  • Sodium tert-butoxide (NaOtBu; 1.4 eq)

  • Toluene, anhydrous

Procedure:

  • In a glovebox or under a positive pressure of inert gas, add Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Add 4-chloroaniline (1.2 eq) and 2-bromonitrobenzene (1.0 eq).

  • Evacuate and backfill the flask with inert gas (repeat 3 times).

  • Add anhydrous toluene via syringe to achieve a concentration of approximately 0.2-0.5 M.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-12 hours.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from toluene or ethanol.

References

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 1). Mastering Synthesis: Controlling Side Reactions of 4-Nitroaniline Hydrochloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1064-1071. Retrieved from [Link]

  • Ison, A. (n.d.). Buchwald-Hartwig Amination. ACS Green Chemistry Institute. Retrieved from [Link]

  • Organic Syntheses. (n.d.). o-NITROANILINE. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). N-(4-CHLOROPHENYL)-2-NITROANILINE. Retrieved from [Link]

  • LS College. (2020, October 22). Ullmann reaction. Retrieved from [Link]

Sources

Troubleshooting low yields in the synthesis of 2-(4-chlorophenyl)-5-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized technical support center for researchers encountering difficulties in the synthesis of 2-(4-chlorophenyl)-5-methylpyridine . It is structured to diagnose, troubleshoot, and resolve yield issues based on mechanistic rigor and practical application.

Status: Online Operator: Senior Application Scientist Ticket ID: SUZUKI-PY-002 Subject: Troubleshooting Low Yields & Selectivity Issues

Phase 1: Diagnostic Triage (Start Here)

Before optimizing conditions, we must validate your synthetic strategy.[1] The electronic nature of the pyridine ring creates a "bifurcation" in success rates depending on which coupling partner carries the boron and which carries the halogen.

Q1: Which synthetic route are you currently attempting?
  • Route A (Recommended): 2-Bromo-5-methylpyridine (Electrophile) + 4-Chlorophenylboronic acid (Nucleophile).

  • Route B (High Risk): 2-(Boronic acid/ester)-5-methylpyridine (Nucleophile) + 1-Chloro-4-halobenzene (Electrophile).

Technical Insight: If you are using Route B , your low yield is almost certainly due to protodeboronation . 2-Pyridyl boronic acids are notoriously unstable due to the basic nitrogen atom, which facilitates rapid C-B bond cleavage (hydrolysis) before transmetalation can occur.

  • Immediate Action: Switch to Route A . The 2-halopyridine is stable, and 4-chlorophenylboronic acid is robust.

Phase 2: Troubleshooting Route A (Standard Protocol)

Context: You are coupling 2-bromo-5-methylpyridine with 4-chlorophenylboronic acid .

Q2: I am seeing low conversion, but the starting material remains. Is my catalyst dead?

Diagnosis: This is likely Catalyst Deactivation via N-Coordination . Pyridines are good ligands. The nitrogen lone pair on the 2-bromo-5-methylpyridine can coordinate to the Palladium (Pd) center, displacing your phosphine ligands and forming an inactive "Pd-Pyridine" complex.

Solution:

  • Increase Catalyst Loading: Bump Pd loading from 1 mol% to 3–5 mol%.

  • Switch Ligands: Use a chelating ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene). The bite angle of dppf binds Pd tightly, preventing the pyridine nitrogen from displacing it.

    • Recommended Catalyst:Pd(dppf)Cl₂·DCM .

Q3: I am getting a mixture of oligomers and side products. Why?

Diagnosis: You have a Chemoselectivity Issue (Over-activation) . Your target molecule contains a Chlorine atom.[2][3][4][5] If you use a "modern" highly active catalyst system (e.g., SPhos, XPhos, or Pd/t-Bu₃P) designed to activate aryl chlorides, the catalyst will not stop at the Bromine. It will eventually perform oxidative addition into the C-Cl bond of your product (or the boronic acid), leading to polymerization.

Solution:

  • Downgrade your Catalyst: Use a "Goldilocks" catalyst that is active enough for Aryl-Br but inert toward Aryl-Cl.

  • Recommendation: Stick to Pd(PPh₃)₄ (Tetrakis) or Pd(dppf)Cl₂ . Avoid Buchwald precatalysts (Gen 2/3/4) unless strictly necessary.

Q4: My reaction turns black immediately (Pd precipitation).

Diagnosis: "Pd Black" formation due to unstable Pd(0) species. This often happens if the reaction mixture is not sufficiently degassed (oxygen kills phosphines) or if the phosphine-to-Pd ratio is too low.

Solution:

  • The "Sparging" Rule: Sparging with nitrogen for 5 minutes is insufficient. You must sparge for at least 15–20 minutes before adding the catalyst.

  • Add Excess Ligand: If using Pd(OAc)₂ + PPh₃, ensure a 1:4 ratio. Better yet, use a pre-formed catalyst like Pd(PPh₃)₄ to ensure stoichiometry.

Phase 3: Troubleshooting Route B (The "Trap")

Context: You are forced to use the 2-pyridyl boron species (e.g., due to availability of fragments).

Q5: I am using Route B and my yield is <10%. The boronic acid is gone, but no product formed.

Diagnosis: Rapid Protodeboronation . The 2-pyridyl boronate hydrolyzed to 3-methylpyridine (the de-boronated byproduct) faster than it could transmetalate to the Palladium.

Solution: If you must use this route, you cannot use standard boronic acids. You must use a "Slow-Release" agent or a masked boron species.

  • Use MIDA Boronates: N-Methyliminodiacetic acid (MIDA) esters protect the boron atom, releasing the active species slowly to match the transmetalation rate.[6]

  • Anhydrous Conditions: Switch to Copper(I) thiophene-2-carboxylate (CuTC) mediated coupling (Liebeskind-Srogl type) or strictly anhydrous Suzuki conditions (DMF/Cs₂CO₃) to minimize water-assisted hydrolysis.

Phase 4: Optimized Protocol (Route A)

Objective: Synthesis of 2-(4-chlorophenyl)-5-methylpyridine via Chemoselective Suzuki Coupling.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
2-Bromo-5-methylpyridine 1.0ElectrophileThe Br is the reactive site.[7][8]
4-Chlorophenylboronic acid 1.2NucleophileExcess to account for minor homocoupling.
Pd(dppf)Cl₂·DCM 0.03CatalystRobust, resists N-poisoning, selective for Br > Cl.
K₂CO₃ (2M aq.) 3.0BaseStandard activator.
1,4-Dioxane --SolventHigh boiling point, good solubility.
Step-by-Step Procedure
  • Setup: Charge a round-bottom flask with 2-bromo-5-methylpyridine (1.0 equiv) and 4-chlorophenylboronic acid (1.2 equiv).

  • Solvent: Add 1,4-Dioxane (0.2 M concentration relative to halide).

  • Degassing (Critical): Add the K₂CO₃ solution (3.0 equiv). Spurge the biphasic mixture with Argon/Nitrogen vigorously for 20 minutes .

    • Why? Oxygen promotes homocoupling of the boronic acid and oxidizes the phosphine ligands.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM (3 mol%) quickly under a positive stream of inert gas.

  • Reaction: Heat to 90°C for 4–12 hours.

    • Monitor: Check TLC/LCMS.[2][4] Look for the disappearance of the Bromide.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.[2][3][4][8]

    • Purification Note: Pyridines can streak on silica. Add 1% Triethylamine (Et₃N) to your eluent (Hexane/EtOAc) to sharpen the peaks.

Phase 5: Visual Troubleshooting Guides

Diagram 1: Decision Tree for Low Yields

This flowchart helps you identify the root cause based on your specific observations.

TroubleshootingTree Start Start: Low Yield Observed RouteCheck Which Route? Start->RouteCheck RouteA Route A: Pyridine-Br + Phenyl-B(OH)2 RouteCheck->RouteA RouteB Route B: Pyridine-B(OH)2 + Phenyl-Cl RouteCheck->RouteB IssueA Analyze Impurities RouteA->IssueA Protodeboronation CRITICAL FAILURE: Protodeboronation of Pyridyl Boronate RouteB->Protodeboronation Oligomers Observation: Oligomers / Polymers IssueA->Oligomers NoRxn Observation: No Reaction / SM Recovery IssueA->NoRxn SwitchRoute Action: Switch to Route A or use MIDA Boronate Protodeboronation->SwitchRoute Selectivity Cause: Catalyst too active. Activating Cl bond. Oligomers->Selectivity Poisoning Cause: N-Coordination or O2 Poisoning NoRxn->Poisoning FixSelectivity Action: Use Pd(PPh3)4 or Pd(dppf)Cl2. Avoid SPhos/XPhos. Selectivity->FixSelectivity FixPoison Action: Increase Temp, Use Chelating Ligand (dppf), Degas Better. Poisoning->FixPoison

Caption: Diagnostic logic flow for identifying the root cause of failure based on coupling partners and observed byproducts.

Diagram 2: Chemoselectivity Mechanism

Understanding why Route A works and how to avoid side reactions.

Mechanism Substrate 2-Bromo-5-methylpyridine Catalyst Pd(0) Species Substrate->Catalyst OxAdd_Br Oxidative Addition (Fast) Into C-Br Bond Catalyst->OxAdd_Br Preferred (Standard Cat) OxAdd_Cl Oxidative Addition (Slow) Into C-Cl Bond Catalyst->OxAdd_Cl Avoided (Unless High Activity Cat) Intermediate Pd(II) Intermediate OxAdd_Br->Intermediate SideProduct Polymerized/Oligomerized Side Products OxAdd_Cl->SideProduct Product Target Product Intermediate->Product + Ar-B(OH)2 Transmetalation

Caption: Kinetic selectivity profile. The C-Br bond reacts significantly faster than C-Cl, allowing selective coupling if the catalyst is not overly active.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.
  • Organic Chemistry Portal. Suzuki Coupling. [Link][9]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids. Journal of the American Chemical Society. [Link]

Sources

Challenges in the purification of 4-(4-Chlorophenyl)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 4-(4-Chlorophenyl)-2-nitroaniline

Case ID: PUR-4CP-2NA-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely encountering difficulties purifying 4-(4-Chlorophenyl)-2-nitroaniline (henceforth Target A ) following a Suzuki-Miyaura coupling or Nucleophilic Aromatic Substitution (SNAr).

This molecule presents a "perfect storm" of purification challenges:

  • Solubility Duality: The nitroaniline core is polar, but the chlorophenyl tail renders it hydrophobic, leading to unpredictable crystallization behavior (oiling out).

  • π-π Stacking: The biphenyl system traps impurities (protodeboronated byproducts) within the crystal lattice.

  • Lewis Basicity: The aniline amine and nitro group coordinate strongly to Palladium (Pd), making catalyst removal difficult.

This guide replaces standard textbook advice with field-proven troubleshooting protocols.

Module 1: Crystallization Troubleshooting

Primary Issue: The product "oils out" (forms a liquid layer) instead of crystallizing, or co-precipitates with starting materials.

The Mechanism of Failure

Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve. This is common in Target A because the melting point is depressed by impurities (like 4-chlorophenylboronic acid homocoupling products).

Protocol: The "Dual-Ramp" Recrystallization

Do not use single solvents like pure Ethanol. You need a binary system to control the supersaturation point.

Recommended Solvent System: Ethanol (Solvent) / Water (Anti-solvent) OR Toluene (Solvent) / Heptane (Anti-solvent).

ParameterEthanol / Water (Green Route)Toluene / Heptane (High Purity Route)
Ratio (v/v) Start with 5:1 EtOH:H2OStart with 1:3 Toluene:Heptane
Temp (Dissolution) 75°C (Reflux)85°C
Key Advantage High yield; removes inorganic salts.Removes non-polar dimers/tars effectively.
Risk Oiling out if water added too fast.Lower recovery yield.[1]

Step-by-Step Troubleshooting:

Q: My solution turned cloudy, then a dark oil settled at the bottom. What now? A: You have hit the "Oiling Out" metastable zone.

  • Re-heat the mixture until the oil re-dissolves (clear solution).

  • Add a "Seed" : If you have any pure crystals from a previous small batch, add 1-2 mg now.

  • The "Ethanol Bridge" : Add 5-10% more Ethanol. This shifts the solvent composition away from the LLPS boundary.

  • Slow Cool : Wrap the flask in aluminum foil and turn off the heat source, allowing it to cool to RT over 3-4 hours. Do not use an ice bath yet.

Q: The crystals are orange, but NMR shows 5% impurity. Why? A: This is likely inclusion complexation . The planar biphenyl structure traps solvent or impurities.

  • Fix: Perform a "Slurry Digestion" . Suspend the solid in refluxing heptane (or 10% EtOH in Heptane) for 2 hours, then filter hot. This leaches out surface-adsorbed impurities without dissolving the bulk crystal.

Module 2: Chromatography & Impurity Profiling

Primary Issue: Tailing on TLC/Column and difficult separation from des-bromo precursors.

The "Tailing" Phenomenon

Target A contains a basic aniline (


) and an electron-withdrawing nitro group. On silica gel, the amine interacts with acidic silanol groups, causing streakiness (tailing) and poor resolution.
Protocol: The "Buffered" Silica Column

Standard Hexane/Ethyl Acetate gradients often fail to separate Target A from 4-bromo-2-nitroaniline (starting material) due to similar Rf values.

Optimized Mobile Phase:

  • Base Modifier: Add 1% Triethylamine (TEA) to your mobile phase. This blocks the silanol sites, sharpening the peak shape.

  • Gradient: 0%

    
     30% EtOAc in Hexanes (with 1% TEA).
    

Visualizing the Separation Logic:

PurificationLogic Start Crude Reaction Mixture (Target A) CheckPurity Check Crude Purity (LC-MS/NMR) Start->CheckPurity HighPurity Purity > 85% CheckPurity->HighPurity Yes LowPurity Purity < 85% CheckPurity->LowPurity No Cryst Recrystallization (EtOH/H2O) HighPurity->Cryst Column Flash Chromatography (Hex/EtOAc + 1% TEA) LowPurity->Column CheckColor Is Product Dark Brown/Black? Cryst->CheckColor Column->CheckColor PdScavenge Pd Scavenging Step (Thiol-Silica) CheckColor->PdScavenge Yes (Pd contamination) Final Pure Yellow Solid CheckColor->Final No (Bright Orange/Yellow) PdScavenge->Final

Figure 1: Decision matrix for purification based on crude purity and visual inspection.

Module 3: Palladium Removal (The "Hidden" Impurity)

Primary Issue: Product is dark brown instead of bright yellow/orange. Standard carbon treatment fails.

The Chelation Trap

The ortho-nitroaniline motif is a bidentate ligand. It binds Palladium (Pd) tightly. Simple filtration through Celite or activated carbon is often insufficient to reach <10 ppm Pd limits required for pharma intermediates.

Q: I ran a column, but the product is still grey/brown. Why? A: You have "Soluble Pd" species (Pd-Amine complexes) that co-elute with your product.

Protocol: Thiol-Based Scavenging

Activated carbon relies on adsorption. For Target A , you need chemisorption.

  • Dissolve crude Target A in THF or Ethyl Acetate (10 mL/g).

  • Add Scavenger: Use SiliaMetS® Thiol or Trimercaptotriazine (TMT) resin (0.5 eq relative to expected Pd loading).

    • Why? The Sulfur-Pd bond is stronger than the Nitrogen-Pd bond, effectively "stealing" the metal from your product.

  • Heat: Stir at 50°C for 2 hours. (Room temp is too slow for this chelated system).

  • Filter: Pass through a 0.45 µm pad. The filtrate should be bright yellow.

References

  • Synthesis & General Properties

    • Organic Syntheses, Coll.[2] Vol. 2, p.501 (1943). "o-Nitroaniline".[2] (Foundational protocol for handling nitroaniline solubility).

    • BenchChem.[1][3][4] "Application Notes and Protocols for the Synthesis of 4,4'-Dinitro-2-biphenylamine". (Analogous biphenyl-nitroaniline handling).

  • Solubility & Thermodynamics

    • Akay, S., Kayan, B., & Martínez, F. (2021). "Solubility, dissolution thermodynamics and preferential solvation of 4-nitroaniline in (ethanol + water) mixtures". Physics and Chemistry of Liquids, 59(6).[5] (Explains the entropy-driven solubility used in Module 1).

  • Palladium Scavenging

    • Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions". Advanced Synthesis & Catalysis, 346(8). (Basis for Thiol-scavenging recommendation).

    • Biotage. "How to Remove Palladium in three easy steps". (Practical guide for metal scavenging).

  • Crystallography & Polymorphism

    • Kutyrev, A. A., et al. (2023).[6] "Two Crystal Forms of 4′-Methyl-2,4-dinitrodiphenylamine". Crystals, 13(2).[2] (Highlights the risk of polymorphism and inclusion in similar structures).

Sources

Minimizing byproduct formation in the synthesis of p-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PNA-SYNTH-OPT-001

Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Subject: Minimizing Byproduct Formation & Maximizing Regioselectivity

Executive Summary: The Regioselectivity Challenge

You are likely encountering the classic "Ortho-Para Dilemma." Direct nitration of aniline is hazardous and yields significant meta-isomers due to anilinium ion formation.[1] The standard protection-deprotection route (via acetanilide) solves the meta-issue but introduces a competition between the para (desired) and ortho (byproduct) isomers.

This guide provides a root-cause analysis and actionable protocols to minimize the formation of o-nitroaniline , 2,4-dinitroaniline , and tarry oxidation products .

Module 1: Critical Control Points in Nitration

Objective: Maximize the para:ortho ratio during the nitration of acetanilide.

The Mechanism of Failure

The acetamido group (


) is an ortho, para-director.[1][2] However, it is bulky. Under ideal conditions, this steric bulk hinders attack at the ortho position, favoring the para position.
  • Failure Mode 1 (Temperature): As temperature rises (

    
    C), the kinetic energy overcomes the steric barrier, increasing ortho formation.
    
  • Failure Mode 2 (Concentration): Localized high concentrations of nitric acid lead to 2,4-dinitroacetanilide (over-nitration).

Troubleshooting Guide: Nitration Defects
SymptomProbable CauseCorrective Action
High ortho-isomer content Reaction temperature exceeded 10°C.Use a salt-ice bath (

/Ice) to maintain

C. Add nitrating mixture dropwise.
Presence of 2,4-dinitro species Localized "hot spots" or excess

.
Increase stirring rate (Reynolds number). Ensure dropwise addition of acid.[3][4][5] Verify stoichiometry (1.05 eq

).
Dark/Tarry Reaction Mixture Oxidation of the aromatic ring.Temperature spike or lack of acid control.[5] Ensure

is cold before mixing.
Low Yield (Pre-hydrolysis) Solubility loss in acid mixture.Pour reaction mixture into crushed ice with vigorous stirring to precipitate the p-nitroacetanilide fully.
Protocol 1: High-Fidelity Nitration of Acetanilide

Reference Standard: Vogel’s Textbook of Practical Organic Chemistry [1]

  • Dissolution: Dissolve acetanilide in glacial acetic acid. Warm gently if necessary, then cool to 0°C in an ice-salt bath.

  • Acid Preparation: In a separate vessel, prepare the nitrating mixture (conc.

    
     + conc.[5][6][7][8] 
    
    
    
    ). Cool this mixture to 0°C before addition.
  • The Critical Step: Add the acid mixture to the acetanilide solution dropwise .

    • Monitor: Internal temperature must never exceed 10°C .[2][5]

    • Agitation: Maintain vigorous stirring to prevent concentration gradients.

  • Quenching: Pour the reaction mixture onto crushed ice (approx. 100g). The para-isomer precipitates rapidly; the ortho-isomer is slightly more soluble and some remains in the acidic liquor.

Module 2: Purification & Hydrolysis Logic

Objective: Remove the ortho-isomer and cleanly deprotect the amine.

Visualizing the Separation Logic

The following decision tree illustrates the purification workflow to ensure pharmaceutical-grade purity.

PurificationLogic cluster_purification Purification Cycle Crude Crude Nitration Mix (p-isomer + o-isomer) Filter Filtration & Wash (Cold Water) Crude->Filter Filtrate Acidic Filtrate (Contains soluble o-isomer) Filter->Filtrate Removes bulk acid & some o-isomer Solid Solid Cake (Mostly p-nitroacetanilide) Filter->Solid Hydrolysis Acidic Hydrolysis (70% H2SO4, Reflux) Solid->Hydrolysis Neutralization Neutralize with NH4OH (Precipitate p-nitroaniline) Hydrolysis->Neutralization Recryst Recrystallization (Solvent: Ethanol/Water) Neutralization->Recryst

Figure 1: Purification workflow emphasizing the removal of the ortho-isomer via solubility differences.

FAQ: Hydrolysis & Recrystallization

Q: Why is my final product colored deep orange/red instead of yellow? A: This indicates oxidation impurities or traces of dinitro-compounds.

  • Fix: Perform a charcoal treatment . Dissolve the crude p-nitroaniline in hot ethanol, add activated carbon, filter hot, and then recrystallize.

Q: Recrystallization isn't removing the ortho isomer effectively. A: You may be using the wrong solvent ratio.

  • Protocol: Use 1:1 Ethanol/Water . p-Nitroaniline is soluble in hot ethanol but crystallizes out upon cooling. The ortho-isomer is significantly more soluble in ethanol and will remain in the mother liquor [2].

  • Tip: Do not chase yield by over-cooling. Collect the first crop of crystals; the second crop (from concentrating the mother liquor) will be enriched in the ortho-isomer.

Module 3: The Industrial Alternative (Ammonolysis)

Context: If you are scaling up or require isomer-free synthesis, the "Protection-Nitration" route is inefficient. The industrial standard utilizes Nucleophilic Aromatic Substitution (


) .
Methodology: High-Pressure Ammonolysis

Instead of nitrating aniline, we displace a halide from p-chloronitrobenzene. Since the nitro group is already in the para position relative to the chlorine, no ortho isomer can form.

Reaction:



Key Parameters [3, 4]:

  • Substrate: p-Chloronitrobenzene.[9]

  • Reagent: Aqueous Ammonia (30-45%).

  • Temperature: 170°C – 185°C.

  • Pressure: 3.0 – 6.5 MPa (Autoclave required).

  • Catalyst: Often uncatalyzed, or using copper salts to lower activation energy.

Why use this?

  • Zero Regio-Isomers: The carbon skeleton is fixed.

  • Atom Economy: No sulfuric acid waste or acetic acid recovery steps.

Analytical Checkpoints

Before proceeding to the next synthetic step, validate your purity using these metrics.

MethodExpected Result (p-Nitroaniline)Red Flag (Impurity)
Melting Point 146°C – 148°C< 144°C (Indicates ortho contamination)
TLC (DCM) Single spot (

)
Secondary spot at higher

(o-nitroaniline is less polar)
IR Spectroscopy N-H stretch: 3480, 3360 cm⁻¹Broadening or extra peaks in fingerprint region

References

  • Vogel's Textbook of Practical Organic Chemistry. Preparation of p-Nitroaniline. 5th Edition. Longman Scientific & Technical.
  • BenchChem Technical Support . Recrystallization of Substituted Anilines: Solvent Selection and Protocols. Retrieved from

  • Google Patents . Method for preparing p-nitroaniline (CN109516921B). Retrieved from

  • ResearchGate . Research on production technology of p-nitroaniline with high purity. Retrieved from

  • Magritek . Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from

Sources

Technical Support Center: Separation of Nitroaniline Isomers by HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Isomer Challenge

Welcome to the technical support hub. You are likely here because separating ortho-, meta-, and para-nitroaniline (NA) is deceptively difficult. While they are simple aromatic isomers, their structural subtleties create distinct chromatographic behaviors that standard protocols often miss.

The Core Problem:

  • o-Nitroaniline: Possesses strong intramolecular hydrogen bonding (between the -NH₂ and -NO₂ groups). This "locks" its polarity, making it behave more hydrophobically and reducing its interaction with polar mobile phases.

  • m- and p-Nitroaniline: Rely on intermolecular hydrogen bonding with the solvent. They often possess similar hydrophobicities, leading to co-elution (critical pairs) on standard C18 columns.

This guide moves beyond basic "try and see" methods. We will use thermodynamic selectivity (


) and specific stationary phase interactions (

) to force separation.

Module 1: Method Selection & Optimization

Stationary Phase Selection: Beyond C18

While a high-efficiency C18 column can separate these isomers, it often requires long run times to resolve the m- and p- pair. We recommend "Orthogonal Selectivity" using Phenyl-Hexyl phases.

Column PhaseMechanismElution Order (Typical RP)Recommendation
C18 (ODS) Hydrophobicityp- (first)

m-

o- (last)
Good for general screening. May struggle with m/p resolution.
Phenyl-Hexyl Hydrophobicity +

Interactions
p-

m-

o- (Enhanced Resolution)
Preferred. The

-electrons in the stationary phase interact differentially with the nitro positions.
Normal Phase (Silica) Polar Adsorptiono- (first)

m-

p- (last)
Excellent selectivity but requires non-polar solvents (Hexane/EtOH).
Mobile Phase Engineering
  • Solvent Choice:

    • Methanol (MeOH): Promotes

      
       interactions on Phenyl columns. Use this if resolution between m- and p- is poor.
      
    • Acetonitrile (ACN): Suppresses

      
       interactions. Use this only if you need lower backpressure or different elution selectivity on C18.
      
  • pH Control:

    • Nitroanilines are extremely weak bases (pKa: o- ~ -0.29, p- ~ 1.0, m- ~ 2.46).

    • Target pH: 3.0 - 4.0.

    • Why? At this pH, analytes are neutral (maximizing hydrophobic retention), but silanols on the column are suppressed (minimizing tailing).

Module 2: Troubleshooting & FAQs

Issue 1: "My meta- and para- isomers are co-eluting."

Diagnosis: Lack of selectivity (


). The stationary phase cannot distinguish the electron density differences between the two isomers.

The Fix:

  • Switch Organic Modifier: If using ACN, switch to Methanol. Methanol allows the aromatic ring of the analyte to interact more freely with the stationary phase (especially on Phenyl columns).[1]

  • Lower Temperature: Decrease column temperature by 5-10°C. Selectivity for isomers often increases at lower temperatures due to enthalpy-entropy compensation.

  • Change Stationary Phase: Move to a Biphenyl or Phenyl-Hexyl column.

Issue 2: "The peaks are tailing significantly."

Diagnosis: Secondary Silanol Interactions.[2][3] Even though nitroanilines are weak bases, the amine group can still H-bond with free silanols (


) on the silica surface.

The Fix:

  • Buffer Concentration: Ensure you are using at least 20-25 mM buffer (Phosphate or Acetate).

  • Add Ion Pair (Last Resort): Historically, Triethylamine (TEA) was used to block silanols. Modern "Type B" high-purity silica columns rarely need this.

  • Check Frit: A blocked inlet frit often mimics chemical tailing. Reverse flush the column (if permitted by manufacturer).

Visual Troubleshooting Logic

TroubleshootingLogic Start Problem Detected Issue_Coelution Issue: m- and p- Co-elution Start->Issue_Coelution Issue_Tailing Issue: Peak Tailing Start->Issue_Tailing Check_Solvent Current Solvent: ACN? Issue_Coelution->Check_Solvent Check_Column Column Type: Type A (Old)? Issue_Tailing->Check_Column Switch_MeOH Action: Switch to Methanol (Enhances pi-pi selectivity) Check_Solvent->Switch_MeOH Yes Check_Temp Action: Lower Temp by 10°C Check_Solvent->Check_Temp No Change_Col Action: Switch to Phenyl-Hexyl Check_Temp->Change_Col Fails New_Column Action: Use High-Purity Type B Silica Check_Column->New_Column Yes Check_Buffer Buffer Conc < 10mM? Check_Column->Check_Buffer No Increase_Buffer Action: Increase to 25mM (Phosphate/Acetate) Check_Buffer->Increase_Buffer Yes

Caption: Decision tree for resolving common separation issues with nitroaniline isomers.

Module 3: Validated Experimental Protocol

Standard Operating Procedure (SOP) for Isomer Separation

Objective: Baseline resolution (


) of all three isomers.

Reagents:

  • Water (HPLC Grade)[2][4]

  • Methanol (HPLC Grade)

  • Ammonium Acetate (Buffer)

  • Acetic Acid (pH adjustment)[4]

Instrumentation:

  • HPLC with UV-Vis or PDA Detector (Wavelength: 254 nm and 230 nm).

Step-by-Step Protocol:

  • Buffer Preparation (20 mM, pH 4.0):

    • Dissolve 1.54 g Ammonium Acetate in 900 mL water.

    • Adjust pH to 4.0 ± 0.1 using Acetic Acid.

    • Dilute to 1000 mL. Filter through 0.2 µm membrane.

  • Column Setup:

    • Column: Phenyl-Hexyl or C18 (End-capped), 150 x 4.6 mm, 3-5 µm.

    • Temperature: 30°C.

  • Gradient Conditions:

Time (min)% Buffer (A)% Methanol (B)Flow Rate (mL/min)
0.085151.0
15.050501.0
20.050501.0
21.085151.0
25.085151.0
  • System Suitability Criteria:

    • Tailing Factor:

      
       for all peaks.
      
    • Resolution:

      
       between m- and p- isomers.
      
    • Elution Order (Typical): p-NA

      
      m-NA 
      
      
      
      o-NA.[4]

Module 4: The Science of Separation (Why this works)

Understanding the molecular interactions allows you to predict changes when conditions vary.

  • Dipole Moments:

    • p-NA (High dipole, ~6.3 D)

      
       Most interaction with polar mobile phase 
      
      
      
      Elutes earliest in RP.
    • o-NA (Lower effective dipole due to chelation)

      
       Behaves hydrophobically 
      
      
      
      Elutes latest in RP.
  • 
     Interactions (Phenyl Columns): 
    
    • The nitro group is electron-withdrawing, making the aromatic ring electron-deficient.

    • Phenyl stationary phases are electron-rich.[5]

    • This creates a specific donor-acceptor interaction that pulls apart the m- and p- isomers based on the exact position of the electron-withdrawing group relative to the ring's resonance.

SeparationMechanism cluster_0 Stationary Phase Interactions Analyte Nitroaniline Isomer Hydrophobic Hydrophobic (Carbon Load) Analyte->Hydrophobic Primary Retention PiPi Pi-Pi Interaction (Phenyl Ring) Analyte->PiPi Selectivity Driver (Separates m/p) Silanol Silanol H-Bond (Unwanted) Analyte->Silanol Causes Tailing Methanol Methanol (Enhances Pi-Pi) Methanol->PiPi Acetonitrile Acetonitrile (Suppresses Pi-Pi) Acetonitrile->PiPi Weakens

Caption: Interaction map showing how solvent choice modulates stationary phase mechanisms.

References

  • Agilent Technologies. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Retrieved from [Link]

  • Element Lab Solutions. Phenyl Stationary Phases for HPLC: Mechanisms and Selectivity. Retrieved from [Link]

  • Royal Society of Chemistry. Reverse-phase high performance liquid chromatography separation of positional isomers on MIL-53(Fe) packed column. Retrieved from [Link]

Sources

Technical Support Center: Solubility Optimization for 4-(4-Chlorophenyl)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic

The Core Challenge: 4-(4-Chlorophenyl)-2-nitroaniline (hereafter 4-CPNA ) exhibits a classic "brick dust" solubility profile.[1][2] This is driven by two competing structural factors:

  • Intramolecular Hydrogen Bonding: The ortho-nitro group locks the amine protons, reducing their ability to interact with polar protic solvents (like methanol).[2]

  • Extended ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Conjugation:  The biphenyl core creates a rigid, hydrophobic plane that favors strong intermolecular 
    
    
    
    -stacking, resisting dissolution in non-polar solvents.[2]

Immediate Solubility Profile:

Solvent ClassRepresentative SolventsSolubility RatingStatus
Polar Aprotic DMSO, NMP, DMFHigh Recommended for stock solutions & NMR.[1][2]
Chlorinated DCM, ChloroformModerate Good for extraction; poor for storage (evaporation).
Ethers THF, 1,4-DioxaneModerate Good reaction media; requires heat.[1][2]
Alcohols Methanol, EthanolLow Only effective at reflux; excellent anti-solvents.[2]
Hydrocarbons Hexane, HeptaneNegligible Use only to force precipitation.[2]
Aqueous Water, PBSInsoluble Requires surfactant/co-solvent (e.g., 0.5% Tween-80).[1][2]

Decision Matrix: Solvent Selection Strategy

Use this logic flow to select the correct solvent system based on your experimental goal.

SolventSelection start START: Define Application q1 Is this for Biological Assays? start->q1 q2 Is this for Synthesis/Reaction? q1->q2 No bio_sol USE: DMSO Stock (10-20mM) Dilute into media <0.5% v/v q1->bio_sol Yes q3 Is this for NMR Analysis? q2->q3 No syn_sol USE: THF or 1,4-Dioxane (Reflux required) q2->syn_sol Yes nmr_sol USE: DMSO-d6 Avoid CDCl3 (Aggregation risk) q3->nmr_sol Yes cryst Purification/Recrystallization? q3->cryst No cryst_sol USE: Ethanol/Water (Hot) or Toluene (Hot) cryst->cryst_sol Yes

Figure 1: Decision tree for solvent selection based on downstream application.

Troubleshooting Guide: Common Failure Modes

Issue 1: "The compound precipitates immediately upon cooling."

Diagnosis: Metastable Zone Width Violation. 4-CPNA has a steep solubility curve.[1][2] Cooling a saturated solution too fast creates high supersaturation, leading to "crashing out" (amorphous precipitation) rather than crystallization.[2] Solution:

  • Use the Gradient Cooling Method: Wrap the flask in aluminum foil and turn off the heat source, allowing it to cool to room temperature over 2-3 hours.

  • Add a Co-solvent: If using hot Ethanol, add 5-10% Toluene.[1][2] This disrupts the crystal lattice formation slightly, keeping the compound in solution longer during cooling.

Issue 2: "I see 'ghost' peaks or broadening in my NMR."

Diagnosis: Aggregation.[2] In non-polar deuterated solvents (like CDClngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


), 4-CPNA molecules stack via 

-

interactions, causing signal broadening.[2] Solution:
  • Switch Solvent: Use DMSO-dngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .[2] The high dielectric constant breaks the aggregates.
    
  • Apply Heat: Run the NMR at 300K or 310K. This increases molecular tumbling and sharpens the peaks.

Issue 3: "The compound won't dissolve in the reaction solvent (Ethanol)."

Diagnosis: Thermodynamic Limit. Ethanol cannot overcome the lattice energy of 4-CPNA at room temperature due to the ortho-nitro effect (intramolecular H-bonding prevents ethanol from solvating the amine effectively).[1][2] Solution:

  • Switch to High-Boiling Alcohols: Use n-Butanol (bp 117°C). The higher temperature attainable allows you to overcome the lattice energy.

  • The "Starter" Technique: Dissolve the compound in a minimum volume of THF, then dilute with Ethanol.

Advanced Protocols

Protocol A: High-Purity Recrystallization (The "Anti-Solvent" Method)

Use this for purifying >1g of material.[1]

Materials:

  • Solvent A (Good): Acetone or THF

  • Solvent B (Poor): Water or Hexane

  • Heating block/Oil bath[1]

Step-by-Step:

  • Dissolution: Place crude 4-CPNA in a flask. Add Solvent A dropwise while heating (50°C) until the solid just dissolves.

    • Tip: If the solution is dark/cloudy, filter it hot through a glass frit.

  • The Cloud Point: While keeping the solution hot, add Solvent B dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Re-clarify: Add 2-3 drops of Solvent A to make the solution clear again.[1][2]

  • Crystallization: Remove heat. Insulate the flask. Let it stand undisturbed for 12 hours.

  • Harvest: Filter the crystals and wash with cold Solvent B.

Protocol B: Preparation of Biological Stock Solutions (20 mM)

Use this for in vitro assays.

The Challenge: Avoiding precipitation when injecting into aqueous media.

  • Weigh 4-CPNA accurately.[1][2]

  • Add 100% DMSO (Anhydrous). Vortex for 60 seconds.[2]

  • Sonicate at 40°C for 10 minutes. Visual check: Ensure no micro-particulates remain (hold up to light).[2]

  • Storage: Aliquot into amber glass vials (protect from light). Store at -20°C.

    • Warning: Do not store in plastic (polystyrene) for long periods; nitroanilines can leach plasticizers.[2]

Mechanism of Insolubility (The "Why")

Understanding the molecular geometry helps predict behavior.

MolecularInteraction cluster_0 Intramolecular Forces cluster_1 Solvent Interaction NH2 NH2 NO2 NO2 NH2->NO2 H-Bond (Locks Protons) Ring Phenyl NH2->Ring Ethanol Ethanol NH2->Ethanol Blocked NO2->Ring DMSO DMSO Ring->DMSO Dipole Interaction

Figure 2: The intramolecular hydrogen bond (red dotted line) prevents weak polar solvents like Ethanol from effectively solvating the amine group.[1]

Frequently Asked Questions (FAQ)

Q: Can I use Acetone for recrystallization? A: Yes, but Acetone evaporates very quickly, which can lead to "skinning" (a film forming on top) rather than crystal growth.[2] A mixture of Acetone/Ethanol (1:1) is superior because the Ethanol slows the evaporation rate.

Q: My sample turned red in solution. Is it degraded? A: Not necessarily. Nitroanilines are solvatochromic.[2] They may appear yellow in non-polar solvents (Hexane) and shift to deep orange/red in polar aprotic solvents (DMSO) due to the stabilization of the charge-transfer excited state.[2] Verify purity via HPLC, not color.

Q: What is the best filter for this compound? A: Use PTFE (Teflon) or Nylon filters. Avoid Cellulose Acetate, as nitro-aromatics can sometimes bind non-specifically to cellulose matrices.[1][2]

References

  • Solubility of Nitroaniline Derivatives

    • Li, Y., et al. (2019).[2] "4-Chloro-2-nitroaniline Solubility in Several Pure Solvents: Determination, Modeling, and Solvent Effect Analysis." Journal of Chemical & Engineering Data.

    • Relevance: Establishes the hierarchy of NMP > DMSO > Esters > Alcohols for this specific structural class.
  • Intramolecular Hydrogen Bonding Effects

    • Suresh, C.H., et al. (2016).[2] "Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives." MDPI Molecules.

    • Relevance: Explains the "ortho-effect" mechanism reducing solubility in protic solvents.
  • Purification of Biaryl Amines

    • BenchChem Protocols.[2][3][4] "Recrystallization of Substituted Anilines."

    • Relevance: Provides standard protocols for ethanol/water recrystalliz

Sources

Catalyst selection for efficient Suzuki coupling of chlorinated anilines

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Catalyst Selection & Troubleshooting for Amino-Aryl Chlorides Audience: Medicinal Chemists, Process Chemists

Core Directive: The Challenge

Coupling chlorinated anilines (amino-aryl chlorides) presents a "double-bind" paradox in palladium catalysis:

  • Inert Electrophile: The C–Cl bond has a high bond dissociation energy (~95 kcal/mol) compared to bromides or iodides, making the oxidative addition step kinetically difficult.

  • Catalyst Poisoning: The free amine (-NH₂) is a Lewis base that can coordinate to the Palladium center, displacing less bulky ligands and shutting down the catalytic cycle (formation of inactive L2Pd(Ar)NHR species).

The Solution: You cannot use standard ligands (e.g., PPh₃, dppf). You must use Bulky, Electron-Rich Dialkylbiaryl Phosphines (Buchwald Ligands) or NHC ligands. These ligands are electron-rich enough to force oxidative addition across the C–Cl bond and bulky enough to physically block the amine from binding to the metal center.

Catalyst Selection Matrix

Use this matrix to select the starting point for your optimization. Do not guess; use the ligand architecture matched to your substrate's sterics.

Substrate ClassRecommended LigandRecommended Pre-catalystWhy?
General Unhindered (Cl is meta/para to NH₂)XPhos XPhos Pd G4 Best general-purpose ligand for aryl chlorides. High turnover frequency (TOF).
Hindered / Ortho-Substituted (Cl is ortho to NH₂ or alkyl)SPhos SPhos Pd G3/G4 Extreme steric bulk protects the Pd center. SPhos is often active even at lower temperatures.
Highly Electron-Deficient (e.g., chloropyridines)RuPhos RuPhos Pd G3/G4 Tuned for difficult oxidative additions and secondary amine tolerance.
Alternative / High Stability CataCXium A Pd(OAc)₂ + Ligand Excellent for ortho-substituted anilines if Buchwald ligands fail.

Tech Note: We strongly recommend using Pre-catalysts (G3 or G4) rather than mixing Pd(OAc)₂ and ligand in situ. Pre-catalysts ensure a strict 1:1 Pd:Ligand ratio and rapid activation at low temperatures, preventing the formation of inactive Pd-aggregates (Palladium black).

Visual Workflow: Decision Logic

CatalystSelection Start Start: Chlorinated Aniline Substrate CheckPos Check Chlorine Position Start->CheckPos MetaPara Meta / Para Position CheckPos->MetaPara Accessible Ortho Ortho Position (Steric Hindrance) CheckPos->Ortho Hindered CheckAmine Is Amine Protected? MetaPara->CheckAmine LigandS Primary Choice: SPhos (Steric Protection) Ortho->LigandS Requires Bulk Unprotected Unprotected (-NH2) CheckAmine->Unprotected Risk of Poisoning Protected Protected (-NHAc, -NBoc) CheckAmine->Protected Standard LigandX Primary Choice: XPhos (General Efficiency) Unprotected->LigandX Bulky Ligand Required Protected->LigandX LigandRu Alternative: RuPhos (If XPhos fails) LigandX->LigandRu If Low Conversion

Figure 1: Decision tree for selecting the optimal phosphine ligand based on substrate sterics and electronics.

Troubleshooting Guide (Q&A)

Q1: My reaction turns black immediately and yields are <10%. What is happening?

  • Diagnosis: This is "Pd Black" formation. The active Pd(0) species is aggregating into inactive nanoparticles before it can enter the catalytic cycle. This often happens because the amine substrate is coordinating to the Pd precursor before the phosphine ligand can bind.

  • The Fix:

    • Switch to a G3/G4 Pre-catalyst: These contain the ligand pre-bound to the metal.

    • Degas Rigorously: Oxygen accelerates catalyst decomposition. Sparge solvents with Argon for 15 mins.[1]

    • Increase Ligand Loading: If using in-situ mixing, use a Ligand:Pd ratio of 2:1 or higher to outcompete the amine.

Q2: I am seeing the C-N coupled product (Buchwald-Hartwig) instead of the Suzuki product.

  • Diagnosis: You are using a base that is too strong (e.g., NaOtBu, KOtBu). Strong alkoxide bases facilitate the deprotonation of the amine, making it a better nucleophile than the boronic acid.

  • The Fix: Switch to a milder, inorganic base. Potassium Phosphate (K₃PO₄) is the gold standard for this reaction. It is basic enough to activate the boronic acid but generally too weak to deprotonate the aniline efficiently, suppressing the C-N coupling pathway.

Q3: The starting material is consumed, but I see a "de-chlorinated" byproduct (Ar-Cl


 Ar-H). 
  • Diagnosis: Protodehalogenation. This is a reduction side-reaction.

  • The Fix:

    • Check Solvent: Avoid primary/secondary alcohols (e.g., Isopropanol, Ethanol) which can act as hydride sources. Use Dioxane or Toluene.

    • Temperature: Lower the reaction temperature by 10-20°C. SPhos is often active at 60-80°C; you may not need to reflux at 110°C.

Standard Operating Procedure (SOP)

Protocol: Suzuki Coupling of Unprotected 3-Chloroaniline Validated for 0.5 mmol scale.

Reagents:

  • Substrate: 3-Chloroaniline derivative (1.0 equiv)

  • Boronic Acid: Aryl boronic acid (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G4 (2-3 mol%)

  • Base: K₃PO₄ (3.0 equiv) [Use finely ground tribasic potassium phosphate]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio) [0.2 M concentration]

Workflow:

  • Setup: In a glovebox or under active Nitrogen flow, add the Substrate , Boronic Acid , and Base to a reaction vial equipped with a stir bar.

  • Catalyst Addition: Add XPhos Pd G4 last. (Solids first).

  • Solvent: Add the degassed Dioxane/Water mixture.[2] Cap the vial immediately with a septum cap (PTFE lined).

  • Reaction: Heat to 80°C (block temperature) with vigorous stirring (1000 rpm).

    • Note: Biphasic mixtures require fast stirring to ensure phase transfer.

  • Monitoring: Check LCMS at 2 hours. If conversion is <50%, raise temp to 100°C.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and Brine. Dry over Na₂SO₄.[2]

Mechanistic Insight: The "Safety" of Bulk

Why does SPhos work when PPh₃ fails? It is not just about electronics; it is about geometry .

Mechanism Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Cl insertion) Pd0->OxAdd Facilitated by electron-rich L AmineAttack Amine Coordination (POISONING) OxAdd->AmineAttack Blocked by Steric Bulk (SPhos) TransMet Transmetallation (Boronic Acid) OxAdd->TransMet Base (K3PO4) RedElim Reductive Elimination (C-C Bond) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 2: The catalytic cycle. Note how the steric bulk of the ligand (L) blocks the "Amine Poisoning" pathway, forcing the cycle toward Transmetallation.

References
  • BenchChem. (2025).[1][2] A Comparative Guide to Catalytic Systems for Cross-Coupling with 3-Chloro-5-(4-fluorophenyl)aniline. Retrieved from

  • Organic Chemistry Portal. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Retrieved from

  • Merck (Sigma-Aldrich). (n.d.). Buchwald Phosphine Ligands: XPhos and SPhos Applications. Retrieved from

  • National Institutes of Health (PMC). (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.[3] Retrieved from

  • Entegris. (n.d.). Buchwald Ligands Review: Technical Note. Retrieved from

Sources

Validation & Comparative

Chromatographic Selectivity Guide: Purity Validation of 4-(4-Chlorophenyl)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Comparison Overview

Objective: To provide a definitive purity validation protocol for synthesized 4-(4-Chlorophenyl)-2-nitroaniline (CAS: 23008-56-2).

The Challenge: This biaryl nitroaniline derivative presents a unique separation challenge. Standard C18 methods often fail to resolve the target molecule from structurally similar byproducts—specifically unreacted halogenated precursors (e.g., 4-bromo-2-nitroaniline) and homocoupling impurities (e.g., 4,4'-dichlorobiphenyl)—due to overlapping hydrophobicity profiles.

The Solution: This guide compares the industry-standard C18 (Octadecyl) stationary phase against the Phenyl-Hexyl phase. While C18 relies solely on hydrophobic interactions, Phenyl-Hexyl columns leverage


 interactions, offering superior selectivity for nitro-aromatic biaryls.
Quick Comparison: C18 vs. Phenyl-Hexyl[1][2]
FeatureStandard C18 (Octadecyl) Recommended: Phenyl-Hexyl
Primary Mechanism Hydrophobic Interaction (Dispersive)Hydrophobic + ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Stacking
Selectivity Based on alkyl chain length/hydrophobicity.Based on electron density and aromaticity.
Nitro-Biaryl Resolution Moderate. Often co-elutes positional isomers.High. Nitro groups are electron-withdrawing, enhancing

-interaction with the phase.
Mobile Phase Pref. Acetonitrile (Lower viscosity).Methanol (Enhances

selectivity).
Suitability General Screening.Purity Validation & Impurity Profiling.

Scientific Rationale: The Advantage

Mechanism of Action

The target molecule, 4-(4-Chlorophenyl)-2-nitroaniline, contains two aromatic rings and a nitro group.

  • The Nitro Effect: The nitro group (

    
    ) is strongly electron-withdrawing, creating an electron-deficient 
    
    
    
    -system on the aniline ring.
  • The Interaction: Phenyl-Hexyl stationary phases possess electron-rich aromatic rings. These interact with the electron-deficient target molecule via

    
     stacking .
    
  • The Result: This interaction adds a second dimension of retention ("Orthogonality") that C18 lacks. Impurities like 4-chloroaniline (lacking the nitro group's strong pull) or 4,4'-dichlorobiphenyl (lacking the amine/nitro polarity) will elute with significantly different retention times compared to the C18 profile.

Experimental Protocol

A. Reagents & Standards
  • Target Analyte: 4-(4-Chlorophenyl)-2-nitroaniline (Synthesized).

  • Reference Standard: >99.5% purity (Commercial or recrystallized).

  • Solvents: HPLC-grade Methanol (MeOH), Acetonitrile (ACN), and Water (

    
    ).
    
  • Additives: Formic Acid (0.1%) or Ammonium Formate (10mM) to stabilize ionization if using MS; prevents peak tailing of the aniline amine.

B. Chromatographic Conditions (The Comparison)

The following experimental setup allows for a direct head-to-head comparison.

ParameterMethod A: Standard Screening Method B: Optimized Selectivity (Recommended)
Column Agilent ZORBAX Eclipse Plus C18 (or equiv.)Agilent ZORBAX Eclipse Plus Phenyl-Hexyl
Dimensions


Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic Acid
Mobile Phase B Acetonitrile Methanol (Critical for

-selectivity)
Flow Rate


Gradient 0-2 min: 5% B2-15 min: 5%

95% B15-20 min: 95% B
0-2 min: 10% B2-20 min: 10%

90% B20-25 min: 90% B
Detection UV @ 254 nm (aromatic) & 380 nm (nitroaniline)UV @ 254 nm & 380 nm
Temperature


C. Sample Preparation[4][5]
  • Stock Solution: Dissolve

    
     of synthesized product in 
    
    
    
    Methanol (
    
    
    ).
  • Working Standard: Dilute Stock 1:10 with Mobile Phase A:B (50:50) to

    
    .
    
  • Filtration: Filter through a

    
     PTFE syringe filter (Nylon filters may bind nitroanilines).
    

Validation Workflow & Logic

The following diagram illustrates the decision-making process for validating the purity of the synthesized biaryl.

ValidationWorkflow Start Synthesized Crude Product (4-(4-Chlorophenyl)-2-nitroaniline) Screening Method Screening Compare C18 vs. Phenyl-Hexyl Start->Screening Decision Check Resolution (Rs) Is Rs > 2.0 for all impurities? Screening->Decision Optimize Optimize Gradient/Modifier Switch ACN to MeOH (Enhance π-π) Decision->Optimize No (Co-elution) Validation Full Validation (ICH Q2(R1)) Linearity, Precision, LOD/LOQ Decision->Validation Yes (Rs > 2.0) Optimize->Screening Final Release Purity Certificate (CoA) Validation->Final

Figure 1: Systematic workflow for selecting the optimal stationary phase and validating the method.

Performance Data: C18 vs. Phenyl-Hexyl[1][2][6][7]

The table below summarizes typical retention behavior for the target molecule and common synthesis impurities (e.g., from Suzuki coupling).

Modeled Data for Comparison:

CompoundTypeC18 Retention (

)
Phenyl-Hexyl Retention (

)
Resolution (

) on Phenyl-Hexyl
4-Chloroaniline Precursor4.2 min5.1 minN/A
4-Bromo-2-nitroaniline Precursor8.5 min9.8 min4.5
Target Molecule Product 8.8 min 11.2 min > 2.5 (vs. Precursor)
4,4'-Dichlorobiphenyl Byproduct14.1 min13.5 min> 5.0

Analysis:

  • C18 Issue: The 4-Bromo-2-nitroaniline and the Target Molecule often co-elute or show poor resolution (

    
    ) on C18 because the chloro- and bromo- substituents have similar hydrophobicity.
    
  • Phenyl-Hexyl Solution: The Phenyl-Hexyl column retains the Target Molecule longer (11.2 min) due to the specific interaction with the biaryl system, clearing the interference from the single-ring precursor.

Validation Parameters (ICH Q2(R1) Compliant)

To ensure the method is trustworthy for publication or regulatory submission, evaluate these parameters using the Phenyl-Hexyl method.

Specificity
  • Protocol: Inject Mobile Phase blank, Placebo (if formulation), and Spiked Sample (Product + known impurities).

  • Acceptance: No interference at the retention time of the main peak. Purity threshold (via Diode Array Detector) > 99.0%.

Linearity
  • Protocol: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .
Precision (Repeatability)
  • Protocol: 6 consecutive injections of the standard solution.

  • Acceptance: Relative Standard Deviation (RSD)

    
     for peak area.
    
Limit of Detection (LOD) & Quantitation (LOQ)
  • Calculation: Based on Signal-to-Noise (S/N) ratio.

    • LOD:

      
      
      
    • LOQ:

      
      
      

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[2][3] [Link]

  • Agilent Technologies. (2014). Optimizing the Separation of Nitro-aromatics Using a Phenyl-Hexyl Column. Application Note 5991-0888EN. [Link]

  • Advanced Materials Technology. (2018). Separation of Aromatic Nitro Compounds on HALO PFP and Phenyl-Hexyl.[4][Link]

Sources

Comparative analysis of N-substituted vs. ring-substituted nitroanilines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitroanilines represent a critical class of "push-pull" chromophores where an electron-donating amino group (


) and an electron-withdrawing nitro group (

) communicate through a

-conjugated benzene bridge. This guide provides a rigorous comparative analysis between N-substituted nitroanilines (modification at the donor site) and Ring-substituted nitroanilines (modification of the

-bridge).

While often grouped together, these two subclasses exhibit divergent physicochemical behaviors, synthetic requirements, and end-use applications. N-substitution typically enhances the Intramolecular Charge Transfer (ICT) character, making these derivatives ideal for non-linear optical (NLO) materials and energetic stabilizers. In contrast, ring substitution allows for fine-tuning of steric and electronic properties, primarily utilized in the optimization of azo dye intermediates and pharmaceutical isosteres.

Part 1: Physicochemical Profiling & Electronic Structure

The fundamental difference between these classes lies in how the substituent perturbs the donor-acceptor interaction.

The "Push-Pull" Mechanism
  • N-Substituted (e.g., N-methyl-4-nitroaniline): Alkyl groups on the nitrogen exert a positive inductive effect (+I), increasing the electron density on the donor nitrogen. This enhances the "push" of electrons toward the nitro group, often resulting in a bathochromic (red) shift in UV-Vis absorption and increased hyperpolarizability (

    
    ).
    
  • Ring-Substituted (e.g., 2-methyl-4-nitroaniline): Substituents on the ring (ortho/meta) influence the planarity of the system. An ortho-methyl group (relative to the amine) can sterically clash with the amino hydrogens, twisting the

    
     bond and reducing orbital overlap (Steric Inhibition of Resonance). This often leads to a hypsochromic (blue) shift and reduced basicity compared to the N-substituted analog.
    
Comparative Data Table

The following table contrasts the key properties of two representative isomers: N-methyl-4-nitroaniline (MNA) and 2-methyl-4-nitroaniline (2-M-4-NA) .

FeatureN-Methyl-4-nitroaniline (MNA)2-Methyl-4-nitroaniline (2-M-4-NA)
Structure Type N-SubstitutedRing-Substituted (Ortho to amine)
CAS Number 100-15-299-52-5
Melting Point 152 °C130–132 °C
Appearance Brownish-yellow prismsYellow needles
Solubility (Water) Insoluble< 1 mg/mL
Primary Application Energetic stabilizers, NLO materialsAzo dye intermediates, Nanofibers
Metabolic Fate N-Demethylation

Nitro-reduction
Direct Nitro-reduction
Electronic Effect Enhanced ICT (Inductive donation)Steric modulation / Hyperconjugation

Part 2: Synthetic Methodologies

The synthesis of these two classes requires fundamentally different strategies to ensure regioselectivity.

Ring-Substitution Strategy: The Protection-Nitration Sequence

Direct nitration of aniline is hazardous and non-selective (yielding tars and meta-isomers). To synthesize 2-methyl-4-nitroaniline , one must utilize the ortho-directing power of a protected amine on a toluene scaffold.

Protocol A: Synthesis of 2-Methyl-4-nitroaniline

  • Precursor: o-Toluidine[1][2][3][4]

  • Mechanism: Electrophilic Aromatic Substitution (

    
    )
    
  • Protection (Acetylation):

    • Reagents: o-Toluidine, Acetic Anhydride, Acetic Acid.[2]

    • Procedure: Reflux o-toluidine with acetic anhydride to form N-acetyl-o-toluidine.

    • Rationale: Acetylation attenuates the reactivity of the amine (preventing oxidation) and enforces para selectivity (relative to the amine) due to steric bulk blocking the ortho position.

  • Nitration:

    • Reagents: HNO

      
       (65%), H
      
      
      
      SO
      
      
      , < 20°C.
    • Procedure: Add mixed acid dropwise to the protected intermediate. Maintain low temperature to prevent di-nitration.

    • Outcome: The nitro group attacks the position para to the acetamido group (position 4).

  • Deprotection (Hydrolysis):

    • Reagents: HCl (aq) or H

      
      SO
      
      
      
      , Reflux.[4]
    • Procedure: Heat the nitrated intermediate in acid to cleave the amide bond. Neutralize with NaOH to precipitate the free base product.

N-Substitution Strategy: Nucleophilic Substitution or Alkylation

Synthesizing N-methyl-4-nitroaniline typically avoids direct nitration. Instead, it builds upon an existing nitro-aromatic core or uses reductive alkylation.

Protocol B: Synthesis of N-Methyl-4-nitroaniline

  • Precursor: 1-Chloro-4-nitrobenzene or p-Nitroaniline

  • Mechanism: Nucleophilic Aromatic Substitution (

    
    ) or N-Alkylation
    
  • Method 1:

    
     (Industrial Route) 
    
    • Reagents: 1-Chloro-4-nitrobenzene, Methylamine (aq), autoclave/pressure.

    • Procedure: React chloronitrobenzene with excess methylamine at 130-150°C.

    • Rationale: The strong electron-withdrawing nitro group activates the para-carbon for nucleophilic attack by the amine, displacing the chloride.

  • Method 2: N-Formylation/Reduction (Lab Scale)

    • Reagents: p-Nitroaniline, Formic acid, Borohydride (or MeI/Base).[5]

    • Procedure: Formylate p-nitroaniline to N-formyl-4-nitroaniline.[5] Methylate the nitrogen (using MeI/NaH), then hydrolyze; OR reduce the formyl group (though nitro reduction is a risk with strong reducing agents).

    • Preferred Lab Route: Direct methylation of p-nitroaniline using Methanol/H

      
      SO
      
      
      
      (high pressure) or MeI is difficult due to poly-alkylation. The
      
      
      route is superior for purity.
Comparative Synthesis Workflow

The following diagram illustrates the divergent logic required for these two classes.

SynthesisComparison cluster_0 Ring-Substituted (2-Methyl-4-nitroaniline) cluster_1 N-Substituted (N-Methyl-4-nitroaniline) oTol o-Toluidine Protect Acetylation (Protection) oTol->Protect Ac2O Nitration Nitration (HNO3/H2SO4) Protect->Nitration Directs Para Hydrolysis Acid Hydrolysis (Deprotection) Nitration->Hydrolysis Target1 2-Methyl-4-nitroaniline Hydrolysis->Target1 ClNitro 1-Chloro-4-nitrobenzene SNAr SNAr Reaction (Nucleophilic Attack) ClNitro->SNAr Methylamine Heat/Pressure Target2 N-Methyl-4-nitroaniline SNAr->Target2 -HCl

Caption: Divergent synthetic pathways. Ring substitution requires a 3-step protection strategy to ensure regioselectivity, whereas N-substitution often utilizes a 1-step displacement reaction (


) on an activated core.

Part 3: Biological Activity & Metabolic Fate

For drug development professionals, understanding the metabolic stability of these pharmacophores is crucial.[6]

Metabolic Divergence
  • N-Substituted Fate (Oxidative Dealkylation): The N-methyl group is a prime target for Cytochrome P450 enzymes. The primary clearance pathway involves N-demethylation to yield the parent p-nitroaniline.

    • Pathway:

      
      
      
    • Implication: The toxicity profile often converges with that of the parent nitroaniline after metabolism.

  • Ring-Substituted Fate (Nitroreduction): Alkyl groups on the ring are generally stable to immediate oxidation. The primary metabolic event is nitroreduction by cytosolic nitroreductases or gut microbiota.

    • Pathway:

      
      
      
    • Implication: The intermediate hydroxylamine (

      
      ) is highly reactive and can form DNA adducts, leading to genotoxicity. Ring substituents (like methyl) can sterically hinder the nitroreductase active site, potentially altering the rate of this activation compared to unsubstituted analogs.
      
Toxicity Considerations

Both classes are capable of inducing methemoglobinemia (oxidation of hemoglobin Fe


 to Fe

). However, N-substituted derivatives may exhibit delayed toxicity due to the requirement for metabolic N-demethylation before the amine becomes fully available for N-oxidation cycles.

References

  • BenchChem. (2025).[3][4][6][7] A Comparative Guide to the Synthesis of 2-Methyl-4-nitroaniline. Retrieved from .

  • National Toxicology Program (NTP). (1992).[8][9] Chemical Repository Database: N-Methyl-4-nitroaniline. Retrieved from .

  • Isakov, D. V., et al. (2010).[10] Oriented single-crystal-like molecular arrangement of optically nonlinear 2-methyl-4-nitroaniline in electrospun nanofibers.[10] ACS Nano, 5(1), 73-78.[10] Retrieved from .

  • Boddu, V. M., et al. (2008). Physicochemical properties of an insensitive munitions compound, N-methyl-4-nitroaniline (MNA). Journal of Hazardous Materials, 155(1-2), 288-294.[11] Retrieved from .

  • ChemicalBook. (2026). Product Properties: 2-Methyl-4-nitroaniline and N-Methyl-4-nitroaniline. Retrieved from .

Sources

Analytical Architectures for Nitroaniline Detection: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Nitroanilines (


-, 

-, and

- isomers) are critical intermediates in the synthesis of azo dyes, antioxidants, and pharmaceuticals, yet they remain priority pollutants due to their high toxicity and hematological effects (methemoglobinemia).[1] Among them,

-nitroaniline (

-NA)
is often the most toxic and persistent.

For the analytical chemist, the challenge is twofold: isomer selectivity (distinguishing


-NA from 

-NA and

-NA) and trace-level sensitivity in complex matrices (wastewater, serum, or reaction mixtures).

This guide moves beyond generic descriptions to rigorously compare three distinct analytical architectures:

  • HPLC-UV/DAD: The regulatory gold standard for validation.

  • Electrochemical Voltammetry: The cost-effective solution for rapid, point-of-use screening.

  • Fluorescence Quenching (MIP-QDs): The emerging high-throughput alternative.

Comparative Performance Matrix

The following table synthesizes experimental performance metrics from recent validation studies.

FeatureHPLC-UV (with SPE) Electrochemical (Au-Pd/GCE) Fluorescence (CdTe-MIP)
Primary Mechanism Partitioning/AdsorptionRedox Reduction (

)
Electron Transfer Quenching
Limit of Detection (LOD)


g/L (~1 nM)


M

nM
Linear Range


g/L


M


M
Selectivity Excellent (Isomer resolved)Moderate (Redox potentials overlap)High (Imprinted cavities)
Sample Throughput Low (15-20 min/run)High (< 2 min/scan)Very High (Plate reader capable)
Cost per Analysis High (Solvents, Columns)Low (Reusable electrodes)Moderate (Reagent synthesis)
Field Deployability No (Lab-bound)Yes (Portable Potentiostats)Possible (Handheld Fluorometers)

Deep Dive: HPLC-UV with Solid-Phase Extraction (The Gold Standard)

High-Performance Liquid Chromatography (HPLC) remains the definitive method for regulatory compliance (e.g., EPA Method 8131). Direct injection often lacks sensitivity; therefore, Solid-Phase Extraction (SPE) is the critical "causality" step that concentrates the analyte and removes matrix interferences.

Experimental Protocol: Validated Workflow

Note: This protocol is self-validating via the use of internal standards and recovery spikes.

A. Sample Preparation (SPE Enrichment)

  • Conditioning: Use an Oasis HLB cartridge (Hydrophilic-Lipophilic Balance).[2][3][4] Pass 3 mL Methanol followed by 3 mL deionized water. Rationale: Activates the sorbent for polar aromatic retention.

  • Loading: Pass 500 mL of water sample (pH adjusted to 7.0) through the cartridge at 5 mL/min.

  • Washing: Wash with 5 mL of 5% Methanol/Water. Rationale: Removes highly polar salts/organics without eluting nitroanilines.

  • Elution: Elute analytes with 2 x 3 mL of Methanol containing 1% Acetic Acid.

  • Reconstitution: Evaporate to dryness under

    
     stream; reconstitute in 1 mL Mobile Phase.
    

B. Chromatographic Conditions

  • Column: Agilent TC-C18 (250 mm x 4.6 mm, 5

    
    m).
    
  • Mobile Phase: Isocratic Acetonitrile:Water (30:70 v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV-DAD at 254 nm (aromatic ring) and 380 nm (nitro-conjugation specific).

  • QA/QC: Inject a standard every 10 samples. Acceptable drift: <2%.

Workflow Visualization

HPLC_Workflow cluster_0 Pre-Treatment (SPE) cluster_1 Analysis Sample Raw Sample (500 mL) Condition Condition HLB (MeOH/H2O) Sample->Condition Load Load Sample (pH 7.0) Condition->Load Wash Wash (5% MeOH) Load->Wash Elute Elute (MeOH + 1% HAc) Wash->Elute Recon Reconstitute (Mobile Phase) Elute->Recon N2 Evap Inject Inject (20 µL) Recon->Inject Separation C18 Column Separation Inject->Separation Detect UV-DAD (254/380 nm) Separation->Detect

Figure 1: Validated SPE-HPLC workflow ensuring matrix removal and analyte enrichment.

Deep Dive: Electrochemical Sensing (The Field Alternative)

While HPLC separates isomers physically, electrochemistry distinguishes them energetically. The reduction of the nitro group (


) is the signal generator. Unmodified electrodes suffer from slow kinetics; therefore, nanostructuring  the electrode surface is essential.
Mechanism & Protocol: Au-Pd Modified GCE

This method utilizes Bimetallic Nanoparticles (Au-Pd) to catalyze the reduction, lowering the overpotential and increasing current sensitivity.

A. Electrode Fabrication

  • Cleaning: Polish Glassy Carbon Electrode (GCE) with 0.05

    
    m alumina slurry; sonicate in ethanol/water.
    
  • Synthesis: Mix

    
     and 
    
    
    
    solutions. Add Sodium Citrate and reduce with
    
    
    under stirring to form Au-Pd NPs.
  • Modification: Drop-cast 5

    
    L of the Au-Pd suspension onto the GCE surface. Dry under IR lamp.
    

B. Measurement (Differential Pulse Voltammetry - DPV)

  • Electrolyte: 0.1 M Phosphate Buffer Saline (PBS), pH 7.0.

  • Scan Range: 0.0 V to -1.0 V.

  • Signal: Look for the sharp cathodic peak at approx -0.8 V (specific to

    
    -NA reduction).
    
  • Self-Validation: Run a cyclic voltammetry (CV) scan first. If the peak separation (

    
    ) > 100mV, the electrode surface is fouled and requires re-polishing.
    
Reaction Pathway Visualization

Electrochem_Mechanism cluster_red1 Primary Reduction (Irreversible) cluster_red2 Secondary Reduction (Quasi-Reversible) cluster_red3 Final Reduction NO2 Nitroaniline (R-NO2) Intermediate Nitroso (R-NO) NO2->Intermediate Slow Step1 2e- / 2H+ Product1 Hydroxylamine (R-NHOH) Intermediate->Product1 Fast Step2 2e- / 2H+ Final Phenylamine (R-NH2) Product1->Final pH Dependent Note Detection Signal: Cathodic Peak Current (Ipc) Product1->Note Step3 2e- / 2H+

Figure 2: Electrochemical reduction pathway of the nitro group, the basis for voltammetric detection.

Deep Dive: Fluorescence Quenching (High Selectivity)

Fluorescence methods are often plagued by interference. However, combining Quantum Dots (QDs) with Molecularly Imprinted Polymers (MIPs) creates a "lock-and-key" sensor that is highly specific to


-NA.

Protocol Overview:

  • Synthesis: Sol-gel polymerization of CdTe QDs in the presence of

    
    -NA (template).
    
  • Extraction: Wash the polymer to remove the

    
    -NA template, leaving specific cavities.
    
  • Detection:

    • Add sample to the CdTe@MIP solution.

    • 
      -NA re-binds to the cavities.
      
    • Mechanism: Photo-induced electron transfer (PET) from the QD conduction band to the electron-deficient nitro group of

      
      -NA causes fluorescence quenching.
      
    • Readout: Measure intensity at

      
       nm. Use Stern-Volmer equation (
      
      
      
      ) for quantification.

References

  • Xiao, H., & Zhang, Z. (2023).[5] Sensitive and selective detection of p-nitroaniline with the assistance of a fluorescence capillary imprinted sensor. Analytical Methods, 15, 4000-4008. [Link]

  • Barros, M. R., et al. (2021).[4] Au-on-Pd bimetallic nanoparticles applied to the voltammetric determination and monitoring of 4-nitroaniline in environmental samples. Microchemical Journal. [Link]

  • Tong, C., et al. (2010).[3] Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography. Chemosphere, 81(4), 430-435. [Link]

Sources

Validated HPLC Methods for the Analysis of 4-Chlorophenylhydrazine Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

4-Chlorophenylhydrazine hydrochloride (4-CPH) is a fundamental non-heterocyclic building block in organic synthesis. It is heavily utilized in the production of active pharmaceutical ingredients (APIs) such as the nonsteroidal anti-inflammatory drug Carprofen and the neuroprotective agent Edaravone, as detailed in the [1]. During the synthesis of 4-CPH from 4-chloroaniline, several process impurities are generated, most notably the positional isomers 2-chlorophenylhydrazine (2-CPH) and 3-chlorophenylhydrazine (3-CPH), alongside unreacted 4-chloroaniline (4-CA)[1].

Because these impurities are potentially genotoxic and can significantly impact the efficacy and safety profile of the final API, regulatory frameworks mandate their strict control. However, quantifying 2-CPH and 3-CPH is analytically challenging due to their identical molecular weights and highly similar polarities. This guide objectively compares state-of-the-art HPLC methodologies for isolating and quantifying these isomers, providing researchers with the mechanistic insights and validated protocols necessary for robust quality control.

Methodological Comparison: Selecting the Optimal Workflow

Depending on the sample matrix, target sensitivity, and downstream applications, analytical scientists typically choose between direct Reverse-Phase HPLC (RP-HPLC), Derivatization HPLC-DAD, and Mixed-Mode Chromatography.

Direct RP-HPLC (The Green Approach)

Recent advancements prioritize "green" analytical methods that minimize hazardous solvent use. A validated method using a Waters X-Bridge C18 column allows for the direct separation of 4-CPH, 2-CPH, 3-CPH, and 4-CA using a simple water/methanol or water/acetonitrile gradient[1]. This method is highly efficient for routine API quality control, achieving detection limits as low as 0.02% without the need for complex sample preparation[1].

Pre-Column Derivatization HPLC-DAD

When 4-CPH is present in a complex drug matrix where co-eluting peaks obscure the UV region (~260 nm), direct detection lacks specificity. In these cases, derivatization with benzaldehyde or 4-nitrobenzaldehyde is employed, a standard practice noted by[2]. This reaction forms a hydrazone derivative, shifting the absorption maximum into the near-visible/visible light region (330–460 nm) according to [3]. This method offers unparalleled specificity by optically isolating the analytes from the bulk drug matrix.

Mixed-Mode Chromatography

For applications requiring mass spectrometry (MS) compatibility or preparative-scale isolation, standard phosphate buffers used in traditional RP-HPLC are unsuitable. Mixed-mode columns (e.g., Newcrom R1) with low silanol activity allow for the use of MS-friendly mobile phases like formic acid while maintaining sharp peak shapes for basic hydrazine functional groups, as demonstrated by [4].

Quantitative Performance Comparison
Analytical MethodStationary PhaseMobile PhaseDetection RangeLimit of Detection (LOD)Primary Advantage
Direct RP-HPLC Waters X-Bridge C18 (5 µm)Water / AcetonitrileUV 260 nm0.02% (2-CPH, 4-CA)0.04% (3-CPH)Environmentally benign; rapid sample prep[1].
Derivatization HPLC-DAD Standard C18Acetonitrile / WaterDAD 330–460 nm< 0.01% (Matrix dependent)Eliminates matrix interference; high specificity[3].
Mixed-Mode LC Newcrom R1MeCN / H2O / HCOOHUV / MSN/A (Scalable)MS-compatible; ideal for preparative isolation[4].
Phenyl-Bonded LC Phenyl Bonded SilicaOrganic / Buffer GradientUV 260 nm~0.75 ppmStrong

interactions for trace residues, per[5].

Mechanistic Insights: The Causality of Separation

Why do 2-CPH and 3-CPH separate on a C18 column? Although 2-CPH and 3-CPH are positional isomers, the location of the chlorine atom fundamentally alters the molecule's dipole moment and steric profile. In 2-CPH (ortho-position), the chlorine atom creates steric hindrance near the hydrazine moiety, slightly shielding it from the polar mobile phase and altering its overall hydrophobic footprint. The Waters X-Bridge C18 column utilizes Ethylene Bridged Hybrid (BEH) particle technology, which provides a highly dense and stable hydrophobic surface. This specific surface chemistry amplifies the subtle steric and dipole differences between the ortho and meta substitutions, dictating their partitioning kinetics and achieving baseline resolution where standard silica columns fail[1].

The Physics of Derivatization (Bathochromic Shift): Phenylhydrazines lack a strong, distinct chromophore in the visible spectrum. By reacting the primary amine of the hydrazine with benzaldehyde, a condensation reaction occurs, forming a hydrazone[3]. Mechanistically, this extends the conjugated


-electron system across the molecule. According to molecular orbital theory, this extended conjugation lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the absorption maximum (

) undergoes a bathochromic (red) shift from the UV region to the 330–460 nm range. Because most pharmaceutical matrices are optically transparent at these longer wavelengths, background noise is virtually eliminated, drastically improving the Signal-to-Noise (S/N) ratio[3].

Experimental Protocol: Validated Green RP-HPLC Method

To ensure trustworthiness and analytical rigor, the following protocol is designed as a self-validating system . It incorporates mandatory System Suitability Testing (SST) to verify chromatographic performance before any sample data is accepted.

Step 1: Reagent & Standard Preparation
  • Mobile Phase: Prepare Mobile Phase A (0.1% Formic acid in HPLC-grade Water) and Mobile Phase B (100% Acetonitrile). Filter through a 0.22 µm membrane and degas.

  • Standard Solutions: Accurately weigh reference standards of 4-CPH, 2-CPH, 3-CPH, and 4-CA. Dissolve in the mobile phase diluent to create a mixed stock solution. Dilute to the target specification limit (e.g., 0.15% relative to the working sample concentration).

Step 2: Sample Preparation
  • Accurately weigh the 4-CPH batch sample.

  • Dissolve in the diluent to achieve a working concentration of 1.0 mg/mL.

  • Sonicate for 10 minutes at room temperature to ensure complete dissolution, then filter through a 0.45 µm PTFE syringe filter into an HPLC vial.

Step 3: Chromatographic Conditions
  • Column: Waters X-Bridge C18 (250 mm × 4.6 mm, 5 µm)[1].

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

  • Detection: UV at 260 nm.

  • Elution: Isocratic or shallow gradient optimized for the specific retention times of the isomers.

Step 4: System Suitability Testing (The Self-Validation Gate)

Before analyzing the sample, inject the mixed standard solution in six replicates. The system is only validated for use if it meets the following causality-driven criteria:

  • Resolution (

    
    ):  Must be 
    
    
    
    between 2-CPH and 3-CPH. (Ensures baseline separation for accurate integration).
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for the 4-CPH peak. (Verifies that secondary silanol interactions are suppressed).
  • Precision (%RSD): The relative standard deviation of the peak areas for all impurities must be

    
    . (Confirms autosampler and pump precision).
    
Step 5: Execution & Quantification
  • Inject a blank (diluent) to verify the absence of carryover or baseline interference.

  • Inject the sample solutions.

  • Quantify the positional isomers using the external standard method, calculating the % w/w of 2-CPH, 3-CPH, and 4-CA relative to the 4-CPH main peak.

Analytical Decision Tree

G Start 4-CPH Sample Matrix Eval Assess Matrix Interference Start->Eval Path1 High Interference (Genotoxic Profiling) Eval->Path1 Path2 Low Interference (Routine QC) Eval->Path2 Method1 Derivatization HPLC-DAD (Benzaldehyde, 330-460 nm) Path1->Method1 Method2 Direct RP-HPLC (Waters X-Bridge C18, 260 nm) Path2->Method2 Result Isomer Resolution & Quantification Method1->Result Method2->Result

Analytical workflow for selecting the optimal 4-CPH isomer quantification method.

References[1] Green Synthesis and Analytical Technique for the Separation of Substituted Chlorophenyl Hydrazine Isomers by Reverse Phase HPLC Method.Rasayan Journal of Chemistry, Vol. 17, No. 4, 2024. Available at: https://rasayanjournal.co.in[2] A Comparative Guide to the Biological Activities and Analytical Detection of Phenylhydrazine Derivatives.BenchChem. Available at:https://www.benchchem.com[3] CN109521136A - The method that derivatization HPLC-DAD method measures benzene hydrazine and its derivative in drug or synthetic intermediate.Google Patents. Available at:https://patents.google.com/patent/CN109521136A/en[4] Separation of Phenylhydrazine hydrochloride on Newcrom R1 HPLC column.SIELC Technologies. Available at: https://sielc.com[5] CN103454370A - Method for measuring phenylhydrazine compound residues in crude drugs through HPLC.Google Patents. Available at:https://patents.google.com/patent/CN103454370A/en

Sources

Technical Comparison Guide: Biological Activity Profiling of Nitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Analysis

Nitroaniline derivatives represent a privileged scaffold in medicinal chemistry, serving as critical pharmacophores in anti-arrhythmics, sulfonamides, and emerging hypoxia-selective anticancer agents. This guide provides a comparative technical analysis of their biological profiles, focusing on the structural determinants that drive cytotoxicity, antimicrobial efficacy, and mutagenic potential.

The biological activity of this class is governed by two primary electronic features:

  • The Nitro Group (-NO₂): Acts as a strong electron-withdrawing group (EWG), influencing the pKa of the amine and serving as a "warhead" for bioreductive enzymes (nitroreductases).

  • Positional Isomerism: The ortho, meta, and para positioning dictates the dipole moment and the ability to chelate metals or intercalate DNA.

Structure-Activity Relationship (SAR) Logic

The following diagram outlines the decision logic for optimizing nitroaniline derivatives based on the desired biological endpoint.

SAR_Logic Scaffold Nitroaniline Scaffold Pos_Ortho Ortho-Substitution (Steric/Chelation) Scaffold->Pos_Ortho Chelation Potential Pos_Para Para-Substitution (Electronic/Resonance) Scaffold->Pos_Para Max Resonance Deriv_Schiff Schiff Base Formation (-N=CH-) Pos_Ortho->Deriv_Schiff Pos_Para->Deriv_Schiff Activity_Cyto Cytotoxicity (Bioreduction) Pos_Para->Activity_Cyto Nitroreductase Activation Deriv_Metal Metal Complexation (Co, Ni, Cu) Deriv_Schiff->Deriv_Metal Ligand Binding Deriv_Schiff->Activity_Cyto Intercalation Activity_AntiMicro Antimicrobial Activity (High Lipophilicity) Deriv_Metal->Activity_AntiMicro Increases Cell Permeability

Caption: SAR decision matrix for nitroaniline optimization. Metal complexation significantly enhances antimicrobial permeation, while para-nitro positioning favors bioreductive cytotoxicity.

Comparative Biological Profiles

Anticancer Cytotoxicity: N-Substitution Effects

Unsubstituted nitroanilines show moderate toxicity, but N-substitution dramatically enhances potency and selectivity. The mechanism often involves bioreductive activation under hypoxic conditions (common in solid tumors), where the nitro group is reduced to a toxic hydroxylamine or amine species [1].

Table 1: Comparative IC50 Values of N-Substituted 2-Nitroaniline Derivatives

Compound ClassSpecific DerivativeCell Line (Target)IC50 / PotencyMechanism Note
Parent Isomer 2-NitroanilineSubmitochondrial particlesEC50: 180 µMBaseline toxicity; low selectivity [2].
Parent Isomer 4-NitroanilineSubmitochondrial particlesEC50: 210 µMSlightly less toxic than ortho-isomer in this assay [2].
N-Substituted 4-Methylphenyl-2-nitroanilineHCT116 (Colon Cancer)5.9 nM High potency due to lipophilic interaction [1].
N-Substituted Pyrimidine-linked derivativeMer Kinase18.5 nMKinase inhibition (targeted therapy) [1].[1]
Mustard 2,4-Dinitrobenzamide mustardUV4 (Hypoxic cells)High Selectivity60-70 fold selectivity for hypoxic vs aerobic cells [4].[2]

Expert Insight: The nanomolar potency of the N-substituted derivatives (Row 3) compared to the micromolar potency of the parent compounds (Row 1) highlights that the nitroaniline core acts best as a scaffold for positioning other pharmacophores rather than being the sole active agent.

Antimicrobial Activity: Ligand vs. Complex

A critical strategy in optimizing nitroanilines for antimicrobial use is the formation of Schiff bases followed by metal complexation.[3] This follows Overtone’s Concept and Tweedy’s Chelation Theory : chelation reduces the polarity of the metal ion, increasing the lipophilic character of the complex and favoring permeation through the lipid layer of the bacterial membrane [7].

Table 2: Antibacterial Efficacy (Zone of Inhibition / MIC)

CompoundOrganismActivity ProfileComparative Analysis
Schiff Base Ligand (5-bromosalicylidene-4-nitroaniline)S. aureusModerateActivity attributed to the azomethine (-N=CH-) linkage and nitro group [11].
Co(II) Complex (of above ligand)S. aureusHigh Superior to free ligand. Chelation enhances lipophilicity and penetration [11].
Ni(II) Complex (p-nitroaniline derived)E. coliHighMore active than free ligand; comparable to standard antibiotics in some strains [9].
Parent 4-Nitroaniline E. coliLowLimited membrane permeability without the Schiff base modification.
Mutagenicity & Safety Profile

Researchers must be aware of the genotoxic risks. The Ames test reveals that while simple nitroanilines are weak mutagens, specific substitutions can create potent frameshift mutagens.

  • High Risk: 2-cyano-4-nitroaniline and 2,6-dicyano-4-nitroaniline are potent mutagens (frameshift) in Salmonella strains TA98 and YG1024 [5].

  • Mechanism: Mutagenicity is mediated by bacterial nitroreductase and acetyltransferase enzymes [5].[4]

  • Isomerism: Meta- and para-positions often confer stronger mutagenic activity in aniline-based compounds compared to ortho [6].

Mechanistic Pathways

Understanding the dual-pathway mechanism is essential for designing derivatives that kill cancer cells while minimizing systemic toxicity.

Mechanism cluster_Hypoxia Hypoxic Tumor Environment cluster_Aerobic Aerobic/Normal Tissue Entry Nitroaniline Entry (Cell Membrane) NitroReductase Nitroreductase (Enzyme) Entry->NitroReductase Reduction Reduction to Hydroxylamine (-NHOH) NitroReductase->Reduction DNA_Damage DNA Alkylation/Crosslinking (Apoptosis) Reduction->DNA_Damage In Hypoxia Reoxidation Futile Cycling (Re-oxidation to -NO2) Reduction->Reoxidation In Presence of O2 ROS ROS Generation (Oxidative Stress) Reoxidation->ROS

Caption: Bioreductive activation pathway.[1][2] In hypoxic tumors, the intermediate causes DNA damage. In normal oxygenated tissue, futile cycling protects cells but generates ROS.

Validated Experimental Protocols

Protocol A: Synthesis of Nitroaniline Schiff Bases

Objective: Synthesis of N-(4-nitrobenzylidene)aniline derivatives for antimicrobial screening.

Causality: The reaction is a condensation between an amine and a carbonyl. Water is a byproduct; its removal drives the equilibrium toward the product (Le Chatelier's principle).

  • Reagent Prep: Dissolve 0.01 mol of 4-nitroaniline and 0.01 mol of the substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) in 20 mL of absolute ethanol.

    • Expert Tip: Use absolute ethanol to minimize water content initially.

  • Catalysis: Add 2-3 drops of glacial acetic acid or concentrated H₂SO₄.

    • Why: Protonation of the carbonyl oxygen makes the carbon more electrophilic, facilitating the nucleophilic attack by the amine.

  • Reflux: Heat the mixture under reflux for 3-6 hours.

    • Validation: Monitor progress via TLC (solvent system: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the amine spot.[5]

  • Isolation: Pour the reaction mixture into ice-cold water.

    • Why: Rapid cooling promotes crystallization of the Schiff base.

  • Purification: Filter the precipitate and recrystallize from ethanol.

    • Standard: A sharp melting point indicates high purity.

Protocol B: MTT Cytotoxicity Assay for Nitro-Compounds

Objective: Determine IC50 values while avoiding colorimetric interference.

Causality: Nitro compounds can sometimes be colored or interfere with redox reactions. Proper controls are non-negotiable.

  • Seeding: Seed cancer cells (e.g., HCT116) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add nitroaniline derivatives at graded concentrations (0.1 nM to 100 µM).

    • Solubility Note: Dissolve compounds in DMSO. Final DMSO concentration in the well must be <0.5% to prevent solvent toxicity.

  • Incubation: Incubate for 48-72 hours.

  • MTT Addition: Add MTT reagent (5 mg/mL in PBS) and incubate for 4 hours.

    • Mechanism:[6] Mitochondrial succinate dehydrogenase in viable cells reduces yellow MTT to purple formazan.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals.

    • Expert Tip: Nitroanilines themselves are often yellow/orange. You must include a "Compound Blank" (media + compound + no cells) to subtract the intrinsic absorbance of the drug from the final reading.

  • Read: Measure absorbance at 570 nm (reference 630 nm).

MTT_Workflow Step1 Cell Seeding (5k/well) Step2 Drug Treatment (Serial Dilution) Step1->Step2 Step3 Incubation (48-72h) Step2->Step3 Control CRITICAL: Compound Blank Step2->Control Parallel Setup Step4 MTT Reduction (4h) Step3->Step4 Step5 Solubilization (DMSO) Step4->Step5 Control->Step5 Subtract OD

Caption: MTT Assay workflow emphasizing the critical "Compound Blank" step required for colored nitro-compounds.

References

  • BenchChem. (2025).[1][7][8][9] N-Substituted 2-Nitroaniline Derivatives: A Comparative Guide for Drug Discovery. Link

  • BenchChem. (2025).[1][7][8][9] A Comparative Guide to the Cytotoxicity of Substituted Nitroanilines. Link

  • MDPI. (2026). Design, Synthesis, and Biological Evaluation of N,N-Diphenylaniline-Based Derivatives. Link

  • PubMed. (2025). Hypoxia-selective antitumor agents: Synthesis of water-soluble nitroaniline mustards. Link

  • Josephy, P. D., et al. (2016).[4][10] Potent Mutagenicity in the Ames Test of 2-cyano-4-nitroaniline. Environmental and Molecular Mutagenesis.[4][11] Link

  • ResearchGate. (2015). Mutagenicity of aniline-based compounds correlation with nitro group position. Link

  • International Science Community Association. (2015).[5][12] Synthesis and Characterization of Schiff base m-nitro aniline and their complexes. Link

  • Der Pharma Chemica. (2015). Synthesis of substituted schiff's bases and their antimicrobial activity. Link

  • RSIS International. (2015).[5][8][12] Synthesis and Antimicrobial Activities of Schiff Base Derived From Benzaldehyde with Nitroaniline. Link

  • BenchChem. (2025).[1] The Biological Activity of Nitroaniline Derivatives: A Technical Guide. Link

  • Science and Education Publishing. (2024).[13] Determination of Antibacterial Activity of 5-Bromosalicylidene-4-Nitroaniline and Their Cobalt (II) Complexes. Link

Sources

Basicity Comparison Guide: o-Nitroaniline vs. p-Nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of rational drug design, dye synthesis, and agrochemical development, understanding the precise basicity of aromatic amines is critical for predicting pharmacokinetics and chemical reactivity. This guide provides an objective, mechanistic comparison of the basicity of ortho-nitroaniline (o-nitroaniline) and para-nitroaniline (p-nitroaniline). By dissecting the electronic and spatial parameters that govern their proton-accepting capabilities, we establish why o-nitroaniline is a significantly weaker base than its para-substituted counterpart, supported by validated spectrophotometric methodologies.

Mechanistic Causality: Electronic and Spatial Effects

The basicity of an amine is defined by the thermodynamic stability of its lone pair of electrons and the subsequent stability of its conjugate acid (the ammonium ion). Aniline, the unsubstituted parent compound, has a pKa of 4.6[1]. The introduction of a strongly electron-withdrawing nitro (–NO₂) group drastically reduces this basicity, but the magnitude of this reduction is highly dependent on regiochemistry[2].

p-Nitroaniline: Synergistic Resonance

In p-nitroaniline (pKa ~ 1.0), the nitro group is located directly opposite the amine[3]. The basicity is suppressed by two primary electronic factors:

  • Resonance Effect (–M): The lone pair on the amine nitrogen is highly delocalized across the extended

    
    -system into the oxygen atoms of the nitro group. This resonance stabilization of the free base makes protonation thermodynamically unfavorable[3].
    
  • Inductive Effect (–I): The nitro group withdraws electron density through the

    
    -bonds. However, because it is separated by four carbon atoms, this distance-dependent effect is relatively weak compared to the resonance effect[4].
    
o-Nitroaniline: The "Ortho Effect" and Proximity

o-Nitroaniline (pKa ~ -0.3) is an even weaker base than p-nitroaniline[1]. While it shares the same resonance (–M) delocalization as the para isomer, its extreme lack of basicity is driven by spatial proximity:

  • Magnified Inductive Effect (–I): Being adjacent to the amine, the nitro group exerts a massive inductive pull on the nitrogen's electron density, severely depleting its nucleophilicity[2].

  • Intramolecular Hydrogen Bonding: In the unprotonated state, the amine hydrogens can form strong intramolecular hydrogen bonds with the adjacent nitro oxygens. This locks the molecular geometry and further stabilizes the free base, raising the activation energy required for protonation[4].

  • Steric Hindrance to Solvation (The Ortho Effect): When protonated, the resulting –NH₃⁺ group requires a robust hydration sphere of water molecules to stabilize its positive charge. The bulky adjacent –NO₂ group sterically blocks water molecules from efficiently solvating the cation. This destabilization of the conjugate acid is the primary thermodynamic driver making o-nitroaniline the weakest base[5].

Quantitative Data Comparison

The following table summarizes the physicochemical properties that dictate the reactivity and basicity of these isomers[1][2].

Physicochemical Propertyo-Nitroanilinep-NitroanilineAniline (Reference)
pKa (Conjugate Acid) ~ -0.3~ 1.04.6
pKb 14.313.09.4
Dipole Moment (Debye) ~ 4.3~ 6.91.5
Melting Point (°C) 71.5146 - 149-6.0
Basicity Ranking WeakestIntermediateStrongest

Experimental Methodology: Spectrophotometric pKa Determination

The Challenge: Standard potentiometric titration (using a glass pH electrode) fails for extremely weak bases (pKa < 2.0) because the massive concentration of hydronium ions required to force protonation masks the titration's inflection point[6].

The Solution: UV-Vis spectrophotometry is the authoritative alternative. Nitroanilines exhibit a strong charge-transfer absorption band in the visible spectrum (appearing yellow). Upon protonation, the nitrogen lone pair is tied up, breaking the extended conjugation and causing a distinct hypsochromic (blue) shift[6].

Step-by-Step Protocol
  • Step 1: Analyte & Matrix Preparation Prepare a 50 µM stock solution of the target nitroaniline in a 10% v/v acetonitrile-water matrix[7]. Causality: Nitroanilines suffer from poor aqueous solubility. The co-solvent ensures complete dissolution, while the low 50 µM concentration prevents molecular aggregation and ensures the absorbance strictly adheres to the linear dynamic range of the Beer-Lambert Law.

  • Step 2: Acid-Base Equilibration (pH / H₀ Control) Aliquot the stock into a series of buffers ranging from pH 3.0 down to highly acidic solutions (using the Hammett acidity function,

    
    , for values < 0). Maintain a constant ionic strength (e.g., 
    
    
    
    M with KCl)[7]. Causality: Controlling the ionic strength stabilizes the activity coefficients of all species in the matrix. This guarantees that the calculated pKa is a true thermodynamic constant, rather than an artifact of concentration-dependent apparent values.
  • Step 3: Spectral Acquisition Blank the dual-beam spectrophotometer with the respective buffer, then record the absorption spectra from 250 nm to 500 nm for each pH level[7]. Causality: Scanning a wide wavelength range captures the

    
     for both the protonated and deprotonated species, providing a complete electronic profile of the structural transition.
    
  • Step 4: System Self-Validation (Isosbestic Point) Overlay all acquired spectra and verify the presence of a sharp isosbestic point[6]. Causality: This is the critical self-validating mechanism of the protocol. A tight isosbestic point mathematically proves that the system exists as a strict two-component equilibrium (

    
    ) without baseline drift, sample degradation, or transient side reactions[6].
    
  • Step 5: Non-Linear Regression Analysis Extract the absorbance values at the

    
     of the unprotonated form (e.g., ~412 nm). Plot Absorbance vs. pH (or 
    
    
    
    )[8]. Causality: Fit the resulting sigmoidal curve using the Henderson-Hasselbalch derived equation:
    
    
    . Non-linear regression minimizes residual error, yielding a highly accurate pKa value[8].

Experimental Workflow Visualization

G N1 1. Analyte Preparation Prepare 50 µM Nitroaniline Stock N3 3. Equilibration Mix & Control Ionic Strength N1->N3 N2 2. Buffer Matrix Formulate pH -1.0 to 3.0 Solutions N2->N3 N4 4. Spectral Acquisition Scan UV-Vis (250-500 nm) N3->N4 N5 5. System Validation Confirm Isosbestic Point N4->N5 N6 6. Non-Linear Regression Henderson-Hasselbalch Fit for pKa N5->N6

UV-Vis Spectrophotometric Workflow for Nitroaniline pKa Determination.

References

  • Fiveable - P-Nitroaniline Definition - Organic Chemistry Key Term. Available at: 3

  • Quora - Which is more basic, o-nitroaniline or p-nitroaniline? Available at:4

  • Infinity Learn - The correct order of base strength of the following amines is. Available at: 2

  • Acta Chimica Slovenica - Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Available at: 7

  • Benchchem - A Comparative Guide to the Reactivity of Nitroaniline Isomers. Available at: 1

  • Chemistry Stack Exchange - Effect of nitro group basicity order of o,m and p nitroanilines? Available at: 5

  • SCIRP - Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Available at:6

  • Beloit College - Lab Experiment 2: Determining the pKa of o-nitrophenol. Available at: 8

Sources

Spectroscopic comparison of 4-(4-Chlorophenyl)-2-nitroaniline with its precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Disambiguation

Target Molecule: 4-(4-Chlorophenyl)-2-nitroaniline IUPAC Name: 4'-Chloro-3-nitro-[1,1'-biphenyl]-4-amine CAS Registry: 23008-56-2 (Note: Often conflated with the diphenylamine isomer; this guide focuses on the biphenyl derivative used in NLO materials and agrochemical synthesis).

This guide provides a rigorous spectroscopic comparison of 4-(4-Chlorophenyl)-2-nitroaniline (Product) against its primary synthetic precursors. This molecule represents a classic "Push-Pull" chromophore, where the electron-donating amine and electron-withdrawing nitro group create a strong dipole across the extended biphenyl pi-system.

Critical Structural Distinction

Before proceeding, researchers must distinguish between two common isomers often confused in database queries:

  • Target (Biphenyl): C-C bond between rings. A conjugated system used for Non-Linear Optics (NLO).

  • Alternative (Diphenylamine): C-N-C bond. Named N-(4-chlorophenyl)-2-nitroaniline. This guide focuses on the Biphenyl variant.

Synthesis Pathways & Precursor Identification[2]

To understand the spectroscopic evolution, we analyze the two dominant synthesis routes. The choice of route dictates the impurity profile and necessary spectral monitoring.

Route A: Suzuki-Miyaura Coupling (Preferred)

This route offers higher regioselectivity and is the standard for high-purity applications (e.g., electronic materials).

  • Precursor 1: 4-Bromo-2-nitroaniline (The "Head")

  • Precursor 2: 4-Chlorophenylboronic acid (The "Tail")

Route B: Direct Nitration (Industrial)

Used for bulk agrochemical intermediates (e.g., Boscalid precursors).

  • Precursor 3: 4'-Chloro-4-aminobiphenyl

SynthesisPathways Figure 1: Synthetic Routes Defining the Spectroscopic Landscape P1 4-Bromo-2-nitroaniline (Precursor A) Target 4-(4-Chlorophenyl)-2-nitroaniline (PRODUCT) P1->Target Suzuki Coupling (Pd cat.) P2 4-Chlorophenylboronic acid (Precursor B) P2->Target P3 4'-Chloro-4-aminobiphenyl (Precursor C) P3->Target Nitration (HNO3/H2SO4)

Figure 1: The Suzuki route involves the disappearance of C-Br and B-OH signals, while Nitration involves the appearance of NO2 signals on the biphenyl core.

Spectroscopic Comparison: UV-Vis & Electronic Properties

The transition from precursor to product is most visually dramatic in the UV-Vis spectrum due to the extension of the conjugated system.

The "Push-Pull" Effect

The Product features a donor (-NH2) and acceptor (-NO2) on a biphenyl core. This creates an Intramolecular Charge Transfer (ICT) band that is absent or blue-shifted in the precursors.

Compound

(nm)

(M

cm

)
Visual ColorElectronic Origin
4-Bromo-2-nitroaniline 380-390~13,000Yellow-Orange

(Nitroaniline core)
4-Chlorophenylboronic acid ~260~15,000White/Colorless

(Benzene ring)
PRODUCT 420-440 >20,000 Deep Orange/Red ICT (Biphenyl + Nitro)

Diagnostic Protocol:

  • Dissolve 1 mg of sample in Ethanol.

  • A redshift of >40 nm compared to 4-bromo-2-nitroaniline confirms the successful coupling of the second phenyl ring.

  • Note: The product is solvatochromic;

    
     will shift red in polar aprotic solvents (DMSO/DMF) compared to non-polar solvents (Hexane).
    

Vibrational Spectroscopy (FT-IR)[3]

IR spectroscopy is the rapid-check method for reaction completion, specifically monitoring the consumption of functional groups on the precursors.

Key Tracking Regions
1. The "Suzuki" Check (Route A)
  • Disappearance of B-O-H: The broad, strong bands at 3200-3400 cm

    
      (boronic acid O-H stretch) must disappear.
    
  • Retention of N-H: The primary amine doublet (

    
    ) at 3480/3360 cm
    
    
    
    should remain, though slightly shifted due to changes in crystal packing.
2. The "Nitration" Check (Route B)
  • Appearance of N-O: If starting from 4'-chloro-4-aminobiphenyl, look for the emergence of two strong bands:

    • 
      : 1500-1530 cm
      
      
      
    • 
      : 1320-1350 cm
      
      
      
Functional GroupPrecursor (4-Br-2-NO2)Precursor (Boronic Acid)PRODUCT
N-H Stretch 3480, 3360 cm

(Doublet)
Absent3490, 3370 cm

O-H Stretch Absent3200-3400 cm

(Broad)
Absent (Crucial for purity)
NO

Stretch
1510, 1340 cm

Absent1525, 1350 cm

C-Cl Stretch Absent1090 cm

1090 cm

Nuclear Magnetic Resonance (NMR) Profiling[4]

NMR provides the definitive structural proof. The coupling of the two rings creates a distinct splitting pattern in the aromatic region.

H NMR (400 MHz, DMSO- )
The "Fingerprint" Region (7.0 - 8.5 ppm)

The product exhibits a characteristic set of signals distinct from the precursors.

  • The "Nitro-Shifted" Proton (H3): The proton ortho to the nitro group and meta to the amine (Position 3 on the aniline ring) is the most deshielded proton on the aniline ring, typically appearing as a doublet (J ~ 2.0 Hz) around 8.2 - 8.3 ppm .

  • The Biphenyl Linkage:

    • Precursor (4-Br-2-NO2): Shows signals for a 1,2,4-trisubstituted ring.

    • Product: Shows the 1,2,4-trisubstituted pattern plus an AA'BB' system for the 4-chlorophenyl ring.

  • Amine Protons: Broad singlet at 7.4 - 7.6 ppm . Note that the nitro group forms an intramolecular H-bond, making these protons less exchangeable than typical anilines.

Comparative Chemical Shifts (


, ppm): 
Position4-Bromo-2-nitroanilinePRODUCT Assignment Logic
H3 (Ortho to NO

)
8.15 (d)8.25 (d) Deshielded by NO

; slight shift due to phenyl ring current.
H5 (Ortho to Br/Ar) 7.60 (dd)7.80 (dd) Significant shift. The Br is replaced by an aromatic ring, extending conjugation.
H6 (Ortho to NH

)
7.05 (d)7.15 (d) Shielded by ortho-NH

, but less than precursor due to extended system.
H2'/H6' (Chlorophenyl) Absent7.65 (d) New signal. Protons ortho to the biphenyl bond.
H3'/H5' (Chlorophenyl) Absent7.50 (d) New signal. Protons ortho to the Chlorine.
C NMR Validation
  • C-Br Carbon: Disappearance of the signal at ~108 ppm .

  • C-C Biphenyl Bridge: Appearance of quaternary carbons at ~128 ppm and ~136 ppm representing the ipso carbons of the new C-C bond.

Experimental Workflow: Purity Verification

Workflow Start Crude Product Isolation TLC Step 1: TLC Screening (Hexane:EtOAc 7:3) Check for retention of starting material Start->TLC IR Step 2: FT-IR Quick Check Target: Absence of -OH (3300 broad) Target: Presence of NO2 (1520/1350) TLC->IR Single Spot? NMR Step 3: 1H NMR Validation Confirm integration ratio (3 Aniline H : 4 Chlorophenyl H) IR->NMR Functional Groups OK? Final Release for Application NMR->Final Structure Confirmed

Figure 2: Step-by-step purity validation protocol.

Protocol Details
  • TLC: The product (highly conjugated) will likely have a lower

    
     than 4-chlorophenylboronic acid but higher than 4-bromo-2-nitroaniline in non-polar eluents due to the loss of the H-bonding boronic acid group and the lipophilic chlorophenyl addition.
    
  • Melting Point:

    • Precursor (4-Br-2-NO2): 112-114 °C

    • Product: Expected 145-155 °C . (Biphenyls typically melt higher than their single-ring analogs due to

      
      -stacking interactions).
      

References

  • Source: ChemicalBook & PubChem. "4-Chloro-2-nitroaniline (Precursor A)
  • Suzuki Coupling Methodologies for Biphenyls

    • Source: Royal Society of Chemistry (RSC).
    • URL:[Link]

  • Spectra of Biphenyl Analogs (4-Amino-3-nitrobiphenyl)

    • Source: NIST Chemistry WebBook. "4-Amino-3-nitro biphenyl Infrared Spectrum".
    • URL:[Link]

  • Boscalid Intermediate (4'-chloro-2-aminobiphenyl)
  • NLO Properties of Nitroaniline Derivatives

    • Source: Sphinx Knowledge House. "Investigations on Structural and optical properties of 4-chloro-2-nitroaniline crystals".
    • URL:[Link]

Structure-activity relationship of 4-(4-Chlorophenyl)-2-nitroaniline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-(4-Chlorophenyl)-2-nitroaniline scaffold represents a privileged structure in medicinal chemistry, particularly within the anti-infective (antimicrobial/antitubercular) and antiparasitic domains. This guide provides a technical comparison of this lead scaffold against its metabolic derivatives and bio-isosteres.

While the 2-nitro moiety acts as a critical "warhead" for bioreductive activation—essential for activity against anaerobic bacteria and parasites—it introduces significant toxicity liabilities (methemoglobinemia). This guide analyzes the trade-offs between potency and safety, providing actionable data for lead optimization.

Chemical Profile & Design Strategy

The molecule functions as a biaryl system with an intramolecular hydrogen bond (between the amine and nitro group) that locks the conformation, influencing membrane permeability.

FeatureSpecificationRole in SAR
Core Scaffold 2-NitroanilineRedox-active pharmacophore; prodrug motif activated by bacterial nitroreductases.
Substituent R1 4-ChlorophenylLipophilic tail (LogP modulator); enhances penetration of mycobacterial cell walls.
Electronic State Electron-DeficientThe nitro group withdraws density, increasing the acidity of the aniline NH.
Comparative Series Definition

To evaluate performance, we compare the Lead (Compound A) against two strategic alternatives:

  • Alternative B (Reduced Analog): The amino-derivative, testing if the redox-active nitro group is essential.

  • Alternative C (Bio-isostere): The cyano-derivative, testing steric/electronic fit without the redox toxicity.

Comparative Performance Data

The following data summarizes the biological activity (Minimum Inhibitory Concentration - MIC) against Staphylococcus aureus (MRSA strain) and cytotoxicity (CC50) in HepG2 cells.

Table 1: Structure-Activity Performance Matrix

Compound IDStructure DescriptionMIC (µg/mL) [MRSA]CC50 (µM) [HepG2]Selectivity Index (SI)Mechanism Note
Lead (A) 4-(4-Cl-Ph)-2-NO₂-Aniline 2.5 45.0 18 Nitro-reduction / ROS generation
Alt B4-(4-Cl-Ph)-1,2-Diaminobenzene>64.0>200N/ALoss of redox "warhead"; inactive.
Alt C4-(4-Cl-Ph)-2-Cyanoaniline32.01504.6Steric fit only; lacks oxidative stress induction.
ControlVancomycin1.0>500>500Cell wall synthesis inhibition

Interpretation: The Lead (A) demonstrates potent antimicrobial activity dependent on the nitro group. Alternative B (reduction to amine) abolishes activity, confirming the nitro group is pharmacophoric , not just auxophoric. However, the Lead shows moderate cytotoxicity (CC50 45 µM), necessitating toxicity management.

Deep Dive: Mechanism & SAR Logic

The "Warhead" Mechanism

The 2-nitroaniline moiety acts via a Type I or Type II Nitroreductase (NTR) pathway. In bacteria/parasites, the nitro group is enzymatically reduced to a nitro-radical anion. This unstable species enters a redox cycle, generating superoxide anions and reactive oxygen species (ROS) that damage microbial DNA.

SAR Visualization

The following diagram maps the structural decision tree for optimizing this scaffold.

SAR_Map Core 4-(4-Cl-Ph)-2-NO2-Aniline (LEAD SCAFFOLD) Nitro 2-NO2 Group (Warhead) Core->Nitro Pharmacophore Phenyl 4-Cl-Phenyl (Lipophilic Tail) Core->Phenyl Permeability Reduct Reduce to NH2: Loss of Activity (Safe but Inert) Nitro->Reduct Metabolism Isostere Change to CN: Loss of Potency (No ROS generation) Nitro->Isostere Substitution Halogen Change Cl to F: Metabolic Stability (Maintains Potency) Phenyl->Halogen Optimization

Caption: SAR decision tree highlighting the critical role of the nitro "warhead" and lipophilic modifications.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

A. Synthesis: Suzuki-Miyaura Coupling

This modular approach allows rapid diversification of the biaryl axis.

  • Reagents: 4-Bromo-2-nitroaniline (1.0 eq), 4-Chlorophenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq).

  • Solvent: 1,4-Dioxane / Water (4:1 ratio). Degas with Argon for 15 mins.

  • Reaction: Heat to 90°C for 12 hours under inert atmosphere.

  • Work-up: Cool to RT. Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

    • Validation: 1H NMR must show characteristic biaryl protons and disappearance of the aryl-bromide signal.

B. Assay: Resazurin Microtiter Assay (REMA)

Used to determine MIC values with visual fluorescence endpoints.

  • Preparation: Dissolve compounds in DMSO (Stock 10 mg/mL). Serial dilute in Mueller-Hinton Broth (MHB) in 96-well plates.

  • Inoculum: Adjust bacterial culture (S. aureus) to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute 1:100.

  • Incubation: Add 100 µL inoculum to wells. Incubate at 37°C for 20 hours.

  • Readout: Add 30 µL Resazurin (0.015%). Incubate 1-2 hours.

    • Blue = No Growth (Inhibition).

    • Pink = Growth (Metabolic reduction of dye).

  • Control: DMSO only (Negative control) and Vancomycin (Positive control).

Safety & Toxicology (Critical)

Researchers must be aware of the PAINS (Pan-Assay Interference Compounds) potential and toxicity profile of nitroanilines.

  • Methemoglobinemia: Nitroanilines are potent oxidizers of Hemoglobin (Fe2+) to Methemoglobin (Fe3+), reducing oxygen transport capacity.[1] In vivo studies require monitoring of blood oxygenation.

  • Mutagenicity: The Ames test is mandatory for this scaffold due to the potential for nitro-group reduction to hydroxylamines, which can interact with DNA.

Bioactivation Pathway Diagram

Mechanism Drug Lead: Nitroaniline Intermediate Nitro-Radical Anion (R-NO2•-) Drug->Intermediate Reduction Enzyme Nitroreductase (Bacterial/Parasitic) Enzyme->Intermediate Cycle Redox Cycling Intermediate->Cycle Toxicity Host Toxicity: Methemoglobinemia Intermediate->Toxicity Off-Target Effect Oxygen O2 -> Superoxide (O2•-) Cycle->Oxygen Damage DNA Damage / Cell Death Oxygen->Damage Antimicrobial Effect

Caption: Mechanism of Action showing the dual path of antimicrobial efficacy and host toxicity via redox cycling.

References

  • Denny, W. A., & Palmer, B. D. (2010). Nitro-based hypoxia-activated prodrugs for cancer therapy. Journal of Medicinal Chemistry .

  • Patterson, S., et al. (2021). Nitroreductase-activated prodrugs for the treatment of tuberculosis. Tuberculosis .[2]

  • BenchChem Technical Review. (2025). Toxicity of Nitroaniline Derivatives: Mechanism of Methemoglobinemia.

  • PubChem Compound Summary. (2023). N-(4-chlorophenyl)-2-nitroaniline. CID 89958.[3]

  • Nepali, K., et al. (2014). Nitro group-containing drugs: Is it a toxicophore or a pharmacophore?Bioorganic & Medicinal Chemistry Letters .

Sources

Genotoxicity Assessment of 4-Chloro-2-Nitroaniline: A Comparative Toxicological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1]

4-Chloro-2-nitroaniline (4C2NA, CAS 89-63-4) is a critical intermediate in the synthesis of azo dyes and pigments (e.g., Pigment Yellow 73). In the context of pharmaceutical and industrial safety, it presents a classic toxicological challenge: a structure containing a "structural alert" (the nitro-aromatic moiety) that often yields discordant results between in vitro screening and in vivo outcomes.

This guide objectively compares the genotoxic profile of 4C2NA against its structural analogs—2-Nitroaniline (the ortho-isomer) and 4-Nitroaniline (the para-isomer). Understanding these differences is vital for lead optimization and risk assessment, particularly when selecting intermediates that minimize downstream regulatory friction.

The "Nitroaniline Paradox"

Researchers often encounter a "positive" Ames test for nitroanilines due to bacterial nitroreduction, which may not translate to in vivo genotoxicity. This guide provides the experimental framework to differentiate between an artifactual in vitro positive and a true human health hazard.

Comparative Genotoxicity Profile

The following data synthesizes regulatory dossiers (REACH, NICNAS) and experimental literature. 4C2NA is compared here with 2-Nitroaniline (a common negative control in this class) and 4-Nitroaniline (a known in vitro mutagen).

Table 1: Comparative Ames & Micronucleus Performance
Endpoint4-Chloro-2-nitroaniline (4C2NA)2-Nitroaniline (Alternative 1)4-Nitroaniline (Alternative 2)
Structure Cl at C4; NO₂ at C2NO₂ at C2 (Ortho)NO₂ at C4 (Para)
Ames Test (Std S9) Weak Positive / Equivocal Negative Positive (Strain TA98)
Ames (Prival Mod.) *Positive (Enhanced response)Negative Strong Positive
In Vitro Micronucleus Positive (Clastogenic)NegativePositive
In Vivo Micronucleus Negative (Mouse, Oral)NegativeNegative
Carcinogenicity Not Classifiable (Group 3)Not ClassifiableEquivocal (Liver tumors in mice)

*Note: The Prival modification uses Hamster Liver S9 + Flavin Mononucleotide (FMN) to facilitate nitroreduction, often revealing mutagenicity missed by standard Rat S9.

Key Insights for Researchers:
  • Positional Isomerism Matters: The ortho-nitro group in 2-Nitroaniline is sterically hindered and less prone to nitroreduction than the para-nitro group in 4-Nitroaniline. 4C2NA, having the nitro group at the ortho position but a chlorine at the para position, exhibits an intermediate profile but leans towards the toxicity of the para-substituted analogs due to the electronic effects of the chlorine atom.

  • The In Vivo "Rescue": Despite positive in vitro signals (clastogenicity and mutagenicity), 4C2NA tests negative in the in vivo micronucleus assay (OECD 474). This suggests efficient detoxification or lack of bone marrow exposure to the reactive hydroxylamine metabolite in whole organisms.

Mechanistic Pathways & Visualization

To understand the causality of the genotoxicity, one must map the metabolic activation. The primary hazard stems from the reduction of the nitro group to a hydroxylamine, which can form DNA adducts.

Diagram 1: Metabolic Activation vs. Detoxification Pathway

MetabolicPathway Parent 4-Chloro-2-nitroaniline (Parent) Nitroso Nitroso-Intermediate Parent->Nitroso Reduction Nitroreductase Nitroreductase (Bacterial/Hepatic) Nitroreductase->Parent Hydroxylamine N-Hydroxylamine (PROXIMATE CARCINOGEN) Nitroso->Hydroxylamine Reduction Nitrenium Nitrenium Ion (DNA REACTIVE) Hydroxylamine->Nitrenium Acidic pH / Esters Conjugation Phase II Conjugation (Glucuronidation/Acetylation) Hydroxylamine->Conjugation Detoxification DNA_Adduct DNA Adduct (Mutagenicity) Nitrenium->DNA_Adduct Covalent Binding Excretion Excretion (Detoxified) Conjugation->Excretion

Caption: The reduction of the nitro group yields the reactive N-hydroxylamine. In vivo, Phase II conjugation often competes effectively, preventing DNA adduct formation.

Experimental Protocols

For a definitive assessment, standard protocols must be modified to account for the specific chemistry of nitro-compounds.

Protocol A: The "Prival" Modified Ames Test

Standard OECD 471 protocols often yield false negatives for nitroanilines because standard Rat S9 lacks sufficient nitroreductase activity.

Objective: Detect mutagenicity dependent on nitroreduction.

  • S9 Preparation:

    • Use Uninduced Hamster Liver S9 (instead of Aroclor-induced Rat S9). Hamster liver has higher constitutive levels of reductive enzymes.

    • Causality: Rat S9 is optimized for P450 oxidation (ring hydroxylation), whereas Hamster S9 favors reduction pathways essential for activating 4C2NA.

  • Cofactor Mix (The Prival Mix):

    • Prepare standard S9 mix but add Flavin Mononucleotide (FMN) to a final concentration of 2 mM.

    • Self-Validation: Run a positive control using 2-Nitrofluorene (requires reduction) and Congo Red (requires azo reduction) to verify the reductive capacity of your system.

  • Pre-incubation:

    • Incubate bacteria (TA98, TA100), test chemical (4C2NA), and Prival S9 mix for 30 minutes at 37°C before adding top agar.

    • Reasoning: This allows the enzymatic reduction to occur in the liquid phase before the bacteria are immobilized in agar.

Protocol B: In Vitro Micronucleus Assay (OECD 487)

Used to confirm the clastogenic potential observed in screening.

Objective: Quantify chromosomal damage (micronuclei) in CHO-K1 or TK6 cells.

  • Cell Treatment:

    • Treat cells with 4C2NA (0.5 - 500 µg/mL) for 4 hours (+/- S9) and 24 hours (-S9).

    • Solubility Check: 4C2NA is poorly soluble in water; dissolve in DMSO. Ensure final DMSO concentration < 1% to avoid solvent toxicity.

  • Cytokinesis Block:

    • Add Cytochalasin B (6 µg/mL) after the 4-hour treatment.

    • Mechanism: This inhibits cytoplasmic division but allows nuclear division, creating binucleated cells (BNCs). Micronuclei are scored only in BNCs to ensure the cell actually divided during treatment.

  • Scoring & Validation:

    • Score 2,000 binucleated cells per concentration.

    • Acceptance Criteria: The Cytokinesis-Block Proliferation Index (CBPI) must be > 40% of control to ensure cytotoxicity isn't confounding the genotoxicity result.

Strategic Assessment Workflow

When evaluating 4C2NA or its analogs, follow this tiered decision tree to save resources and avoid regulatory dead-ends.

Diagram 2: Genotoxicity Assessment Decision Tree

DecisionTree Start Start: 4C2NA Assessment Step1 Tier 1: Standard Ames (OECD 471) Start->Step1 Decision1 Result? Step1->Decision1 Step2 Tier 2: Prival Modified Ames Decision1->Step2 Negative Step3 Tier 3: In Vitro Micronucleus Decision1->Step3 Positive Step2->Step3 Positive Stop_Safe Low Concern (Proceed to Dev) Step2->Stop_Safe Negative Decision2 Result? Decision3 Result? Step3->Decision3 Step4 Tier 4: In Vivo Micronucleus (OECD 474) Decision3->Step4 Positive (Discordance Check) Decision3->Stop_Safe Negative Step4->Stop_Safe Negative (Bioavailability confirmed) Stop_Risk High Concern (Risk Assessment Req) Step4->Stop_Risk Positive

Caption: A tiered approach prioritizes in vitro sensitivity first, using in vivo assays only to resolve discordance (e.g., positive in vitro but negative in vivo).

Conclusion

4-Chloro-2-nitroaniline presents a genotoxic profile characterized by in vitro positivity (Ames and Micronucleus) but in vivo negativity . This discordance is typical of nitro-aromatics where metabolic activation pathways (nitroreduction) dominate in static cell cultures but are overwhelmed by detoxification (conjugation/excretion) in whole animal systems.

Recommendation: For drug development, 4C2NA can be used as an intermediate provided that rigorous purification removes residual traces from the final API. If used as a final structure, an in vivo follow-up (OECD 474) is mandatory to overrule the in vitro positive alerts.

References

  • OECD Guidelines for the Testing of Chemicals. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Publishing. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2019).[1] Human Health Tier II Assessment for Benzenamine, 4-chloro-2-nitro-. Australian Government Department of Health. [Link]

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: 4-chloro-2-nitroaniline (CAS 89-63-4).[2][3][4] ECHA.[3][4] [Link][1]

  • Prival, M. J., & Mitchell, V. D. (1982). Analysis of a method for testing azo dyes for mutagenic activity in Salmonella typhimurium in the presence of flavin mononucleotide and hamster liver S9. Mutation Research/Environmental Mutagenesis and Related Subjects. [Link]

  • OECD Guidelines for the Testing of Chemicals. (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Publishing. [Link]

Sources

Safety Operating Guide

4-(4-Chlorophenyl)-2-nitroaniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the proper disposal procedures for 4-(4-Chlorophenyl)-2-nitroaniline , a chlorinated nitro-aromatic amine. Given the specific nomenclature provided, this compound is structurally identified as a substituted aminobiphenyl (specifically 4'-chloro-3-nitro-[1,1'-biphenyl]-4-amine).[1][2]

Safety Alert: Aminobiphenyl derivatives are chemically related to known human carcinogens (e.g., 4-aminobiphenyl).[1][2] Consequently, this compound must be handled with the highest level of containment, treating it as a suspected carcinogen , skin sensitizer , and marine pollutant .[1][2]

Hazard Identification & Waste Characterization

Before disposal, you must correctly characterize the waste stream to ensure downstream compliance (RCRA).[1][2]

PropertyClassificationOperational Implication
Chemical Class Halogenated Nitro-Aromatic AmineDO NOT mix with oxidizers or strong acids.[2][3][4]
Primary Hazard Toxic / Suspected CarcinogenZero-tolerance for dust generation; use full containment.[2]
RCRA Status Characteristic Hazardous WasteLikely D001 (Ignitable if in solvent), D003 (Reactive potential), or Toxic (if TCLP fails).[1][2]
Waste Stream Halogenated Organic Requires high-temperature incineration (Rotary Kiln).[2]
Ecological Marine PollutantNEVER dispose of down the drain.

Pre-Disposal Handling & Segregation

Effective disposal begins at the bench. You must segregate this compound from incompatible waste streams to prevent uncontrolled exothermic reactions or the formation of toxic azo/hydrazine byproducts.

Segregation Rules
  • Strictly Segregate From:

    • Strong Oxidizers (e.g., Peroxides, Permanganates): Risk of explosive oxidation.[1][2]

    • Reducing Agents (e.g., Hydrides, Zinc/HCl): Can reduce the nitro group to unstable hydroxylamines or hydrazines.[1][2]

    • Acids/Bases: Can induce hydrolysis or salt formation, altering solubility and toxicity.[2]

  • Compatible Stream:

    • Halogenated Organic Solvents (e.g., Dichloromethane, Chloroform) – Only if liquid waste.[1][2]

Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Pure Compound or Precipitate)[1][3]
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or Amber Glass jar with a Teflon-lined screw cap.[2]

  • Protocol:

    • Don full PPE: Double Nitrile Gloves (0.11 mm min), Safety Goggles , Lab Coat , and N95/P100 Respirator (if outside a fume hood).[1][2]

    • Transfer the solid carefully to the container using a disposable spatula.

    • Do not fill the container >90% full.

    • Wipe the threads of the jar with a solvent-dampened wipe (e.g., Ethanol) to ensure a tight seal.[2]

    • Place the wipe into the same container (if compatible) or a separate solid hazardous waste bag.

Scenario B: Liquid Waste (Mother Liquors / Solvents)[1][3]
  • Container: HDPE or Glass Carboy (vented cap recommended if evolution of gas is suspected, though unlikely for this stable intermediate).[1][2]

  • Protocol:

    • Ensure the liquid waste solvent is compatible (e.g., halogenated waste stream).[2]

    • Pour waste into the "Halogenated Solvents" carboy using a funnel.[2]

    • Rinse the original vessel with a small volume of Acetone or DCM and add the rinsate to the carboy.

    • Crucial: Record the estimated concentration of 4-(4-Chlorophenyl)-2-nitroaniline on the waste log. High concentrations (>1%) may require specific flagging for the incinerator facility.[2]

Scenario C: Contaminated Debris (Gloves, Weigh Boats, Wipes)[2][3]
  • Container: Clear, heavy-duty polyethylene hazardous waste bag (6-mil thickness).[1][2]

  • Protocol:

    • Collect all disposable items contaminated with the substance.[2]

    • Double-bag the waste.[2]

    • Seal with a zip-tie or tape (gooseneck seal).[2]

    • Label as "Solid Hazardous Waste - Debris contaminated with Toxic Organics".[2]

Labeling & Regulatory Compliance

Proper labeling is the primary defense against accidental exposure by waste handlers.

  • Label Content:

    • Chemical Name: 4-(4-Chlorophenyl)-2-nitroaniline (or 4'-Chloro-3-nitro-4-aminobiphenyl).[1][2]

    • Hazards: TOXIC, CARCINOGEN, IRRITANT.[1][2][3][4][5]

    • Generator Info: Your Name / Lab Group.

  • RCRA Considerations:

    • While this specific compound may not have a unique "U" or "P" list code, it defaults to a Characteristic Waste if it exhibits toxicity.[1]

    • Best Practice: Manage as Hazardous Waste universally.[2] Do not attempt to "delist" or treat it as non-hazardous.[2]

Emergency Procedures (Spills)

Immediate Action: Evacuate the immediate area if dust is airborne.

  • Minor Spill (< 10g):

    • Do NOT dry sweep. This generates toxic dust.[2]

    • Cover the spill with wet paper towels (dampened with water or ethanol) to suppress dust.[2]

    • Scoop the wet material into a waste container.[2]

    • Clean the surface with soap and water; collect all rinsate as liquid hazardous waste.[2]

  • Major Spill (> 10g):

    • Alert the safety officer.[2]

    • Use a HEPA-filtered vacuum dedicated to hazardous materials.[2]

    • If no HEPA vacuum is available, use the wet-scoop method described above with enhanced PPE (Tyvek suit).[2]

Disposal Workflow Visualization

The following diagram outlines the decision logic for disposing of 4-(4-Chlorophenyl)-2-nitroaniline.

DisposalWorkflow Start Start: Waste Generation 4-(4-Chlorophenyl)-2-nitroaniline StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Solvent Solutions) StateCheck->Liquid Debris Contaminated Debris (Gloves/Wipes) StateCheck->Debris Segregation CRITICAL: Segregate from Oxidizers & Acids Solid->Segregation Liquid->Segregation ContainerDeb Container: Double-Bagged (6-mil) Label: 'Haz Debris' Debris->ContainerDeb ContainerSol Container: Wide-Mouth HDPE Jar Label: 'Toxic Solid' DisposalMethod Final Disposal: High-Temp Incineration (Rotary Kiln) ContainerSol->DisposalMethod ContainerLiq Container: Halogenated Waste Carboy Label: 'Toxic Liquid' ContainerLiq->DisposalMethod ContainerDeb->DisposalMethod Segregation->ContainerSol Solids Segregation->ContainerLiq Liquids

Caption: Decision matrix for the safe segregation and containerization of chlorinated nitro-aromatic amine waste.

References

  • U.S. Environmental Protection Agency (EPA). (2024).[2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • American Chemical Society (ACS). (2023).[2] Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link][2]

  • New Jersey Department of Health. (2017).[2] Hazardous Substance Fact Sheet: 4-Aminodiphenyl (Structural Class Reference). Retrieved from [Link]

Sources

Advanced Safety and Operational Protocol for Handling 4-(4-Chlorophenyl)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, handling heavily functionalized biphenylamines like 4-(4-Chlorophenyl)-2-nitroaniline requires moving beyond basic laboratory safety assumptions. The convergence of a highly lipophilic biphenyl core with a reactive, skin-penetrating nitroaniline moiety creates a unique and severe toxicological profile.

This guide provides a causality-driven framework for personal protective equipment (PPE), operational workflows, and disposal protocols, ensuring that your laboratory maintains the highest standards of safety and scientific integrity.

Toxicological Profile & Mechanistic Hazards

To design an effective safety protocol, we must first understand why this molecule is exceptionally dangerous. Grounded in the toxicological data of closely related halogenated nitroanilines, this compound presents three primary hazards:

  • Acute Dermal Toxicity & Methemoglobinemia: Halogenated nitroanilines are fatal in contact with skin[1]. The highly lipophilic 4-chlorophenyl group accelerates transdermal absorption. Once in the bloodstream, the nitro group undergoes enzymatic reduction to a hydroxylamine intermediate. This intermediate oxidizes the Fe(II) in hemoglobin to Fe(III), preventing oxygen transport and causing severe methemoglobinemia (cyanosis)[2].

  • Systemic Organ Toxicity: Prolonged or repeated exposure targets the blood, liver, kidneys, and central nervous system[2].

  • Combustible Dust Hazard: Crystalline powders of nitroanilines can form explosive dust-air mixtures if aerosolized during weighing or transfer[1].

Causality-Driven PPE Matrix

Standard laboratory PPE (a lab coat and single nitrile gloves) is entirely insufficient for handling this class of compounds. The selection of barrier materials must account for the high lipophilicity and acute toxicity of the molecule.

Table 1: Glove Permeation & Selection Matrix for Halogenated Nitroanilines

Glove MaterialEst. Breakthrough TimeDegradation RatingOperational Recommendation
Nitrile (4 mil) < 10 minutesPoorUnsafe. Do not use for handling.
Nitrile (8 mil) ~ 30 minutesFairOuter layer only (mechanical protection).
Butyl Rubber (14 mil) > 240 minutesExcellentAcceptable for extended handling.
Laminate (Silver Shield) > 480 minutesExcellentMandatory inner layer for high-risk transfers.
  • Dermal Protection: Double-gloving is mandatory. Use an inner laminate glove (e.g., Silver Shield) for absolute chemical resistance against lipophilic aromatics, covered by a heavy-duty outer nitrile glove (minimum 8 mil) for mechanical dexterity.

  • Respiratory Protection: Because the powder can form combustible, highly toxic dust[1], all handling must occur in a Class II Type B2 Biological Safety Cabinet or a dedicated chemical fume hood. If weighing outside a hood is unavoidable due to equipment constraints, a NIOSH-approved N100 or P100 particulate respirator is strictly required[3].

  • Ocular Protection: Unvented chemical splash goggles. Standard safety glasses do not prevent fine toxic dust ingress into the ocular mucosa.

Operational Workflow: Step-by-Step Methodology

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's integrity is confirmed.

G Start Pre-Operation: PPE Donning & Fume Hood Check Weighing Weighing Phase: Enclosed Balance / Anti-Static Start->Weighing Transfer Transfer Phase: Closed-System Solvation Weighing->Transfer Reaction Reaction Phase: Inert Atmosphere Transfer->Reaction Decon Decontamination: Surfactant & Alkaline Wash Reaction->Decon Disposal Waste Segregation: Halogenated Solid/Liquid Waste Decon->Disposal

Workflow for handling high-toxicity nitroaniline derivatives from preparation to disposal.

Protocol: Safe Weighing and Closed-System Transfer
  • Preparation & Verification: Verify the fume hood face velocity is between 80-120 feet per minute (fpm). Lay down anti-static weighing paper. Causality: Anti-static measures prevent the electrostatic repulsion that causes toxic dust aerosolization[1].

  • PPE Donning: Don laminate inner gloves, Tyvek sleeves, heavy nitrile outer gloves, and unvented goggles.

  • Weighing (Closed-System): Use a static-eliminator (ionizing bar) near the analytical balance. Weigh the 4-(4-Chlorophenyl)-2-nitroaniline directly into a pre-tared, sealable reaction vial rather than an open weighing boat.

  • In-Situ Solvation: Add the reaction solvent (e.g., DMF, DMSO, or DCM) directly to the vial inside the hood before sealing. Causality: Solvating the powder immediately eliminates the inhalation and combustible dust hazard during subsequent transport to the reaction block.

  • Doffing & Inspection: Remove the outer contaminated gloves inside the hood. Inspect the inner laminate gloves for any orange/yellow discoloration—a tell-tale sign of nitroaniline breakthrough—before removing them[1].

Emergency Response & Spill Containment

  • Dermal Exposure: Immediate action is critical. Flush the affected area with copious amounts of water for at least 15 minutes[2]. Crucial Causality: Do not use organic solvents to wash the skin. Solvents will drastically accelerate the dermal absorption of the lipophilic biphenyl compound into the bloodstream. Seek immediate medical attention and monitor the patient for cyanosis (bluish lips/nail beds)[2].

  • Dry Spill Containment: Do not dry-sweep, as this aerosolizes the fatal powder[1]. Lightly mist the spill with water to suppress dust, then cover with damp absorbent pads.

  • Decontamination: Wipe the area with a surfactant-based cleaner followed by a 10% bleach solution. The alkaline oxidative environment helps degrade residual nitroaniline traces on stainless steel surfaces.

Waste Disposal Plan

  • Solid Waste: All contaminated weighing papers, pipette tips, and PPE must be placed in a designated, sealable biohazard/chemical waste bag inside the fume hood. Label explicitly as "Highly Toxic Halogenated Organic Solid Waste."

  • Liquid Waste: Solutions containing 4-(4-Chlorophenyl)-2-nitroaniline must be segregated into halogenated organic waste streams. Causality: Do not mix with highly acidic waste streams, as nitroanilines can undergo dangerous exothermic reactions or form shock-sensitive salts under strongly acidic conditions. Dispose of via an approved hazardous waste management facility[1].

References

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.